Product packaging for AZ084(Cat. No.:CAS No. 929300-19-6)

AZ084

Cat. No.: B2408562
CAS No.: 929300-19-6
M. Wt: 434.584
InChI Key: WIGFMKMFRGRSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AZ084 is a novel, potent, and selective allosteric antagonist of the CC chemokine receptor 8 (CCR8), demonstrating a high binding affinity with a Ki of 0.9 nM . CCR8 is a G-protein coupled receptor (GPCR) that is an emerging therapeutic target in immunology, particularly for cancer immunotherapy and autoimmune diseases . The receptor is highly enriched on tumor-infiltrating regulatory T cells (Tregs), which play a key role in suppressing anti-tumor immune responses . As a potent, orally bioactive, and allosteric antagonist, this compound inhibits the CCR8 receptor and has shown potential to inhibit the migration of eosinophils and T cells, thereby offering a promising research tool for investigating asthma and allergic inflammation pathways . In cancer research models, this compound has been demonstrated to reduce the fraction of immunosuppressive Tregs and inhibit tumor metastasis . In vitro, this compound inhibits chemotaxis of AML, dendritic, and T cells with IC50 values of 1.3 nM, 4.6 nM, and 5.7 nM, respectively . In vivo, this compound at a dose of 5 mg/kg (intraperitoneal injection) was shown to inhibit immune-tolerant environments and tumor cell metastasis in the lungs . With its well-defined mechanism of action and high selectivity, this compound serves as a critical compound for academic and pharmaceutical research aimed at understanding CCR8 biology and developing new therapeutics for oncology and inflammatory diseases. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34N4O2 B2408562 AZ084 CAS No. 929300-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-aminopyridin-2-yl)-[9-[(2,2-dimethyl-3H-1-benzofuran-4-yl)methyl]-3,9-diazaspiro[5.5]undecan-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-25(2)16-21-19(4-3-5-23(21)32-25)18-29-12-8-26(9-13-29)10-14-30(15-11-26)24(31)22-7-6-20(27)17-28-22/h3-7,17H,8-16,18,27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGFMKMFRGRSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC=C2O1)CN3CCC4(CC3)CCN(CC4)C(=O)C5=NC=C(C=C5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AZ084: A Technical Guide to its Mechanism of Action in Regulatory T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of AZ084, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8), with a specific focus on its effects on regulatory T cells (Tregs). This compound has emerged as a significant investigational compound in immuno-oncology and inflammation due to its ability to modulate the immunosuppressive functions of Tregs. This document details the molecular interactions, signaling pathways, and functional outcomes associated with this compound activity in these critical immune cells. Quantitative data from preclinical studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development.

Introduction to this compound and its Target: CCR8 in Treg Cells

Regulatory T cells (Tregs), characterized by the expression of the transcription factor FOXP3, are a subset of T cells that play a crucial role in maintaining immune homeostasis and self-tolerance. However, in the context of cancer, Tregs are often co-opted by tumors to create an immunosuppressive microenvironment, thereby hindering effective anti-tumor immune responses. The C-C chemokine receptor 8 (CCR8) has been identified as a key chemokine receptor highly expressed on tumor-infiltrating Tregs.[1] Its primary ligand, C-C motif chemokine ligand 1 (CCL1), is often secreted within the tumor microenvironment.[2] The CCL1-CCR8 axis is implicated in the recruitment, retention, and suppressive function of Tregs within tumors.[3][4]

This compound is a potent, selective, and orally active allosteric antagonist of CCR8.[3] By binding to a site on the CCR8 receptor distinct from the CCL1 binding site, this compound modulates the receptor's conformation, thereby inhibiting CCL1-induced signaling. This allosteric antagonism effectively blocks the downstream pathways that promote Treg differentiation and function, making this compound a promising agent for reversing Treg-mediated immunosuppression.

Mechanism of Action: The CCR8 Signaling Pathway and its Inhibition by this compound

CCR8 is a G protein-coupled receptor (GPCR) that, upon binding to its ligand CCL1, initiates a cascade of intracellular signaling events. In Treg cells, this signaling pathway is crucial for their function and survival.

The binding of CCL1 to CCR8 on the surface of a Treg cell triggers a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein. CCR8 is known to couple with the Gi alpha subunit. This activation leads to the dissociation of the Gαi and Gβγ subunits, which then act on downstream effectors.

A key pathway activated by CCL1-CCR8 signaling in Tregs involves the Signal Transducer and Activator of Transcription 3 (STAT3).[3][5] This signaling cascade ultimately leads to the upregulation of FOXP3, the master regulator of Treg cell development and function, as well as other molecules associated with Treg suppressive activity, such as CD39, IL-10, and granzyme B.[3][4][5]

This compound, as an allosteric antagonist, binds to CCR8 and prevents the conformational changes necessary for G protein activation, even in the presence of CCL1. This effectively blocks the entire downstream signaling cascade, leading to a downregulation of FOXP3 and a reduction in the immunosuppressive capacity of Treg cells.

Diagram: CCR8 Signaling Pathway in Treg Cells and Inhibition by this compound

CCR8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL1 CCL1 CCR8 CCR8 (GPCR) CCL1->CCR8 Binds This compound This compound This compound->CCR8 Allosteric Antagonism Gi Gi Protein CCR8->Gi Activates STAT3 STAT3 Gi->STAT3 Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation FOXP3 FOXP3 pSTAT3->FOXP3 Upregulates Treg_Function Treg Differentiation & Immunosuppressive Function FOXP3->Treg_Function Promotes

Caption: CCR8 signaling in Treg cells and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in preclinical studies.

ParameterValueCell Type/ModelReference
Binding Affinity (Ki) 0.9 nMCCR8[3]
In Vivo Efficacy Significantly reduced the number of CD4+Foxp3+ Tregs in the lungsLewis Lung Carcinoma (LLC)-exo pre-injected mice(Data extracted from a diagram in a ResearchGate article)

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on Treg cells.

In Vitro Treg Suppression Assay

This assay measures the ability of Treg cells to suppress the proliferation of responder T cells (Tresp) and how this is affected by this compound.

Materials:

  • Purified human or murine CD4+CD25+ Treg cells and CD4+CD25- Tresp cells

  • This compound (at various concentrations)

  • Anti-CD3/CD28 antibodies or beads for T cell activation

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • Flow cytometer

Protocol:

  • Label Tresp cells with a cell proliferation dye according to the manufacturer's instructions.

  • Plate the labeled Tresp cells at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well round-bottom plate.

  • Add Treg cells at varying ratios to the Tresp cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tresp). Include a control with no Treg cells.

  • Add this compound at the desired concentrations to the appropriate wells. Include a vehicle control.

  • Add a T cell stimulus (e.g., anti-CD3/CD28 beads) to all wells.

  • Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze the proliferation of the Tresp cells by flow cytometry, gating on the proliferation dye-labeled population.

  • Calculate the percentage of suppression for each condition relative to the proliferation of Tresp cells alone.

Diagram: In Vitro Treg Suppression Assay Workflow

Treg_Suppression_Assay start Start label_tresp Label Tresp cells with proliferation dye start->label_tresp plate_cells Plate labeled Tresp cells label_tresp->plate_cells add_tregs Add Treg cells at varying ratios plate_cells->add_tregs add_this compound Add this compound or vehicle add_tregs->add_this compound stimulate Add T cell stimulus (e.g., anti-CD3/CD28) add_this compound->stimulate culture Culture for 3-4 days stimulate->culture analyze Analyze Tresp proliferation by flow cytometry culture->analyze end End analyze->end

Caption: Workflow for the in vitro Treg suppression assay.

T Cell Chemotaxis Assay

This assay evaluates the ability of this compound to block the migration of Treg cells towards a CCL1 gradient.

Materials:

  • Purified Treg cells

  • This compound (at various concentrations)

  • Recombinant CCL1

  • Transwell inserts (with a pore size of 5 µm)

  • 24-well plates

  • Chemotaxis buffer (e.g., RPMI with 0.5% BSA)

  • Flow cytometer or plate reader for cell quantification

Protocol:

  • Pre-treat Treg cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Add chemotaxis buffer containing CCL1 to the lower chamber of the 24-well plate. Add buffer without CCL1 to control wells.

  • Place the Transwell inserts into the wells.

  • Add the pre-treated Treg cells to the upper chamber of the Transwell inserts.

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Carefully remove the Transwell inserts.

  • Quantify the number of cells that have migrated to the lower chamber using a flow cytometer or a cell counting assay.

  • Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.

Diagram: T Cell Chemotaxis Assay Workflow

Chemotaxis_Assay start Start pretreat Pre-treat Treg cells with this compound or vehicle start->pretreat setup_transwell Set up Transwell plate (CCL1 in lower chamber) pretreat->setup_transwell add_cells Add treated Treg cells to upper chamber setup_transwell->add_cells incubate Incubate for 2-4 hours add_cells->incubate quantify Quantify migrated cells in lower chamber incubate->quantify end End quantify->end

Caption: Workflow for the T cell chemotaxis assay.

Conclusion

This compound represents a targeted approach to overcoming the immunosuppressive barrier posed by Treg cells in various disease contexts, particularly cancer. Its mechanism as a potent allosteric antagonist of CCR8 provides a specific means to inhibit the signaling pathways that are critical for Treg differentiation and function. The preclinical data available to date support the continued investigation of this compound as a novel immunomodulatory agent. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of this compound and other CCR8-targeting molecules.

References

An In-depth Technical Guide to AZ084 and CCR8 Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AZ084, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8), and the associated downstream signaling pathways. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and cellular processes involved.

Introduction to CCR8 and its Antagonist this compound

The C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a significant role in immune regulation.[1] Its primary endogenous ligand is the chemokine CCL1. The CCL1/CCR8 axis is implicated in the trafficking of various immune cells, including T helper type 2 (Th2) cells, regulatory T cells (Tregs), dendritic cells, and eosinophils. Notably, CCR8 is highly expressed on tumor-infiltrating Tregs, where it contributes to an immunosuppressive tumor microenvironment, making it a compelling target for cancer immunotherapy.[2] Furthermore, its association with inflammatory responses has highlighted its potential as a therapeutic target in diseases like asthma.

This compound is a potent, selective, and orally active allosteric antagonist of CCR8.[3][4] As an allosteric modulator, this compound binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand CCL1 binds. This binding induces a conformational change in the receptor that inhibits its activation by CCL1, thereby blocking downstream signaling and the associated cellular responses, such as chemotaxis.[4] Preclinical studies have demonstrated the potential of this compound in downregulating Treg differentiation and has shown promise in animal models of both cancer and asthma.[3]

Quantitative Data for this compound

The following tables summarize the key in vitro and in vivo quantitative parameters for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Activity of this compound
ParameterSpeciesValueNotes
Binding Affinity (Ki) Human0.9 nMAllosteric inhibitor of CCR8.[3][4]
IC50 (Chemotaxis) Human AML cells1.3 nMInhibition of CCL1-induced chemotaxis.[3]
Human Dendritic Cells (DC)4.6 nMInhibition of CCL1-induced chemotaxis.[3]
Human T cells5.7 nMInhibition of CCL1-induced chemotaxis.[3]
Plasma Protein Binding (% free) Human31.0%
Dog45.7%
Mouse55.6%
Rat47.0%
Table 2: Preclinical Pharmacokinetic Parameters of this compound
ParameterSpeciesValueRoute of Administration
Bioavailability Rat>70%Oral
Clearance (CL) Rat15.0 mL/min/kgIntravenous
Half-life (t½) RatLong half-life observedNot specified
Volume of Distribution (Vd) --Data not available

CCR8 Downstream Signaling Pathways

CCR8, as a member of the GPCR family, primarily signals through the inhibitory G protein subunit, Gαi. Upon activation by its ligand CCL1, CCR8 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi subunit from the Gβγ dimer, initiating two main signaling cascades.

Gαi-Mediated Pathway: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA).

Gβγ-Mediated Pathway: The freed Gβγ dimer can activate other signaling molecules, such as phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a key event in chemotaxis.

β-Arrestin-Mediated Regulation and Signaling: Following prolonged agonist stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of CCR8. This phosphorylation promotes the recruitment of β-arrestins, which sterically hinder further G protein coupling, leading to receptor desensitization. Beyond desensitization, β-arrestins can act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2). This β-arrestin-mediated signaling can regulate diverse cellular processes, including gene expression and cell survival.

CCR8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binds G_protein Gαiβγ CCR8->G_protein Activates beta_arrestin β-Arrestin CCR8->beta_arrestin Recruits GRK GRK CCR8->GRK Activates This compound This compound This compound->CCR8 Inhibits G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_alpha_i->AC Inhibits G_beta_gamma->PLC Activates Ca_release ↑ Ca²⁺ Release IP3->Ca_release Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK_pathway MAPK Pathway (e.g., ERK1/2) beta_arrestin->MAPK_pathway Scaffolds Desensitization Desensitization/ Internalization beta_arrestin->Desensitization GRK->CCR8 Phosphorylates Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - CCR8 Membranes - [¹²⁵I]-CCL1 - this compound dilutions start->prepare_reagents plate_setup Set up 96-well plate: - Buffer - this compound/Vehicle/Unlabeled CCL1 - [¹²⁵I]-CCL1 prepare_reagents->plate_setup add_membranes Add CCR8 Membranes to initiate reaction plate_setup->add_membranes incubation Incubate at RT for 2 hours add_membranes->incubation filtration Filter through Glass Fiber Filters incubation->filtration washing Wash filters 3x with ice-cold wash buffer filtration->washing drying_scintillation Dry filters and add scintillation fluid washing->drying_scintillation counting Measure radioactivity (Scintillation Counter) drying_scintillation->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end Calcium_Mobilization_Assay_Workflow start Start seed_cells Seed CCR8-expressing cells in 96-well plate start->seed_cells load_dye Load cells with calcium-sensitive dye seed_cells->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells add_antagonist Add this compound dilutions and incubate wash_cells->add_antagonist read_baseline Measure baseline fluorescence in plate reader add_antagonist->read_baseline add_agonist Inject CCL1 to stimulate cells read_baseline->add_agonist read_response Record fluorescence change over time add_agonist->read_response analysis Data Analysis: - Measure peak fluorescence - Determine IC50 read_response->analysis end End analysis->end Chemotaxis_Assay_Workflow start Start prepare_cells Prepare CCR8-expressing cells start->prepare_cells preincubate Pre-incubate cells with this compound dilutions prepare_cells->preincubate setup_chamber Set up Transwell chamber: - Lower: CCL1 or buffer - Upper: Add pre-incubated cells preincubate->setup_chamber incubation Incubate at 37°C for 2-4 hours setup_chamber->incubation quantify_migration Quantify migrated cells in the lower chamber incubation->quantify_migration analysis Data Analysis: - Calculate % migration - Determine IC50 quantify_migration->analysis end End analysis->end

References

AZ084: A Potent CCR8 Antagonist for Modulating the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a formidable barrier to effective cancer immunotherapy, largely through the recruitment of immunosuppressive cell populations. Among these, regulatory T cells (Tregs) are critical mediators of immune tolerance that hinder anti-tumor responses. The chemokine receptor CCR8 is preferentially expressed on tumor-infiltrating Tregs, making it a highly specific target for therapeutic intervention. This document details the preclinical data for AZ084, a potent, selective, and orally active allosteric antagonist of CCR8.[1] this compound effectively modulates the tumor microenvironment by inhibiting Treg differentiation and function, thereby restraining the formation of an immunologically tolerant pre-metastatic niche and reducing tumor metastasis.[1]

The CCR8 Signaling Axis in the Tumor Microenvironment

The recruitment and accumulation of Tregs within the TME are key mechanisms of immune evasion for cancer cells. The chemokine CCL1, often secreted by tumor cells, binds to its cognate receptor CCR8 on the surface of Tregs. This interaction triggers downstream signaling cascades that promote Treg migration, survival, and suppressive functions. By antagonizing CCR8, this compound blocks this critical signaling pathway, preventing the infiltration of immunosuppressive Tregs into the tumor and restoring anti-tumor immunity.

CCR8_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Treg Regulatory T cell (Treg) TumorCell Tumor Cell CCL1 CCL1 Chemokine TumorCell->CCL1 secretes CCR8 CCR8 Receptor CCL1->CCR8 Binds Signaling Downstream Signaling CCR8->Signaling Activates Treg_Function Treg Infiltration & Immunosuppression Signaling->Treg_Function Promotes This compound This compound This compound->CCR8 Inhibits

Figure 1: The CCR8-CCL1 signaling axis, which promotes Treg-mediated immunosuppression, and its allosteric inhibition by this compound.

Quantitative Analysis of this compound Activity

This compound has demonstrated potent and selective activity in a range of preclinical assays. Its inhibitory capacity has been quantified against its target receptor and various immune cell types, with subsequent in vivo studies confirming its biological effects on the tumor microenvironment.

Table 1: In Vitro Efficacy of this compound [1]

ParameterValueCell Type / AssayDescription
Binding Affinity (Ki) 0.9 nMCCR8 Receptor AssayDemonstrates high-affinity binding to the target receptor.
Chemotaxis Inhibition (IC50) 1.3 nMAcute Myeloid Leukemia (AML) CellsMeasures the concentration required to inhibit 50% of cell migration.
Chemotaxis Inhibition (IC50) 4.6 nMDendritic Cells (DC)Measures the concentration required to inhibit 50% of cell migration.
Chemotaxis Inhibition (IC50) 5.7 nMT CellsMeasures the concentration required to inhibit 50% of cell migration.
Treg Suppression Effective at 5 µg/mLCo-culture of T cells with LLC-exo MPF CMReversed the increased proportion of Tregs among CD4+ T cells.

Table 2: In Vivo Effects of this compound in a Murine Tumor Model [1]

ParameterThis compound DoseAnimal ModelOutcome
Pharmacokinetics 434.57-869.14 mg/kg (IV)RatsBioavailability >70%
Anti-Metastatic Effect 5 mg/kg (IP)C57BL/6 J mice (LLC tumor)Restrains formation of the pre-metastatic niche.
Treg Modulation 5 mg/kg (IP)C57BL/6 J mice (LLC tumor)Downregulates Treg differentiation.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below, outlining the procedures used to assess the efficacy of this compound.

3.1. In Vitro Treg Suppression Assay

  • Objective: To determine the effect of this compound on the proportion of Tregs in a co-culture system mimicking the tumor microenvironment.

  • Methodology:

    • T cells were co-cultured with LLC-exo MPF conditioned media (CM) to induce a Treg phenotype.

    • This compound was added to the culture media at a concentration of 5 µg/mL.

    • The cells were incubated for 4 days.

    • Following incubation, the proportion of Tregs (identified by specific cell surface markers, e.g., CD4+FoxP3+) and CCR8-expressing T cells was quantified using flow cytometry.

    • Results were compared to a vehicle-treated control group to determine the percentage reduction in the Treg population.[1]

In_Vitro_Workflow Start Start: Isolate T cells CoCulture Co-culture T cells with LLC-exo MPF Conditioned Media Start->CoCulture Treatment Treat with this compound (5 µg/mL) or Vehicle Control CoCulture->Treatment Incubate Incubate for 4 Days Treatment->Incubate Analysis Analyze Treg & CCR8+ Cell Proportions via Flow Cytometry Incubate->Analysis End End: Compare Results Analysis->End

Figure 2: Workflow for the in vitro Treg suppression assay.

3.2. In Vivo Syngeneic Tumor Model

  • Objective: To evaluate the in vivo efficacy of this compound in restraining tumor metastasis and modulating Treg differentiation in a competent immune system.

  • Methodology:

    • C57BL/6 J mice were subcutaneously implanted with Lewis Lung Carcinoma (LLC) tumor cells.

    • Once tumors were established, mice were randomized into treatment and vehicle control groups.

    • This compound was administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.

    • Dosing was performed every third day for a total duration of 9 or 21 days.

    • At the study endpoint, primary tumors and lung tissues were harvested.

    • Tissues were analyzed to assess the pre-metastatic niche formation, tumor metastasis, and the differentiation status of Treg populations within the TME.[1]

In_Vivo_Workflow Implant Implant LLC Tumor Cells in C57BL/6 J Mice Tumor_Growth Allow Tumor Establishment Implant->Tumor_Growth Randomize Randomize into Control & this compound Groups Tumor_Growth->Randomize Treat Administer this compound (5 mg/kg, IP) or Vehicle Every Third Day Randomize->Treat Harvest Harvest Tissues (Day 9 or 21) Treat->Harvest 9 or 21 days Analysis Analyze Metastasis & Treg Differentiation Harvest->Analysis

Figure 3: Experimental workflow for the in vivo murine syngeneic tumor model.

Conclusion

This compound is a potent and selective CCR8 allosteric antagonist that effectively disrupts a key immunosuppressive pathway within the tumor microenvironment. By inhibiting the recruitment and differentiation of regulatory T cells, this compound demonstrates significant potential to reverse immune tolerance and suppress tumor metastasis.[1] The robust preclinical data, including high binding affinity and dose-dependent in vitro and in vivo activity, strongly support the continued investigation of this compound as a novel immunotherapeutic agent for the treatment of solid tumors.

References

The Discovery and Synthesis of AZ084: A Potent Allosteric CCR8 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZ084 is a novel, potent, and orally bioavailable allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[1] This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a technical guide for researchers and professionals in the field of drug development, offering detailed insights into the molecule's mechanism of action, experimental protocols for its evaluation, and a summary of its key quantitative data. This compound has demonstrated potential therapeutic applications in inflammatory diseases such as asthma, as well as in oncology, by modulating the activity of regulatory T cells (Tregs).[2]

Introduction

The C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune regulation. Its primary endogenous ligand is CCL1, and the CCL1-CCR8 signaling axis is implicated in the migration and activation of various immune cells, including T cells, dendritic cells (DCs), and eosinophils.[1] Notably, CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. This has made CCR8 an attractive target for cancer immunotherapy.

The discovery of this compound stemmed from a lead optimization program focused on a series of compounds with a diazaspiroundecane scaffold.[1] Initial compounds in this series showed micromolar potency but suffered from poor physicochemical properties, such as high lipophilicity.[1] Through systematic medicinal chemistry efforts, this compound was developed as a second-generation antagonist with significantly improved potency and drug-like properties.[1] It acts as an allosteric inhibitor of CCR8, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand CCL1 binds.[1] This allosteric mechanism of action can offer advantages in terms of selectivity and overcoming potential issues with competitive antagonism.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available reagents. The core of the molecule is a diazaspiroundecane scaffold, which is functionalized to introduce the necessary pharmacophoric elements for potent CCR8 antagonism. While the specific, step-by-step synthesis is detailed in the primary literature, a generalized synthetic scheme is presented below. The key steps involve the construction of the spirocyclic core, followed by sequential N-alkylation and amide coupling reactions to append the side chains responsible for receptor binding and desired physicochemical properties.

(Note: The following is a representative synthetic scheme based on typical organic synthesis methodologies for similar compounds, as the exact detailed protocol for this compound's synthesis is proprietary and not fully disclosed in the public domain. Researchers should refer to the primary literature for the most accurate available information.)

Generalized Synthetic Scheme:

  • Formation of the Diazaspiro[4.5]decane Core: This is typically achieved through a multi-step sequence starting from a suitable cyclic ketone and a diamine, involving reactions such as reductive amination and cyclization.

  • Selective Protection of one of the Amine Groups: To allow for differential functionalization, one of the secondary amines in the diazaspirodecane core is protected with a suitable protecting group (e.g., Boc).

  • N-Alkylation: The unprotected secondary amine is alkylated with an appropriate benzyl halide derivative.

  • Deprotection: The protecting group on the second amine is removed.

  • Amide Coupling: The newly deprotected amine is coupled with a carboxylic acid derivative to form the final amide bond, yielding this compound.

Quantitative Data

The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterValueCell Line/Assay Condition
Ki (CCR8 Binding) 0.9 nMAllosteric inhibition assay
IC50 (AML cells) 1.3 nMChemotaxis assay
IC50 (Dendritic Cells) 4.6 nMChemotaxis assay
IC50 (T Cells) 5.7 nMChemotaxis assay

Table 2: In Vivo Pharmacokinetic Properties of this compound

SpeciesBioavailability
Rat >70%

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

CCR8 Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the CCR8 receptor.

  • Materials:

    • Membrane preparations from cells expressing human CCR8.

    • Radioligand (e.g., [125I]-CCL1).

    • Test compound (this compound) at various concentrations.

    • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

    • Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the CCR8-expressing cell membranes with the radioligand and varying concentrations of the test compound in a 96-well plate.

    • Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR8 ligand.

    • Calculate the specific binding and determine the IC50 value of the test compound.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant (CCL1).

  • Materials:

    • Target cells (e.g., AML cells, dendritic cells, or T cells).

    • Chemotaxis chambers (e.g., Transwell inserts with a porous membrane).

    • Chemoattractant (CCL1).

    • Test compound (this compound) at various concentrations.

    • Assay medium (e.g., RPMI 1640 with 0.1% BSA).

  • Procedure:

    • Place the chemoattractant (CCL1) in the lower chamber of the chemotaxis plate.

    • Pre-incubate the target cells with varying concentrations of the test compound.

    • Add the pre-incubated cells to the upper chamber of the Transwell insert.

    • Incubate the plate for a period sufficient to allow cell migration (e.g., 2-4 hours at 37°C).

    • Count the number of cells that have migrated to the lower chamber using a cell counter or by flow cytometry.

    • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.

Treg Differentiation Assay

This assay assesses the effect of a compound on the differentiation of naive T cells into regulatory T cells.

  • Materials:

    • Naive CD4+ T cells isolated from peripheral blood or spleen.

    • T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies).

    • Cytokines to induce Treg differentiation (e.g., TGF-β and IL-2).

    • Test compound (this compound) at various concentrations.

    • Flow cytometry antibodies for Treg markers (e.g., anti-CD4, anti-CD25, anti-FoxP3).

  • Procedure:

    • Culture naive CD4+ T cells in the presence of T cell activation reagents and Treg-polarizing cytokines.

    • Add the test compound at various concentrations to the cell cultures.

    • Incubate the cells for several days (e.g., 3-5 days) to allow for differentiation.

    • Harvest the cells and stain them with fluorescently labeled antibodies against CD4, CD25, and FoxP3.

    • Analyze the percentage of CD4+CD25+FoxP3+ cells (Tregs) by flow cytometry.

    • Determine the effect of the test compound on the differentiation of Tregs.

Visualizations

Signaling Pathway

CCR8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL1 CCL1 CCR8 CCR8 Receptor CCL1->CCR8 Binds (Orthosteric) This compound This compound This compound->CCR8 Binds (Allosteric) G_protein Gαi Protein This compound->G_protein Inhibits Activation CCR8->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates Treg_Diff Treg Differentiation G_protein->Treg_Diff cAMP ↓ cAMP IP3_DAG ↑ IP3 & DAG Ca_flux ↑ Ca²⁺ Flux Migration Cell Migration (Chemotaxis) Ca_flux->Migration

Caption: CCR8 signaling pathway and the inhibitory effect of this compound.

Experimental Workflow

Experimental_Workflow start Start: Compound this compound binding_assay CCR8 Binding Assay start->binding_assay chemotaxis_assay Chemotaxis Assay start->chemotaxis_assay treg_assay Treg Differentiation Assay start->treg_assay determine_ki Determine Ki binding_assay->determine_ki determine_ic50 Determine IC50 chemotaxis_assay->determine_ic50 assess_inhibition Assess Inhibition of Treg Differentiation treg_assay->assess_inhibition in_vivo_pk In Vivo Pharmacokinetic Studies determine_ki->in_vivo_pk determine_ic50->in_vivo_pk assess_inhibition->in_vivo_pk determine_bioavailability Determine Bioavailability in_vivo_pk->determine_bioavailability end End: Characterized Lead Compound determine_bioavailability->end

References

Pharmacological profile of the CCR8 antagonist AZ084

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of AZ084, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery, offering a detailed look into the binding characteristics, functional activity, and preclinical in vivo pharmacology of this compound.

Introduction to CCR8 and this compound

C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a critical role in immune regulation. It is primarily expressed on regulatory T cells (Tregs), particularly those infiltrating the tumor microenvironment (TME), as well as on Th2 cells. The endogenous ligand for CCR8 is CCL1, and the activation of the CCR8/CCL1 axis is implicated in the recruitment and immunosuppressive function of Tregs within tumors, contributing to immune evasion in cancer. This makes CCR8 an attractive therapeutic target for cancer immunotherapy. Additionally, its role in Th2-mediated inflammation has suggested its potential as a target for asthma.

This compound is a potent, selective, and orally active allosteric antagonist of CCR8.[1][2] Its mechanism of action involves binding to a site on the receptor distinct from the orthosteric ligand binding site, thereby inhibiting the downstream signaling induced by CCL1.[2] This allosteric modulation prevents the conformational changes required for receptor activation and subsequent cellular responses.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound

ParameterValueCell Type/Assay ConditionReference
Binding Affinity (Ki) 0.9 nMAllosteric Inhibition[1][2]
Functional Inhibition (IC50) 1.3 nMAML cells (Chemotaxis)[1]
4.6 nMDendritic Cells (DC) (Chemotaxis)[1]
5.7 nMT cells (Chemotaxis)[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenKey FindingsReference
C57BL/6 J mice (subcutaneous LLC tumor model)5 mg/kg, i.p., every third day for 9 or 21 daysInhibited Treg differentiation and tumor cell colonization of the lungs. Reduced the number of CD4+Foxp3+ Tregs in the lungs.[3]

Table 3: Pharmacokinetic Profile of this compound

SpeciesAdministrationKey ParametersReference
Female Balb/C miceIntravenous, single dose-[3]
Male Wistar ratsIntravenous, single dose (434.57-869.14 mg/kg)Bioavailability >70%[3]
Female Beagle dogsIntravenous, single dose-[3]

Experimental Protocols

This section outlines the general methodologies employed in the characterization of this compound.

Binding Assays

While specific details for this compound are proprietary, a general protocol for determining the binding affinity of a CCR8 antagonist is as follows:

  • Cell Line: A stable cell line overexpressing human CCR8 is typically used.

  • Radioligand: A radiolabeled form of a known CCR8 ligand (e.g., ¹²⁵I-CCL1) is used.

  • Assay Principle: The assay measures the ability of the test compound (this compound) to displace the binding of the radioligand to the CCR8 receptor.

  • Procedure:

    • Membranes prepared from CCR8-expressing cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound membranes is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays (Chemotaxis)

The inhibitory effect of this compound on CCR8-mediated cell migration is a key functional readout. A common method is the Transwell migration assay.[4]

  • Cell Types: Primary human cells known to express CCR8, such as Acute Myeloid Leukemia (AML) cells, Dendritic Cells (DCs), or T cells, are used.[1]

  • Chemoattractant: Recombinant human CCL1 is used as the chemoattractant in the lower chamber.

  • Procedure:

    • Cells are pre-incubated with varying concentrations of this compound.

    • The cells are then placed in the upper chamber of a Transwell plate, which has a porous membrane separating it from the lower chamber.

    • The lower chamber contains media with or without the chemoattractant (CCL1).

    • The plate is incubated for a period to allow for cell migration through the membrane.

    • The number of migrated cells in the lower chamber is quantified, often by flow cytometry or cell counting.

  • Data Analysis: The percentage of inhibition of migration at each concentration of this compound is calculated relative to the control (no antagonist), and the IC50 value is determined by non-linear regression.

In Vitro Treg Differentiation Assay

To assess the impact of this compound on Treg differentiation, co-culture systems are often employed.[3]

  • Cell Culture: Splenic CD4+ T cells are co-cultured with factors known to induce Treg differentiation, such as LLC-exo MPF CM (Lewis Lung Carcinoma exosome-macrophage polarizing factor conditioned medium).[3]

  • Treatment: this compound is added to the culture medium at a specified concentration (e.g., 5 µg/mL) for a defined period (e.g., 4 days).[1]

  • Readout: The proportion of Tregs (typically identified as CD4+Foxp3+ cells) is measured using flow cytometry.

  • Analysis: The percentage of Tregs in the this compound-treated group is compared to the vehicle-treated control group to determine the inhibitory effect on differentiation.

In Vivo Efficacy Studies

The anti-tumor efficacy of this compound is evaluated in syngeneic mouse tumor models.[3]

  • Animal Model: C57BL/6 J mice are often used, with subcutaneous implantation of a tumor cell line such as Lewis Lung Carcinoma (LLC).[3]

  • Dosing: this compound is administered systemically, for example, via intraperitoneal (i.p.) injection at a dose of 5 mg/kg every third day.[3]

  • Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors and other tissues (e.g., lungs) are harvested to analyze the immune cell infiltrate, particularly the number of CD4+Foxp3+ Tregs, by flow cytometry or immunohistochemistry.

  • Metastasis Assessment: The extent of tumor cell colonization in distant organs like the lungs can also be evaluated.[3]

Pharmacokinetic Studies

To determine the pharmacokinetic properties of this compound, studies are conducted in various animal species.[3]

  • Animals: Mice (e.g., Balb/C), rats (e.g., Wistar), and dogs (e.g., Beagle) are commonly used preclinical species.[3]

  • Administration: The compound is administered via different routes, typically intravenous (i.v.) to determine clearance and volume of distribution, and orally (p.o.) to assess oral bioavailability.

  • Sample Collection: Blood samples are collected at multiple time points after administration.

  • Bioanalysis: The concentration of this compound in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%) are calculated using non-compartmental analysis.

Visualizations

CCR8 Signaling Pathway

The following diagram illustrates the canonical G protein-coupled signaling pathway activated by CCL1 binding to CCR8, and the point of inhibition by this compound.

CCR8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR8 CCR8 G_protein Gαi/o, Gβγ CCR8->G_protein Activation PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K CCL1 CCL1 (Ligand) CCL1->CCR8 Binds This compound This compound (Allosteric Antagonist) This compound->CCR8 Inhibits Ca_mobilization ↑ Ca²⁺ Mobilization PLC->Ca_mobilization cAMP ↓ cAMP AC->cAMP AKT_activation AKT Activation PI3K->AKT_activation Cellular_Response Cellular Response (Chemotaxis, Survival, Proliferation) cAMP->Cellular_Response Ca_mobilization->Cellular_Response AKT_activation->Cellular_Response

Caption: CCR8 signaling pathway and inhibition by this compound.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical workflow for the pharmacological characterization of a CCR8 antagonist like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Binding Assay (Determine Ki) Functional_Assay Functional Assays (Chemotaxis, Ca²⁺ flux, cAMP) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Screening (Other GPCRs) Functional_Assay->Selectivity_Panel Treg_Assay Treg Differentiation Assay Selectivity_Panel->Treg_Assay PK_Studies Pharmacokinetic Studies (Mouse, Rat, Dog) Treg_Assay->PK_Studies Efficacy_Studies Efficacy Studies (Syngeneic Tumor Models) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicology Studies Efficacy_Studies->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization Lead_Identification Lead Compound (this compound) Lead_Identification->Binding_Assay

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a potent and selective allosteric antagonist of CCR8 with demonstrated in vitro and in vivo activity. Its ability to inhibit CCR8-mediated chemotaxis and suppress Treg differentiation highlights its therapeutic potential in oncology. The favorable pharmacokinetic profile observed in preclinical species further supports its development as an oral therapeutic agent. This technical guide provides a foundational understanding of the pharmacological properties of this compound, which can inform further research and development efforts targeting the CCR8 pathway.

References

AZ084: A Technical Guide to its Inhibitory Effect on CCL1-Induced Cell Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and experimental validation of AZ084 as a potent inhibitor of CCL1-induced cell migration. This compound is a selective, orally active allosteric antagonist of the C-C chemokine receptor 8 (CCR8), a key receptor in immune cell trafficking and a promising target in immuno-oncology and inflammatory diseases. This document provides a comprehensive overview of the CCL1-CCR8 signaling axis, detailed experimental protocols for assessing the inhibitory effects of this compound, and a summary of its quantitative impact on cell migration.

Introduction: The CCL1-CCR8 Axis in Cell Migration

The chemokine C-C motif ligand 1 (CCL1) and its receptor CCR8 play a crucial role in directing the migration of various cell types, particularly regulatory T cells (Tregs) and Th2 cells.[1][2][3] The interaction between CCL1 and CCR8 is implicated in the recruitment of Tregs to the tumor microenvironment, where they contribute to an immunosuppressive landscape that allows tumor cells to evade immune surveillance.[2][4] Consequently, antagonizing the CCL1-CCR8 axis presents a compelling therapeutic strategy to enhance anti-tumor immunity.[3][4]

This compound has emerged as a potent and selective allosteric antagonist of CCR8.[2] Its ability to block the downstream signaling cascade initiated by CCL1 binding effectively inhibits the directed migration of CCR8-expressing cells. This guide delves into the specifics of this inhibition, providing the necessary technical details for researchers and drug development professionals.

Quantitative Data: Inhibitory Potency of this compound

This compound demonstrates high potency in inhibiting the migration of various cell types that express CCR8. The following table summarizes the key quantitative data regarding the inhibitory effects of this compound.

ParameterCell TypeValue (nM)Reference
Ki -0.9[2]
IC50 Acute Myeloid Leukemia (AML) cells1.3[2]
IC50 Dendritic Cells (DCs)4.6[2]
IC50 T cells5.7[2]

Signaling Pathways

The binding of CCL1 to CCR8, a G protein-coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to cytoskeletal rearrangements and directed cell movement. This compound, as an allosteric antagonist, binds to a site on CCR8 distinct from the CCL1 binding site, inducing a conformational change that prevents receptor activation and downstream signaling.

CCL1-CCR8 Signaling Pathway

The following diagram illustrates the key steps in the CCL1-CCR8 signaling pathway that leads to cell migration.

CCL1_CCR8_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCL1 CCL1 CCR8 CCR8 (GPCR) CCL1->CCR8 Binding G_protein Gαi/o, Gβγ CCR8->G_protein Activation STAT3 STAT3 CCR8->STAT3 Activation PLC PLC G_protein->PLC G_protein->PLC Gβγ PI3K PI3K G_protein->PI3K G_protein->PI3K Gβγ This compound This compound This compound->CCR8 Allosteric Inhibition PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Ca_flux->Cytoskeletal_Rearrangement Migration Cell Migration PKC->Migration Akt Akt PI3K->Akt Akt->Migration STAT3->Migration Cytoskeletal_Rearrangement->Migration Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture CCR8-expressing cells E Add cells + this compound to upper chamber A->E B Prepare CCL1 (Chemoattractant) D Add CCL1 to lower chamber B->D C Prepare this compound dilutions C->E F Incubate (37°C, 2-4h) D->F E->F G Remove non-migrated cells F->G H Fix and stain migrated cells G->H I Count migrated cells (Microscopy) H->I J Calculate % Inhibition I->J

References

Understanding the selectivity of AZ084 for CCR8

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Selectivity of AZ084 for CCR8

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, selective, and orally active allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[1][2] As an allosteric modulator, this compound binds to a site distinct from the orthosteric binding site of the endogenous ligand, CCL1, thereby inhibiting receptor function in a non-competitive manner.[1][2] CCR8 is a G protein-coupled receptor (GPCR) primarily expressed on T-helper 2 (Th2) cells, regulatory T (Treg) cells, and eosinophils, making it a key target in inflammatory diseases and immuno-oncology.[1][3][4] This technical guide provides a detailed overview of the selectivity of this compound for CCR8, presenting available quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.

Data Presentation

Potency and Functional Activity of this compound

This compound exhibits high-affinity binding to CCR8 and potent inhibition of CCR8-mediated cellular functions. The table below summarizes the key in vitro potency metrics for this compound.

ParameterValue (nM)Cell Type / Assay Condition
Binding Affinity (Ki) 0.9Radioligand binding assay.[1][2]
Chemotaxis Inhibition (IC50) 1.3Acute Myeloid Leukemia (AML) cells.[1]
Chemotaxis Inhibition (IC50) 4.6Dendritic Cells (DCs).[1]
Chemotaxis Inhibition (IC50) 5.7T cells.[1]
Selectivity Profile of this compound

This compound is reported to have "excellent selectivity".[2] However, a comprehensive quantitative selectivity panel detailing its inhibitory activity against other chemokine receptors (e.g., CCR1, CCR2, CCR3, CCR4, CCR5, CCR6, CCR7, CXCR1, CXCR2, CXCR3, CXCR4) is not publicly available in the reviewed scientific literature. Such a panel is crucial for a complete understanding of its off-target profile.

Experimental Protocols

The characterization of a selective antagonist like this compound involves a series of in vitro assays. The following are detailed, representative protocols for the key experiments used.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound to its target receptor by measuring the displacement of a radiolabeled ligand.

Principle: Competitive binding between a constant concentration of a radiolabeled ligand and a range of concentrations of the unlabeled test compound (this compound) for the target receptor (CCR8).

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing human CCR8.

  • Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 100 mM NaCl, 0.5% BSA, pH 7.4) is used.

  • Radioligand: [125I]-CCL1 is commonly used as the radioligand for CCR8.

  • Competition Reaction: Membranes are incubated with a fixed concentration of [125I]-CCL1 and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled CCL1.

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: The reaction mixture is rapidly filtered through a glass fiber filter mat to separate bound from free radioligand. The filters are washed with ice-cold wash buffer.

  • Detection: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by agonist stimulation of the receptor.

Principle: CCR8 activation by CCL1 leads to a Gq-mediated release of intracellular calcium. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.

Methodology:

  • Cell Culture: Cells endogenously or recombinantly expressing CCR8 are cultured to an appropriate density.

  • Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid to prevent dye extrusion.

  • Antagonist Incubation: The dye-loaded cells are incubated with varying concentrations of this compound for a specific time.

  • Agonist Stimulation: The baseline fluorescence is measured before the addition of a CCR8 agonist (e.g., CCL1) at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: The change in fluorescence intensity upon agonist addition is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the response seen with the agonist alone. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Principle: Cells expressing CCR8 will migrate along a concentration gradient of its ligand, CCL1. An antagonist will block this migration.

Methodology:

  • Cell Preparation: A single-cell suspension of a CCR8-expressing cell line (e.g., T cells, AML cells) is prepared in assay medium.

  • Assay Setup: A multi-well chemotaxis chamber with a porous membrane (e.g., Transwell®) is used. The lower chamber is filled with assay medium containing CCL1 as the chemoattractant.

  • Antagonist Treatment: The cell suspension is pre-incubated with various concentrations of this compound before being added to the upper chamber.

  • Incubation: The plate is incubated at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

  • Quantification of Migration: The number of cells that have migrated through the membrane into the lower chamber is quantified. This can be done by lysing the migrated cells and using a fluorescent DNA-binding dye (e.g., CyQuant®) or by direct cell counting.

  • Data Analysis: The percentage inhibition of chemotaxis is calculated for each concentration of this compound relative to the control (migration towards CCL1 without antagonist). The IC50 value is determined from the resulting concentration-response curve.

Mandatory Visualizations

CCR8 Signaling Pathway

CCR8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binds This compound This compound (Allosteric Antagonist) This compound->CCR8 Inhibits G_protein Gi/o CCR8->G_protein Activates PLC PLCβ G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca²⁺]i IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cell_Response Chemotaxis & Cellular Activation Ca_release->Cell_Response Leads to PKC->Cell_Response Contributes to

Caption: Simplified CCR8 signaling cascade upon CCL1 binding and its inhibition by this compound.

Experimental Workflow for Selectivity Assessment

Selectivity_Workflow start Test Compound (this compound) primary_screen Primary Screen: Binding Assay on CCR8 start->primary_screen functional_assays Functional Assays (Calcium Mobilization, Chemotaxis) start->functional_assays determine_ki Determine Ki for CCR8 primary_screen->determine_ki selectivity_panel Selectivity Panel: Binding Assays on Off-Target Receptors determine_ki->selectivity_panel analyze_data Analyze Data: Compare Potencies determine_ki->analyze_data determine_ki_offtarget Determine Ki for Off-Targets selectivity_panel->determine_ki_offtarget determine_ki_offtarget->analyze_data determine_ic50 Determine IC50 for CCR8 and Off-Targets functional_assays->determine_ic50 determine_ic50->analyze_data conclusion Conclusion on Selectivity analyze_data->conclusion

Caption: A typical workflow for assessing the selectivity of a receptor antagonist.

Logical Relationship of this compound's Selectivity Profile

Selectivity_Logic This compound This compound High_Affinity_CCR8 High Affinity for CCR8 (Ki = 0.9 nM) This compound->High_Affinity_CCR8 Demonstrates Low_Affinity_Off_Targets Low Affinity for other Chemokine Receptors This compound->Low_Affinity_Off_Targets Presumed to have High_Selectivity High Selectivity High_Affinity_CCR8->High_Selectivity Results in Low_Affinity_Off_Targets->High_Selectivity Results in

Caption: The relationship between on-target potency and off-target inactivity defines the selectivity of this compound.

References

In Vitro Characterization of AZ084: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ084 is a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor implicated in various inflammatory diseases and cancer. This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity, functional inhibition of CCR8-mediated signaling and cell migration, and its effects on regulatory T cell (Treg) differentiation. Detailed experimental protocols and representative data are presented to serve as a technical guide for researchers in the field.

Introduction

The chemokine receptor CCR8 and its primary ligand, CCL1, play a crucial role in the recruitment of immune cells, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs), to sites of inflammation and tumors. Dysregulation of the CCR8/CCL1 axis has been associated with the pathogenesis of allergic asthma and the establishment of an immunosuppressive tumor microenvironment. This compound has emerged as a valuable tool compound for investigating the therapeutic potential of CCR8 antagonism. This guide details the in vitro assays used to define the activity and mechanism of action of this compound.

Quantitative Data Summary

The in vitro activity of this compound has been quantified across a range of biochemical and cell-based assays. The following tables summarize the key potency and affinity data.

Table 1: this compound Binding Affinity for CCR8

ParameterValueAssay
Ki0.9 nM[1]Radioligand Binding Assay

Table 2: this compound Functional Inhibitory Activity

AssayCell TypeIC50
ChemotaxisAcute Myeloid Leukemia (AML) Cells1.3 nM[2][3]
ChemotaxisDendritic Cells (DCs)4.6 nM[2][3]
ChemotaxisT Cells5.7 nM[2][3]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions and cell systems.

CCR8 Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the CCR8 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing human CCR8 (e.g., CHO-K1 or HEK293 cells) to a high density.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors) and incubate on ice.

    • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA) and resuspend to a final protein concentration of 0.5-1 mg/mL.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., 125I-CCL1), and a range of concentrations of this compound.

    • To determine non-specific binding, include wells containing the membrane preparation, radioligand, and a high concentration of a non-labeled CCR8 ligand.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Chemotaxis Assay

This functional assay measures the ability of this compound to inhibit the migration of cells towards a chemoattractant, such as CCL1.

Methodology:

  • Cell Preparation:

    • Use a CCR8-expressing cell line (e.g., AML, dendritic cells, or activated T cells).

    • Wash the cells and resuspend them in a serum-free or low-serum medium at a density of 1-2 x 106 cells/mL.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Use a Boyden chamber or a 96-well Transwell plate with a polycarbonate membrane (typically 5-8 µm pore size).

    • In the lower chamber, add the assay medium containing a specific concentration of the chemoattractant CCL1 (e.g., 10-100 ng/mL).

    • In the upper chamber, add the cell suspension pre-incubated with this compound.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours to allow for cell migration.

  • Quantification of Migration:

    • After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., crystal violet or a fluorescent dye).

    • Elute the stain and measure the absorbance or fluorescence using a plate reader. Alternatively, count the migrated cells in several microscopic fields.

  • Data Analysis:

    • Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition as a function of the this compound concentration and determine the IC50 value.

In Vitro Regulatory T Cell (Treg) Differentiation Assay

This assay assesses the impact of this compound on the differentiation of naive T cells into immunosuppressive Tregs.

Methodology:

  • Isolation of Naive CD4+ T Cells:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • Enrich for naive CD4+ T cells using a negative selection magnetic bead-based isolation kit (e.g., targeting CD45RO, CD8, CD14, CD19, CD25, etc.).

  • Treg Differentiation Culture:

    • Plate the isolated naive CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.

    • Culture the cells in a complete RPMI-1640 medium supplemented with IL-2 and TGF-β to induce Treg differentiation.

    • Add various concentrations of this compound or vehicle control to the culture medium.

  • Incubation:

    • Incubate the cells for 4-5 days at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain for surface markers CD4 and CD25.

    • Fix and permeabilize the cells using a specialized buffer kit.

    • Perform intracellular staining for the transcription factor Foxp3, a key marker of Tregs.

    • Analyze the cells using a flow cytometer to determine the percentage of CD4+CD25+Foxp3+ cells.

  • Data Analysis:

    • Compare the percentage of differentiated Tregs in the this compound-treated groups to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of CCR8 and the experimental workflows described in this guide.

CCR8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binds G_protein Gαi Protein CCR8->G_protein Activates This compound This compound (Allosteric Antagonist) This compound->CCR8 Inhibits PLC PLC G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_release Ca²⁺ Release IP3->Ca_release

Caption: CCR8 Signaling Pathway and the inhibitory action of this compound.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare CCR8-expressing cell membranes start->prep_membranes incubate Incubate membranes with radioligand and this compound prep_membranes->incubate filter Separate bound and free ligand by filtration incubate->filter count Measure radioactivity filter->count analyze Analyze data to determine Ki count->analyze end End analyze->end

Caption: Workflow for the CCR8 Radioligand Binding Assay.

Chemotaxis_Assay_Workflow start Start prep_cells Prepare CCR8-expressing cells and pre-incubate with this compound start->prep_cells setup_transwell Set up Transwell plate with CCL1 in the lower chamber prep_cells->setup_transwell add_cells Add cells to the upper chamber setup_transwell->add_cells incubate Incubate to allow cell migration add_cells->incubate quantify Stain and quantify migrated cells incubate->quantify analyze Analyze data to determine IC50 quantify->analyze end End analyze->end Treg_Differentiation_Assay_Workflow start Start isolate_tcells Isolate naive CD4+ T cells from PBMCs start->isolate_tcells culture Culture T cells with anti-CD3/CD28, IL-2, TGF-β, and this compound isolate_tcells->culture incubate Incubate for 4-5 days culture->incubate stain Stain for CD4, CD25, and intracellular Foxp3 incubate->stain analyze Analyze by flow cytometry to quantify Treg differentiation stain->analyze end End analyze->end

References

AZ084's impact on cytokine production in immune cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Impact of AZ084 on Cytokine Production in Immune Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, selective, and orally active allosteric antagonist of the C-C chemokine receptor type 8 (CCR8).[1] Primarily expressed on regulatory T cells (Tregs), T helper (Th2) cells, and to some extent on macrophages and dendritic cells, CCR8 and its ligand, CCL1, play a significant role in immune regulation, particularly in the context of inflammatory diseases and cancer immunotherapy. This technical guide delves into the core impact of this compound on cytokine production in immune cells, providing a comprehensive overview of its potential mechanisms of action, supported by available data and detailed experimental protocols. While direct studies on this compound's effect on a broad spectrum of cytokines are limited, research on other CCR8 antagonists provides a strong foundation for understanding its likely immunomodulatory properties.

The Role of CCR8 in Immune Cell Function

CCR8 is a G protein-coupled receptor that, upon binding to its ligand CCL1, initiates downstream signaling cascades influencing cell migration, differentiation, and effector functions. In the context of cancer, the CCL1/CCR8 axis is implicated in the recruitment of Tregs to the tumor microenvironment, thereby suppressing anti-tumor immunity. Consequently, antagonism of CCR8 is a promising strategy to enhance anti-tumor responses. In inflammatory diseases such as asthma, CCR8 is associated with the recruitment of Th2 cells, contributing to allergic inflammation.

Impact of CCR8 Antagonism on Cytokine Production

While direct quantitative data on this compound's effect on a wide range of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β is not extensively published, studies on other selective CCR8 antagonists, like R243, offer valuable insights into the potential consequences of CCR8 blockade on cytokine secretion in immune cells, particularly macrophages.

Macrophage Cytokine Production

Peritoneal macrophages stimulated with lipopolysaccharide (LPS) have been shown to secrete various cytokines. The CCR8 antagonist R243 has been demonstrated to attenuate the secretion of TNF-α, IL-6, and the anti-inflammatory cytokine IL-10 in these cells. This suggests that CCR8 signaling may play a crucial role in modulating the inflammatory response of macrophages.

Table 1: Effect of CCR8 Antagonist R243 on Cytokine Production in LPS-Stimulated Peritoneal Macrophages

CytokineTreatmentConcentration (pg/mL)Percent Inhibition
TNF-α LPS1500-
LPS + R243 (5 µM)75050%
IL-6 LPS800-
LPS + R243 (5 µM)40050%
IL-10 LPS1200-
LPS + R243 (5 µM)30075%

Note: The data presented in this table is illustrative and based on the reported findings for the CCR8 antagonist R243 to demonstrate the potential effects of CCR8 antagonism. Actual values for this compound may vary.

Signaling Pathways

The inhibitory effect of CCR8 antagonism on cytokine production in macrophages is believed to be mediated through the modulation of key inflammatory signaling pathways. Research on R243 suggests that the absence of CCR8 signaling in LPS-stimulated macrophages leads to suppressed activation of c-jun N-terminal kinase (JNK) and the transcription factor NF-κB. This indicates a potential cross-talk between the Toll-like receptor 4 (TLR4) signaling pathway, activated by LPS, and the CCR8 pathway.

Signaling_Pathway cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK JNK_path JNK Pathway TAK1->JNK_path NFkB_IκB NF-κB-IκB IKK->NFkB_IκB NFkB NF-κB (p65/p50) NFkB_IκB->NFkB nucleus Nucleus NFkB->nucleus Translocation AP1 AP-1 JNK_path->AP1 AP1->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Transcription CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 G_protein G-protein CCR8->G_protein This compound This compound This compound->CCR8 G_protein->NFkB Modulates G_protein->JNK_path Modulates

Caption: Proposed signaling pathway of this compound in macrophages.

Experimental Protocols

To assess the impact of this compound on cytokine production, the following experimental workflows can be employed.

In Vitro Macrophage Stimulation Assay

1. Cell Culture:

  • Culture primary murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in appropriate media.

2. Treatment:

  • Pre-treat the macrophages with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a TLR agonist, such as LPS (100 ng/mL), for a specified time (e.g., 6, 12, or 24 hours).

  • Include vehicle control (DMSO) and positive control (LPS alone) groups.

3. Cytokine Measurement:

  • Collect the cell culture supernatants.

  • Quantify the levels of cytokines (TNF-α, IL-6, IL-1β, IL-10, etc.) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

4. Western Blot Analysis:

  • Lyse the cells to extract proteins.

  • Perform Western blotting to analyze the phosphorylation status and total protein levels of key signaling molecules like JNK, p38, and NF-κB p65.

Experimental_Workflow cluster_protocol In Vitro Macrophage Stimulation Protocol start Culture Macrophages pretreatment Pre-treat with this compound or Vehicle start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 6-24h stimulation->incubation harvest Harvest Supernatant and Cell Lysates incubation->harvest analysis Cytokine Analysis (ELISA/Luminex) Western Blot (JNK, NF-κB) harvest->analysis end Data Interpretation analysis->end

Caption: Experimental workflow for macrophage stimulation assay.

T-Cell Cytokine Profiling

1. T-Cell Isolation and Culture:

  • Isolate CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen.

  • Differentiate the CD4+ T cells into specific subsets, such as Tregs or Th2 cells, using appropriate cytokine cocktails.

2. Treatment and Stimulation:

  • Treat the differentiated T cells with this compound.

  • Stimulate the T cells with anti-CD3/CD28 antibodies or their specific activating signals.

3. Cytokine Analysis:

  • Collect supernatants and measure cytokine levels (e.g., IL-4, IL-5, IL-13 for Th2 cells; IL-10, TGF-β for Tregs) by ELISA or multiplex assay.

  • Intracellular cytokine staining followed by flow cytometry can also be performed to analyze cytokine production at a single-cell level.

Conclusion

This compound, as a CCR8 antagonist, holds significant therapeutic potential in oncology and inflammatory diseases. While direct evidence of its broad cytokine modulation is emerging, the effects of similar CCR8 antagonists strongly suggest that this compound likely exerts its immunomodulatory functions, at least in part, by regulating the production of key cytokines in immune cells such as macrophages and T cells. The attenuation of pro-inflammatory cytokines like TNF-α and IL-6, potentially through the inhibition of JNK and NF-κB signaling, represents a plausible mechanism of action. Further research is warranted to fully elucidate the precise impact of this compound on the complex cytokine network and to validate its therapeutic efficacy in various disease models.

References

Methodological & Application

Application Notes and Protocols for AZ084 In Vivo Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed experimental protocols for the use of AZ084, a potent and selective allosteric antagonist of C-C chemokine receptor 8 (CCR8), in a subcutaneous Lewis Lung Carcinoma (LLC) in vivo mouse model. This compound has demonstrated potential in cancer immunotherapy by modulating the tumor microenvironment through the inhibition of regulatory T cell (Treg) differentiation. This document outlines the mechanism of action of this compound, its pharmacokinetic profile, and detailed methodologies for conducting preclinical efficacy studies in mice, including tumor model establishment, drug administration, and pharmacodynamic analysis of Treg populations.

Introduction

This compound is an orally bioavailable small molecule that acts as an allosteric antagonist of CCR8.[1][2] CCR8 is a chemokine receptor predominantly expressed on tumor-infiltrating Tregs, which are key mediators of immunosuppression within the tumor microenvironment.[3] The ligand for CCR8, CCL1, is often present in tumors and promotes the recruitment and suppressive function of Tregs. By blocking the CCL1-CCR8 signaling axis, this compound is designed to inhibit the differentiation and function of these immunosuppressive cells, thereby enhancing anti-tumor immunity. Preclinical studies have shown that targeting this pathway can restrain the formation of an immunologically tolerant pre-metastatic niche and reduce tumor metastasis.[1]

Mechanism of Action: CCR8 Signaling in Regulatory T Cells

The CCL1-CCR8 signaling pathway plays a critical role in the function and stability of regulatory T cells. The binding of CCL1 to CCR8 on the surface of Tregs activates downstream signaling cascades, prominently involving the Signal Transducer and Activator of Transcription 3 (STAT3).[4][5] Activated STAT3 promotes the expression of the master transcriptional regulator of Tregs, Forkhead box P3 (Foxp3).[2][4] Increased Foxp3 expression enhances the suppressive capabilities of Tregs, contributing to an immunosuppressive tumor microenvironment that allows for tumor growth and evasion of the host immune system. This compound, as a CCR8 antagonist, blocks this initial ligand-receptor interaction, thereby inhibiting STAT3 activation and subsequent Foxp3 upregulation.

CCR8_Signaling_Pathway CCR8 Signaling Pathway in Treg Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR8 CCR8 STAT3 STAT3 CCR8->STAT3 Activates CCL1 CCL1 CCL1->CCR8 Binds This compound This compound This compound->CCR8 Blocks pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Foxp3 Foxp3 Upregulation pSTAT3->Foxp3 Promotes Transcription Treg_Suppression Enhanced Treg Suppressive Function Foxp3->Treg_Suppression Leads to Experimental_Workflow This compound In Vivo Efficacy Study Workflow A LLC1 Cell Culture B Prepare Cell Suspension (1x10^6 cells / 100 µL) A->B C Subcutaneous Injection in C57BL/6 Mice B->C D Tumor Growth Monitoring (every 2-3 days) C->D E Randomization (Tumor Volume ~100-150 mm³) D->E F Treatment Initiation (this compound or Vehicle) E->F G Continued Monitoring (Tumor Volume & Body Weight) F->G H Endpoint Analysis (Tumor Excision, etc.) G->H Gating_Strategy Treg Flow Cytometry Gating Strategy A All Events B Singlets A->B FSC-A vs FSC-H C Live Cells B->C Viability Dye D CD45+ (Leukocytes) C->D CD45 E CD3+ (T Cells) D->E CD3 F CD4+ (Helper T Cells) E->F CD4 G CD25+ Foxp3+ (Tregs) F->G CD25 vs Foxp3

References

Application Note & Protocol: Cell-Based Assay for Testing AZ084 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AZ084 is a potent, selective, and orally active allosteric antagonist of the C-C chemokine receptor 8 (CCR8), with a Ki of 0.9 nM.[1][2] CCR8 is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell migration and function. Its natural ligand is CCL1. The CCR8-CCL1 signaling axis is implicated in the recruitment of regulatory T cells (Tregs) to the tumor microenvironment, where they contribute to immunosuppression.[1][3] By blocking this interaction, this compound can inhibit the migration of dendritic cells, T cells, and eosinophils, and has been shown to downregulate Treg differentiation.[1][2][3] This makes this compound a promising candidate for therapeutic intervention in diseases such as asthma and cancer.[1][2]

This application note provides detailed protocols for cell-based assays to evaluate the efficacy of this compound in vitro. The described assays will measure the compound's ability to inhibit CCR8-mediated cell migration (chemotaxis), to modulate regulatory T cell populations, and to affect the viability of CCR8-expressing cells.

Data Presentation:

The following tables represent hypothetical data to illustrate how to summarize quantitative results from the described assays.

Table 1: Inhibition of Chemotaxis by this compound

Concentration of this compound (nM)Mean Cell Migration (Normalized)Standard Deviation% Inhibition
0 (Vehicle Control)1.000.080
0.10.850.0615
10.520.0548
100.150.0385
1000.050.0295
10000.040.0196

IC50 can be calculated from this data using appropriate software (e.g., GraphPad Prism).

Table 2: Effect of this compound on Regulatory T Cell (Treg) Population

Treatment% CD4+Foxp3+ Cells (Tregs)Standard Deviation
Untreated Control25.22.1
Vehicle Control (DMSO)24.81.9
This compound (10 nM)15.61.5
This compound (100 nM)8.30.9

Table 3: Cytotoxicity of this compound on CCR8-Expressing Cells

Concentration of this compound (µM)Mean Cell Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
0.198.54.8
197.15.5
1095.36.1
10092.87.3

Experimental Protocols:

Herein, we provide detailed methodologies for key experiments to assess the efficacy of this compound.

Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of CCR8-expressing cells towards the CCR8 ligand, CCL1.

Materials:

  • CCR8-expressing cells (e.g., human primary T cells, dendritic cells, or a CCR8-transfected cell line)

  • Recombinant human CCL1

  • This compound

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Bovine Serum Albumin (BSA)

  • Calcein-AM or other cell viability dye

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Culture CCR8-expressing cells to a sufficient density.

    • The day before the assay, starve the cells by culturing them in serum-free medium or medium with low serum (e.g., 0.5% BSA) for 4-6 hours.

    • Harvest the cells and resuspend them in chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in chemotaxis buffer to achieve the desired final concentrations. Include a vehicle control (DMSO).

  • Assay Setup:

    • In the lower wells of the chemotaxis chamber, add chemotaxis buffer containing CCL1 at a pre-determined optimal concentration (e.g., 50 ng/mL).

    • In separate lower wells, add chemotaxis buffer alone as a negative control.

    • Pre-incubate the cell suspension with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Add 100 µL of the cell suspension to the upper wells of the chemotaxis chamber.

  • Incubation:

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migration:

    • After incubation, carefully remove the upper chamber.

    • Wipe off the non-migrated cells from the top side of the membrane.

    • Quantify the migrated cells on the bottom side of the membrane. This can be done by:

      • Staining the migrated cells with a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader.

      • Lysis of the migrated cells and quantification of a cellular component (e.g., using CyQuant dye).

      • Fixing and staining the membrane and counting the cells under a microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Regulatory T Cell (Treg) Differentiation Assay

This assay assesses the effect of this compound on the differentiation of naive CD4+ T cells into Tregs.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Naive CD4+ T cell isolation kit

  • Anti-CD3 and Anti-CD28 antibodies (for T cell activation)

  • Recombinant human TGF-β1

  • Recombinant human IL-2

  • This compound

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Flow cytometry staining buffers

  • Fluorochrome-conjugated antibodies against CD4, CD25, and Foxp3

  • Flow cytometer

Procedure:

  • Cell Isolation:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Isolate naive CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) kit.

  • Cell Culture and Differentiation:

    • Plate the naive CD4+ T cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies.

    • Culture the cells in complete RPMI 1640 medium supplemented with TGF-β1 (e.g., 5 ng/mL) and IL-2 (e.g., 100 U/mL) to induce Treg differentiation.

    • Add different concentrations of this compound or vehicle control to the wells.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with PBS.

    • Stain the cells with fluorochrome-conjugated antibodies against the surface markers CD4 and CD25.

    • Fix and permeabilize the cells using a Foxp3 staining buffer set.

    • Stain for the intracellular marker Foxp3.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the CD4+ population and then determine the percentage of CD25+Foxp3+ cells (Tregs).

    • Compare the percentage of Tregs in the this compound-treated groups to the vehicle control group.

Cell Viability Assay

This assay determines if this compound has any cytotoxic effects on CCR8-expressing cells.

Materials:

  • CCR8-expressing cells

  • This compound

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

  • Luminometer or absorbance plate reader

Procedure:

  • Cell Seeding:

    • Seed the CCR8-expressing cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the reaction to occur.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control group (set to 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound to determine if there is a cytotoxic effect.

Mandatory Visualization:

G cluster_pathway CCR8 Signaling Pathway CCL1 CCL1 CCR8 CCR8 (GPCR) CCL1->CCR8 Binds G_protein G Protein (Gαi, Gβγ) CCR8->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Actin Actin Polymerization Ca_release->Actin PKC->Actin Migration Cell Migration (Chemotaxis) Actin->Migration This compound This compound This compound->CCR8 Allosterically Inhibits

Caption: CCR8 signaling pathway and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow for this compound Efficacy Testing cluster_chemo Chemotaxis Assay cluster_treg Treg Differentiation Assay cluster_via Cell Viability Assay C1 Prepare CCR8+ cells & this compound C2 Set up Boyden Chamber with CCL1 C1->C2 C3 Incubate cells with This compound & add to chamber C2->C3 C4 Incubate & Quantify Migrated Cells C3->C4 C5 Determine IC50 C4->C5 Result Evaluate this compound Efficacy C5->Result T1 Isolate Naive CD4+ T Cells T2 Culture with TGF-β1, IL-2 & this compound T1->T2 T3 Incubate for 3-5 days T2->T3 T4 Stain for CD4, CD25, Foxp3 T3->T4 T5 Analyze by Flow Cytometry T4->T5 T5->Result V1 Seed CCR8+ cells V2 Treat with This compound V1->V2 V3 Incubate for 24-72h V2->V3 V4 Add Viability Reagent V3->V4 V5 Measure Signal V4->V5 V5->Result

Caption: Workflow for evaluating the in vitro efficacy of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of AZ084 in in vivo cancer research. This compound is a potent, selective, and orally active allosteric antagonist of the C-C chemokine receptor type 8 (CCR8).[1][2] In the tumor microenvironment, CCR8 is preferentially expressed on tumor-infiltrating regulatory T cells (Tregs), and its activation is crucial for their recruitment and immunosuppressive function. This compound has been demonstrated to inhibit Treg differentiation and reduce their accumulation within tumors, thereby enhancing anti-tumor immune responses.[1] These protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in various cancer models.

Mechanism of Action of this compound in Cancer

This compound exerts its anti-cancer effects by targeting the CCL1-CCR8 axis, which is a key pathway in the establishment of an immunosuppressive tumor microenvironment. Tumor-associated macrophages and other cells secrete the chemokine CCL1, which binds to CCR8 on the surface of Tregs. This interaction promotes the recruitment, proliferation, and activation of Tregs within the tumor. These activated Tregs suppress the activity of cytotoxic T lymphocytes (CTLs) and other effector immune cells that are capable of eliminating cancer cells.

By acting as an allosteric antagonist of CCR8, this compound prevents the binding of CCL1 and disrupts the downstream signaling cascade. This leads to a reduction in the infiltration and suppressive function of Tregs in the tumor, thereby restoring the anti-tumor immune response.

AZ084_Mechanism_of_Action cluster_TME Tumor Microenvironment Tumor Cells Tumor Cells Effector T Cell Effector T Cell Tumor Cells->Effector T Cell Suppressed by Treg Effector T Cell->Tumor Cells Tumor Cell Killing Treg Treg Treg->Effector T Cell Suppresses CCR8 CCR8 CCR8->Treg Activates This compound This compound This compound->CCR8 Antagonizes

Caption: this compound blocks CCR8 on Tregs, reducing their immunosuppressive activity and enabling effector T cells to attack tumor cells.

Recommended Dosage and Administration

The following table summarizes the recommended dosage and administration schedule for this compound based on preclinical studies in a murine model of lung cancer.[1]

ParameterRecommendation
Drug This compound
Animal Model C57BL/6J mice
Tumor Model Subcutaneous Lewis Lung Carcinoma (LLC)
Dosage 5 mg/kg
Route of Administration Intraperitoneal (i.p.) injection
Frequency Every third day
Study Duration 9 to 21 days
Vehicle To be determined empirically. A common starting point for similar compounds is 5-10% DMSO in saline or PBS. See Protocol 3.1 for formulation guidance.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Note: The specific vehicle for in vivo administration of this compound is not explicitly detailed in the available literature. Therefore, solubility and stability testing is crucial. The following protocol provides a general method for formulating a hydrophobic compound like this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free vials, tubes, and syringes

Protocol:

  • Stock Solution Preparation:

    • In a sterile environment, prepare a high-concentration stock solution of this compound in 100% DMSO. For example, to create a 50 mg/mL stock, dissolve 50 mg of this compound powder in 1 mL of sterile DMSO.

    • Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the powder is completely dissolved. Visually inspect for any particulates.

  • Working Solution Preparation (Prepare fresh daily):

    • Calculate the required volume of the stock solution based on the average weight of the mice in a treatment group and the desired final injection volume (typically 100-200 µL for mice).

    • On the day of injection, dilute the this compound stock solution with sterile saline or PBS to the final desired concentration. It is critical to maintain a low final percentage of DMSO (ideally ≤10%) to avoid vehicle-induced toxicity.

    • Example Calculation for a 20g mouse at 5 mg/kg in a 100 µL injection volume:

      • Dose = 5 mg/kg * 0.02 kg = 0.1 mg of this compound

      • Volume of 50 mg/mL stock = 0.1 mg / 50 mg/mL = 0.002 mL or 2 µL

      • Final injection: 2 µL of this compound stock + 98 µL of sterile saline (This results in a 2% DMSO concentration).

  • Vehicle Control Preparation:

    • Prepare a vehicle control solution with the same final concentration of DMSO in saline or PBS as the drug-containing solution. This is essential for accurately attributing observed effects to the compound.

In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous tumor model.

Materials:

  • 6-8 week old C57BL/6J mice

  • Lewis Lung Carcinoma (LLC) cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile PBS and trypsin

  • Syringes (1 mL) and needles (27G or smaller)

  • Digital calipers

  • Prepared this compound working solution and vehicle control

In_Vivo_Experimental_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment_monitoring Treatment & Monitoring cluster_endpoint Endpoint Analysis Acclimatize Mice (1 week) Acclimatize Mice (1 week) Culture & Harvest LLC Cells Culture & Harvest LLC Cells Acclimatize Mice (1 week)->Culture & Harvest LLC Cells Prepare Cell Suspension (e.g., 1x10^6 cells/100µL) Prepare Cell Suspension (e.g., 1x10^6 cells/100µL) Culture & Harvest LLC Cells->Prepare Cell Suspension (e.g., 1x10^6 cells/100µL) Subcutaneous Injection into Flank Subcutaneous Injection into Flank Prepare Cell Suspension (e.g., 1x10^6 cells/100µL)->Subcutaneous Injection into Flank Monitor Tumor Growth Monitor Tumor Growth Subcutaneous Injection into Flank->Monitor Tumor Growth Randomize into Groups (e.g., at 100 mm³) Randomize into Groups (e.g., at 100 mm³) Monitor Tumor Growth->Randomize into Groups (e.g., at 100 mm³) Administer this compound or Vehicle (i.p., every 3rd day) Administer this compound or Vehicle (i.p., every 3rd day) Randomize into Groups (e.g., at 100 mm³)->Administer this compound or Vehicle (i.p., every 3rd day) Measure Tumor Volume & Body Weight (2-3x/week) Measure Tumor Volume & Body Weight (2-3x/week) Administer this compound or Vehicle (i.p., every 3rd day)->Measure Tumor Volume & Body Weight (2-3x/week) Euthanize & Collect Tissues Euthanize & Collect Tissues Measure Tumor Volume & Body Weight (2-3x/week)->Euthanize & Collect Tissues Analyze Tumors, Spleen, etc. (e.g., Flow Cytometry for Tregs) Analyze Tumors, Spleen, etc. (e.g., Flow Cytometry for Tregs) Euthanize & Collect Tissues->Analyze Tumors, Spleen, etc. (e.g., Flow Cytometry for Tregs)

Caption: A typical experimental workflow for an in vivo efficacy study of this compound in a subcutaneous tumor model.

Protocol:

  • Animal Handling and Acclimatization:

    • All animal procedures should be performed in accordance with institutional guidelines.

    • Allow mice to acclimatize to the facility for at least one week prior to the start of the experiment.

  • Tumor Cell Implantation:

    • Culture LLC cells to ~80% confluency. Harvest cells with trypsin, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound 5 mg/kg).

  • Drug Administration:

    • Administer the prepared this compound working solution or vehicle control via intraperitoneal injection every third day.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.

  • Study Endpoint and Tissue Collection:

    • The study can be concluded when tumors in the control group reach the maximum size allowed by institutional guidelines, or after a predetermined duration (e.g., 21 days).

    • At the endpoint, euthanize the mice and collect tumors, spleens, and tumor-draining lymph nodes for downstream analysis, such as flow cytometry for immune cell populations (specifically CD4+Foxp3+ Tregs) or immunohistochemistry.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Treatment GroupNMean Tumor Volume (mm³) ± SEM (Day 21)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control10-
This compound (5 mg/kg)10

Tumor Growth Inhibition (%) can be calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] * 100.

A significant reduction in tumor volume in the this compound-treated group compared to the vehicle control, without significant body weight loss, would indicate a positive therapeutic effect. Further analysis of the tumor microenvironment showing a decrease in Treg populations would provide mechanistic support for the observed efficacy.

References

Application Notes and Protocols for AZ084 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ084 is a potent, selective, and orally bioavailable allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[1][2][3] With a Ki of 0.9 nM, it demonstrates high affinity for its target.[1][3] CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on regulatory T cells (Tregs), particularly within the tumor microenvironment, as well as on other immune cells like dendritic cells and T cells.[1][3][4] The interaction of CCR8 with its primary ligand, CCL1, plays a crucial role in Treg differentiation, recruitment, and immunosuppressive function.[3][5] By inhibiting CCR8, this compound can modulate the immune response, making it a valuable tool for research in oncology, immunology, and asthma.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in various cell culture experiments.

Mechanism of Action

This compound functions as an allosteric antagonist of CCR8.[2][3] This means it binds to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that prevents receptor activation by its endogenous ligand, CCL1.[3] The binding of CCL1 to CCR8 typically initiates a signaling cascade involving G-proteins, leading to downstream effects such as calcium mobilization, chemotaxis, and the promotion of Treg differentiation and survival.[5][6] By blocking this signaling, this compound can inhibit the migration of CCR8-expressing cells and suppress the differentiation and function of immunosuppressive Tregs.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various in vitro studies.

ParameterCell Line/SystemValueReference
Ki Human CCR80.9 nM[1][3]
IC50 AML cells (chemotaxis)1.3 nM[1]
IC50 Dendritic cells (chemotaxis)4.6 nM[1]
IC50 T cells (chemotaxis)5.7 nM[1]
In Vitro Concentration for Treg Suppression Co-culture with LLC-exo MPF CM5 µg/mL[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (CAS: 929300-19-6)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powdered compound.

  • Determine Required Concentration: Decide on the desired stock solution concentration. A 10 mM stock solution is commonly used. The molecular weight of this compound is 434.57 g/mol .

  • Weighing: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.43457 mg of this compound.

  • Dissolution:

    • Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO to 0.43457 mg of this compound.

    • Vortex the solution thoroughly to dissolve the compound.

    • If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for a few minutes. This compound is highly soluble in DMSO (up to 250 mg/mL), so it should dissolve readily.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).

Cell Culture Treatment with this compound

Materials:

  • Cells of interest cultured in appropriate media

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Sterile serological pipettes and pipette tips

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare Working Solution:

    • Dilute the stock solution in complete cell culture medium to the desired final concentration.

    • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.

    • For example, to treat cells with 10 µM this compound, you can perform a 1:1000 dilution of a 10 mM stock solution into the cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium at the same final concentration as the this compound-treated samples.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Add the medium containing the desired final concentration of this compound or the vehicle control to the cells.

    • Gently swirl the plate or flask to ensure even distribution.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time will depend on the specific assay and cell type.

In Vitro Treg Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of regulatory T cells.

Materials:

  • Naïve CD4+ T cells (isolated from PBMCs)

  • Treg differentiation-inducing cytokines (e.g., TGF-β, IL-2)

  • Anti-CD3/CD28 antibodies

  • This compound

  • Flow cytometry antibodies (e.g., anti-CD4, anti-CD25, anti-FoxP3)

  • Complete RPMI-1640 medium

Protocol:

  • Cell Isolation: Isolate naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Cell Seeding: Seed the isolated naïve CD4+ T cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Activation and Differentiation:

    • Activate the T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

    • Induce Treg differentiation by adding TGF-β and IL-2 to the culture medium.

  • This compound Treatment:

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM).

    • Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 3-5 days at 37°C and 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain for surface markers (CD4, CD25).

    • Fix and permeabilize the cells, followed by intracellular staining for the transcription factor FoxP3.

    • Analyze the percentage of CD4+CD25+FoxP3+ cells by flow cytometry to determine the effect of this compound on Treg differentiation.

Chemotaxis Assay

Objective: To evaluate the inhibitory effect of this compound on the migration of CCR8-expressing cells towards CCL1.

Materials:

  • CCR8-expressing cells (e.g., T cells, dendritic cells, or a CCR8-transfected cell line)

  • Recombinant human CCL1

  • This compound

  • Transwell inserts (with appropriate pore size for the cells being used)

  • Serum-free cell culture medium

  • Fluorescent dye (e.g., Calcein-AM)

Protocol:

  • Cell Preparation:

    • Harvest CCR8-expressing cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Pre-incubate the cells with different concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Add serum-free medium containing CCL1 (chemoattractant) to the lower chamber of the Transwell plate.

    • Add serum-free medium without CCL1 to the lower chamber for the negative control.

  • Cell Seeding: Add the pre-incubated cell suspension to the upper chamber (the Transwell insert).

  • Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO2 to allow for cell migration.

  • Quantification of Migration:

    • Remove the non-migrated cells from the top of the insert.

    • Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring fluorescence using a plate reader after staining with a fluorescent dye like Calcein-AM, or by direct cell counting using a flow cytometer.

  • Data Analysis: Calculate the percentage of migration inhibition by this compound compared to the vehicle control.

Visualizations

AZ084_Mechanism_of_Action cluster_membrane Cell Membrane CCR8 CCR8 Receptor G_Protein G-Protein Activation CCR8->G_Protein No_Activation No Activation CCR8->No_Activation CCL1 CCL1 (Ligand) CCL1->CCR8 Binds & Activates This compound This compound This compound->CCR8 Allosteric Inhibition Signaling Downstream Signaling (e.g., Ca2+ mobilization) G_Protein->Signaling Biological_Response Biological Response (Chemotaxis, Treg Differentiation) Signaling->Biological_Response

Caption: Mechanism of this compound as a CCR8 allosteric antagonist.

AZ084_Stock_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

Treg_Differentiation_Assay_Workflow start Isolate Naïve CD4+ T cells seed Seed cells in 96-well plate start->seed activate Activate with anti-CD3/CD28 & Induce with TGF-β/IL-2 seed->activate treat Treat with this compound or Vehicle activate->treat incubate Incubate for 3-5 days treat->incubate stain Stain for CD4, CD25, FoxP3 incubate->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Treg Population analyze->end

Caption: Workflow for in vitro Treg differentiation assay.

References

Application Note & Protocol: Evaluating the Inhibitory Effect of AZD084 on Cell Migration Using a Chemotaxis Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell migration is a fundamental biological process crucial for various physiological events, including embryonic development, immune responses, and wound healing.[1][2] Uncontrolled cell migration, however, is a hallmark of pathological conditions such as cancer metastasis and chronic inflammatory diseases.[1][2] Chemotaxis, the directed movement of cells along a chemical gradient, is a key driver of cell migration.[1] The study of compounds that can modulate this process is therefore of significant interest in therapeutic drug development.

This application note provides a detailed protocol for performing a chemotaxis assay to evaluate the inhibitory effect of a small molecule, AZD084, on cell migration. AZD084 is a potent and selective inhibitor of the C-X-C chemokine receptor 2 (CXCR2). The CXCR2 signaling pathway is a well-established mediator of cell migration, particularly for immune cells like neutrophils, in response to its chemokine ligands (e.g., CXCL1, CXCL8).[3][4][5] By inhibiting CXCR2, AZD084 is expected to reduce the chemotactic response of cells expressing this receptor.

The protocol described here utilizes the Boyden chamber, or transwell, assay, a widely accepted and versatile method for quantifying in vitro cell migration.[6][7][8]

CXCR2 Signaling Pathway in Chemotaxis

The binding of chemokines like CXCL1 and CXCL8 to the CXCR2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to actin polymerization, cytoskeletal rearrangement, and ultimately, directed cell movement. AZD084 is hypothesized to block this signaling cascade, thereby inhibiting cell migration.

CXCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL CXCL1/CXCL8 (Chemoattractant) CXCR2 CXCR2 Receptor CXCL->CXCR2 Binds G_protein G-protein CXCR2->G_protein Activates AZD084 AZD084 (Inhibitor) AZD084->CXCR2 Inhibits PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Actin Actin Polymerization & Cytoskeletal Rearrangement Ca_release->Actin PKC->Actin Akt Akt PI3K->Akt Akt->Actin Migration Cell Migration Actin->Migration Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Culture and starve cells C 3. Pre-treat cells with AZD084 A->C B 2. Prepare chemoattractant and AZD084 solutions B->C D 4. Add chemoattractant to lower chamber B->D F 6. Seed treated cells into upper chamber C->F E 5. Place transwell insert D->E E->F G 7. Incubate F->G H 8. Remove non-migrated cells G->H I 9. Fix and stain migrated cells H->I J 10. Image and quantify migrated cells I->J

References

Application Notes and Protocols: In Vivo Imaging Techniques for Tracking Small Molecule Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo imaging is a powerful, non-invasive tool in drug discovery and development, enabling the real-time visualization and quantification of the biodistribution of therapeutic agents within a living organism.[1] This capability provides critical insights into a drug's pharmacokinetics (PK) and pharmacodynamics (PD), helping to assess target engagement, on-target/off-target effects, and overall efficacy and safety. This document provides detailed application notes and protocols for various in vivo imaging modalities to track the distribution of small molecule drugs, using the epidermal growth factor receptor (EGFR) inhibitor, gefitinib, as a representative example.

Featured Small Molecule: Gefitinib (as a model for AZ084)

As specific information for this compound is not publicly available, this application note will utilize Gefitinib, a well-characterized small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Gefitinib is used in the treatment of non-small cell lung cancer with activating EGFR mutations. Understanding its distribution is crucial for optimizing therapeutic outcomes and minimizing toxicity.

Key In Vivo Imaging Modalities

Several imaging modalities can be employed to track small molecule distribution, each with its own advantages and limitations. The primary techniques covered in these notes are:

  • Positron Emission Tomography (PET): A highly sensitive nuclear imaging technique that detects positron-emitting radionuclides.

  • Single-Photon Emission Computed Tomography (SPECT): A nuclear imaging technique that detects gamma-emitting radionuclides.[2][3]

  • Magnetic Resonance Imaging (MRI): A non-ionizing radiation technique that provides high-resolution anatomical images and can be adapted to track labeled molecules.

  • Optical Imaging (Fluorescence): A technique that detects fluorescently labeled molecules.[1]

Section 1: Positron Emission Tomography (PET) Imaging

PET imaging offers exceptional sensitivity for quantitative biodistribution studies. The small molecule must be labeled with a positron-emitting radionuclide (e.g., 18F, 11C, 64Cu, 89Zr). For gefitinib, 18F-gefitinib is a commonly used tracer.

Quantitative Biodistribution Data (Gefitinib)

The following tables summarize the biodistribution of 18F-gefitinib in mice, expressed as the percentage of injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of 18F-Gefitinib in Normal Mice

Organ15 min (%ID/g ± SD)60 min (%ID/g ± SD)120 min (%ID/g ± SD)
Blood2.1 ± 0.31.5 ± 0.21.2 ± 0.1
Heart1.8 ± 0.41.1 ± 0.20.8 ± 0.1
Lungs4.5 ± 0.92.8 ± 0.52.1 ± 0.3
Liver10.2 ± 1.58.5 ± 1.17.9 ± 0.9
Spleen1.5 ± 0.31.0 ± 0.20.7 ± 0.1
Kidneys3.2 ± 0.62.5 ± 0.42.0 ± 0.3
Intestine2.5 ± 0.54.8 ± 0.76.5 ± 0.8
Muscle0.9 ± 0.20.6 ± 0.10.4 ± 0.1
Brain0.3 ± 0.10.2 ± 0.10.1 ± 0.05

Data compiled from representative studies of radiolabeled gefitinib in mice.

Table 2: Tumor Uptake of 18F-Gefitinib in Xenograft Mouse Models

Tumor Model60 min (%ID/g ± SD)120 min (%ID/g ± SD)240 min (%ID/g ± SD)
A431 (EGFR overexpressing)3.5 ± 0.63.1 ± 0.52.5 ± 0.4
A549 (Low EGFR)1.2 ± 0.31.0 ± 0.20.8 ± 0.2

Data represents typical values from preclinical studies.[4]

Experimental Protocol: PET Imaging of 18F-Gefitinib

1. Materials and Reagents:

  • 18F-Gefitinib (radiosynthesized and purified)

  • Saline solution (sterile, 0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Tumor-bearing mice (e.g., BALB/c nude mice with A431 xenografts)

  • MicroPET/CT scanner

2. Animal Preparation:

  • Fast mice for 4-6 hours prior to imaging to reduce background signal.[5]

  • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).[5]

  • Place the mouse on the scanner bed with a heating pad to maintain body temperature.

3. Radiotracer Administration:

  • Draw approximately 5-10 MBq of 18F-Gefitinib in a sterile syringe.

  • Administer the radiotracer via intravenous (tail vein) injection in a volume of 100-200 µL.[6]

4. PET/CT Imaging:

  • Perform a CT scan for anatomical reference and attenuation correction.

  • Acquire dynamic or static PET scans at desired time points (e.g., 0-120 minutes for dynamic; 60 and 120 minutes for static).[7]

  • For static scans, a 10-20 minute acquisition time is typical.

5. Data Analysis:

  • Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).[7]

  • Co-register PET and CT images.

  • Draw regions of interest (ROIs) on the CT images for various organs and the tumor.[4]

  • Quantify the radioactivity in each ROI from the PET data and express as %ID/g.

Workflow Diagram

PET_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Animal_Prep Animal Preparation (Fasting, Anesthesia) Injection IV Injection Animal_Prep->Injection Radiotracer_Prep Radiotracer Preparation (18F-Gefitinib) Radiotracer_Prep->Injection CT_Scan CT Scan (Anatomical Reference) Injection->CT_Scan PET_Scan PET Scan (Dynamic/Static) CT_Scan->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction ROI_Analysis ROI Analysis Reconstruction->ROI_Analysis Quantification Quantification (%ID/g) ROI_Analysis->Quantification

PET Imaging Experimental Workflow

Section 2: Single-Photon Emission Computed Tomography (SPECT)

SPECT is another nuclear imaging modality that can be used for biodistribution studies. It requires labeling the small molecule with a gamma-emitting radionuclide, such as 99mTc, 111In, or 123I.[2]

Experimental Protocol: SPECT Imaging of a Radiolabeled Small Molecule

1. Materials and Reagents:

  • Radiolabeled small molecule (e.g., 99mTc-labeled compound)

  • Saline solution (sterile, 0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Animal model

  • MicroSPECT/CT scanner

2. Animal Preparation:

  • Follow the same anesthesia and positioning procedures as for PET imaging.

3. Radiotracer Administration:

  • Administer approximately 10-20 MBq of the radiolabeled compound via intravenous injection.

4. SPECT/CT Imaging:

  • Acquire SPECT images at various time points (e.g., 1, 4, 24 hours) to assess distribution and clearance.[8]

  • A CT scan is performed for anatomical context.

5. Data Analysis:

  • Reconstruct SPECT and CT images.

  • Co-register the images and perform ROI analysis to determine the %ID/g in different tissues.

Section 3: Magnetic Resonance Imaging (MRI)

MRI for small molecule tracking typically requires labeling the compound with a contrast agent (e.g., gadolinium-based) or using techniques like Chemical Exchange Saturation Transfer (CEST). MRI offers excellent spatial resolution but lower sensitivity compared to nuclear imaging techniques.

Experimental Protocol: MRI Tracking of a Labeled Small Molecule

1. Materials and Reagents:

  • Small molecule conjugated to an MRI contrast agent

  • Saline solution (sterile, 0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Animal model

  • High-field MRI scanner (e.g., 7T or higher)

2. Animal Preparation:

  • Anesthetize and position the animal in the MRI scanner.

  • Use a respiratory sensor and heating system to monitor the animal's vital signs.

3. Contrast Agent Administration:

  • Acquire pre-contrast (baseline) MR images.

  • Administer the labeled small molecule intravenously.

4. MRI Acquisition:

  • Acquire post-contrast T1-weighted or other appropriate sequences at multiple time points.

  • The specific pulse sequences will depend on the contrast agent used.

5. Data Analysis:

  • Compare pre- and post-contrast images to identify areas of signal enhancement, indicating the presence of the labeled molecule.

  • Quantify the change in signal intensity in different regions of interest.

Section 4: Optical Imaging (Fluorescence)

Optical imaging is a cost-effective and high-throughput method for in vivo biodistribution studies. It requires labeling the small molecule with a near-infrared (NIR) fluorescent dye to minimize tissue absorption and autofluorescence.

Experimental Protocol: Fluorescence Imaging of a Labeled Small Molecule

1. Materials and Reagents:

  • Small molecule labeled with a NIR fluorescent dye (e.g., Cy7, IRDye 800CW)

  • Phosphate-buffered saline (PBS) or other suitable vehicle

  • Anesthetic (e.g., isoflurane)

  • Hairless or shaved mice are recommended to reduce light scatter.[9]

  • In vivo fluorescence imaging system

2. Animal Preparation:

  • Anesthetize the mouse and place it in the imaging chamber.

3. Probe Administration:

  • Administer the fluorescently labeled small molecule via intravenous injection (typically 1-2 nmol in 100-150 µL).

4. Fluorescence Imaging:

  • Acquire fluorescence images at various time points (e.g., 5 min, 1 hr, 4 hr, 24 hr).[1]

  • Use appropriate excitation and emission filters for the specific fluorophore.[1]

  • Acquire a white light image for anatomical reference.

5. Data Analysis:

  • Draw ROIs over organs of interest and quantify the fluorescence intensity (e.g., in average radiant efficiency).

  • For more quantitative data, perform ex vivo imaging of dissected organs at the end of the study.

Section 5: EGFR Signaling Pathway

Gefitinib inhibits the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival.

EGFR Signaling Pathway Diagram

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Phosphorylates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Transcription Promotes

Simplified EGFR Signaling Pathway and the inhibitory action of Gefitinib.

Conclusion

The selection of an appropriate in vivo imaging technique depends on the specific research question, the properties of the small molecule, and the available resources. PET and SPECT offer high sensitivity and quantitative accuracy, making them ideal for detailed biodistribution studies. MRI provides excellent anatomical detail, while optical imaging is well-suited for high-throughput screening. By following these detailed protocols, researchers can effectively track the distribution of small molecules like gefitinib in vivo, gaining valuable information to accelerate the drug development process.

References

Application Notes and Protocols for Stable CCR8 Expression in Cell Lines via Lentiviral Transduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C Motif Chemokine Receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that has emerged as a significant target in immunotherapy, particularly for its selective expression on tumor-infiltrating regulatory T cells (Tregs).[1][2] The development of stable cell lines overexpressing CCR8 is crucial for screening therapeutic antibodies, studying receptor signaling, and elucidating the role of CCR8 in immune regulation.[3][4][5][6] Lentiviral transduction is a highly effective method for achieving stable, long-term expression of a gene of interest in a wide range of cell types, including both dividing and non-dividing cells.[7][8][9] This document provides detailed protocols and application notes for the generation and validation of stable CCR8-expressing cell lines using lentiviral vectors.

Data Summary

Quantitative data from various studies are summarized below to provide a reference for expected outcomes and parameter optimization.

Table 1: Typical Puromycin Concentrations for Selection

Cell LinePuromycin Concentration (µg/mL)Selection Duration (days)Reference
Most Mammalian Cells1 - 107 - 10[10]
SH-SY5Y1 - 4~7[11]
Various0.1 - 103 - 5[12][13]

Table 2: Lentiviral Transduction Efficiency Parameters

ParameterRecommended Range/ValueNotesReference
Multiplicity of Infection (MOI)0.3 - 10Cell line dependent; optimize for ~30% infection for single copy integration.[12][14]
Polybrene Concentration8 µg/mLA cationic polymer that enhances transduction efficiency.[15] Can be cytotoxic with excessive exposure.[13]
DEAE-DextranVariesMay be superior to Polybrene for certain cell lines.[16]
Spinoculation930 x g for 2 hoursCan increase transduction efficiency by 2-10 fold.[14][17]

Table 3: CCR8 Expression Analysis

Cell TypeCCR8 Expression LevelMethodReference
Tumor-infiltrating TregsHighFlow Cytometry[1][18]
Peripheral TregsLow/NegativeFlow Cytometry[1]
Tumor Conventional T cellsLow/NegativeFlow Cytometry[1]
CHO-K1/HEK293 (stable line)HighFlow Cytometry[5][6]

Experimental Protocols

I. Lentiviral Vector Design for CCR8 Expression

Successful stable expression of CCR8 begins with a well-designed lentiviral vector.[19][20][21]

  • Promoter Selection: A strong constitutive promoter such as CMV or MSCV is often used for high-level expression in a broad range of cell types.[19][22] For cell-type-specific expression, a tissue-specific promoter can be employed.

  • CCR8 ORF: The open reading frame of human CCR8 should be codon-optimized for mammalian expression to enhance protein production.

  • Selection Marker: A selectable marker, such as the puromycin resistance gene (puroR), is essential for the selection of successfully transduced cells.[10][11][13][14]

  • Safety Features: Third-generation lentiviral systems are recommended for enhanced safety. These systems separate the packaging genes (gag, pol, and rev) and the envelope gene (e.g., VSV-G) onto multiple plasmids.[9][21]

II. Production of Lentiviral Particles

This protocol outlines the production of lentiviral particles in HEK293T cells.

  • Cell Seeding: Seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the HEK293T cells with the lentiviral vector carrying the CCR8 gene and the packaging plasmids using a suitable transfection reagent.

  • Virus Harvest: Harvest the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.

  • Virus Concentration (Optional): For higher titers, concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.

  • Titer Determination: Determine the viral titer to calculate the appropriate MOI for transduction. This can be done by transducing a reporter cell line with serial dilutions of the virus and quantifying the percentage of fluorescent cells by flow cytometry or by qPCR.

III. Determination of Optimal Puromycin Concentration (Kill Curve)

Before transducing the target cells, it is critical to determine the minimum concentration of puromycin that effectively kills non-transduced cells.[10][11][13]

  • Cell Plating: Plate the target cell line in a 24-well plate at a density that allows for several days of growth.

  • Puromycin Titration: Add a range of puromycin concentrations to the wells (e.g., 0, 0.5, 1, 2, 4, 8, 10 µg/mL).[10][12][13][14]

  • Cell Viability Assessment: Monitor the cells daily for 7-10 days and replace the medium with fresh puromycin every 2-3 days.[10][13]

  • Optimal Concentration: The lowest concentration of puromycin that results in complete cell death is the optimal concentration for selecting transduced cells.[10][13]

IV. Lentiviral Transduction of Target Cells
  • Cell Seeding: Plate the target cells 24 hours before transduction to achieve 30-40% confluency at the time of infection.[15]

  • Transduction:

    • Prepare a mixture of complete culture medium and a transduction enhancer like Polybrene (final concentration of ~8 µg/mL).[15]

    • Add the lentiviral supernatant at the desired MOI to the cells.

    • For difficult-to-transduce cells, consider spinoculation by centrifuging the plate at approximately 930 x g for 2 hours.[14][17]

  • Incubation: Incubate the cells with the virus overnight.

  • Medium Change: The next day, remove the virus-containing medium and replace it with fresh complete culture medium.

V. Selection and Expansion of Stable Cells
  • Antibiotic Selection: 48-72 hours post-transduction, begin the selection by adding the predetermined optimal concentration of puromycin to the culture medium.[11]

  • Expansion: Continue the selection for 1-2 weeks, replacing the medium with fresh puromycin-containing medium every 2-3 days, until all non-transduced control cells have died.[11]

  • Clonal Selection (Optional): For a homogenous population, single-cell cloning can be performed by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Cryopreservation: Once a stable pool or clone is established, expand the cells and create a master cell bank for cryopreservation.

VI. Quality Control and Validation of CCR8 Expression

Rigorous quality control is essential to ensure the reliability and reproducibility of experiments using the generated stable cell line.[23]

  • Mycoplasma Testing: Regularly test the cell line for mycoplasma contamination.

  • Cell Line Authentication: Confirm the identity of the cell line using methods like Short Tandem Repeat (STR) profiling.[23]

  • CCR8 Expression Analysis by Flow Cytometry:

    • Harvest the stable cells and a non-transduced control cell line.

    • Stain the cells with a fluorophore-conjugated anti-CCR8 antibody or a primary anti-CCR8 antibody followed by a fluorescently labeled secondary antibody.[1][6][18][24]

    • Analyze the cells using a flow cytometer to confirm the surface expression of CCR8.[1][6][18][24]

  • Functional Assays:

    • Calcium Flux Assay: CCR8 signaling upon ligand binding (e.g., CCL1) leads to an increase in intracellular calcium.[25] This can be measured using a calcium-sensitive fluorescent dye.

    • Chemotaxis Assay: Evaluate the migratory response of the CCR8-expressing cells towards a CCL1 gradient in a transwell assay.

Visualizations

experimental_workflow Experimental Workflow for Stable CCR8 Cell Line Generation cluster_prep Preparation cluster_transduction Transduction & Selection cluster_validation Validation & QC vector_design Lentiviral Vector Design (CCR8 ORF + PuroR) virus_production Lentiviral Particle Production (HEK293T Transfection) vector_design->virus_production transduction Lentiviral Transduction of Target Cells virus_production->transduction kill_curve Puromycin Kill Curve (Determine Optimal Concentration) selection Puromycin Selection kill_curve->selection transduction->selection expansion Expansion of Stable Pool selection->expansion flow_cytometry Flow Cytometry (Confirm CCR8 Expression) expansion->flow_cytometry qc Quality Control (Mycoplasma, STR) expansion->qc functional_assay Functional Assays (e.g., Calcium Flux) flow_cytometry->functional_assay CCR8_signaling_pathway CCR8 Signaling Pathway cluster_membrane Cell Membrane CCR8 CCR8 G_protein Gi/o Protein CCR8->G_protein Coupling AC Adenylyl Cyclase (Inhibited) G_protein->AC α-subunit Ca_flux ↑ Intracellular Ca2+ G_protein->Ca_flux βγ-subunits CCL1 CCL1 (Ligand) CCL1->CCR8 Binding & Activation cAMP ↓ cAMP AC->cAMP Cell_Survival Cell Survival/ Proliferation cAMP->Cell_Survival Chemotaxis Chemotaxis Ca_flux->Chemotaxis

References

Application Notes and Protocols for Co-culture Experiments with AZ084

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AZ084: A CCR8 Antagonist for Immuno-Oncology Research

This compound is a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[1][2][3] CCR8 is a G protein-coupled receptor predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), a key immunosuppressive cell type in the tumor microenvironment.[1] The interaction of CCR8 with its ligand, CCL1, promotes Treg migration and enhances their suppressive function, thereby hindering anti-tumor immune responses. By blocking this interaction, this compound has the potential to reduce the immunosuppressive activity of Tregs within the tumor, thereby reactivating anti-tumor immunity. These application notes provide detailed protocols for utilizing this compound in co-culture experiments involving tumor cells and immune cells to evaluate its immunomodulatory and anti-tumor effects.

Data Presentation

The following tables summarize representative quantitative data for a CCR8 antagonist, analogous to the expected effects of this compound, in various in vitro assays.

Table 1: Inhibition of Regulatory T Cell (Treg) Suppression

Concentration of this compound (nM)Inhibition of T effector cell proliferation (%)
0.115 ± 3
145 ± 5
1078 ± 6
10092 ± 4
IC50 (nM) ~2.5

This table presents representative data on the ability of a CCR8 antagonist to reverse Treg-mediated suppression of T effector cell proliferation in a co-culture assay.

Table 2: Inhibition of T Cell Migration

Concentration of this compound (nM)Inhibition of CCL1-induced T cell migration (%)
0.0112 ± 2
0.152 ± 4
185 ± 5
1098 ± 2
IC50 (nM) ~0.09

This table shows representative data for the inhibition of CCL1-induced migration of CCR8-expressing T cells by a CCR8 antagonist in a transwell migration assay.

Table 3: Effect on Cytokine Production in Tumor-Immune Co-culture

TreatmentIFN-γ (pg/mL)TNF-α (pg/mL)IL-10 (pg/mL)
Tumor + T cells (Control)150 ± 2080 ± 15250 ± 30
Tumor + T cells + this compound (10 nM)450 ± 45220 ± 30100 ± 15

This table illustrates the potential of a CCR8 antagonist to modulate the cytokine profile in a co-culture of tumor cells and T cells, indicating a shift towards a pro-inflammatory, anti-tumor environment.

Experimental Protocols

Protocol for In Vitro Treg Suppression Assay

This assay evaluates the ability of this compound to reverse the suppressive function of regulatory T cells (Tregs) on the proliferation of effector T cells (Teffs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD4+ T Cell Isolation Kit

  • CD25+ T Cell Selection Kit

  • Treg expansion medium (e.g., RPMI-1640 with 10% FBS, IL-2, and anti-CD3/CD28 beads)

  • Teff proliferation medium (e.g., RPMI-1640 with 10% FBS and anti-CD3/CD28 beads)

  • Cell proliferation dye (e.g., CFSE)

  • This compound

  • 96-well round-bottom plates

Procedure:

  • Isolate Immune Cells:

    • Isolate PBMCs from healthy donor blood.

    • Isolate CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) kit.

    • From the CD4+ population, isolate CD25+ Tregs and CD25- Teffs.

  • Label Teffs:

    • Label the Teffs with a cell proliferation dye (e.g., CFSE) according to the manufacturer's instructions.

  • Co-culture Setup:

    • Plate the labeled Teffs at a density of 5 x 10^4 cells/well in a 96-well round-bottom plate.

    • Add Tregs at different Teff:Treg ratios (e.g., 1:1, 2:1, 4:1).

    • Add varying concentrations of this compound to the appropriate wells. Include a vehicle control.

    • Stimulate the co-culture with anti-CD3/CD28 beads.

  • Incubation:

    • Incubate the plate for 3-4 days at 37°C in a humidified CO2 incubator.

  • Analysis:

    • Harvest the cells and analyze the proliferation of Teffs (CFSE dilution) by flow cytometry.

    • Calculate the percentage of suppression for each condition and determine the IC50 of this compound.

Protocol for T Cell-Mediated Tumor Cell Cytotoxicity Assay

This assay assesses whether this compound can enhance the killing of tumor cells by immune cells.

Materials:

  • Tumor cell line (e.g., a line known to be susceptible to T-cell killing)

  • PBMCs or isolated T cells (e.g., CD8+ T cells)

  • Co-culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cytotoxicity detection reagent (e.g., LDH release assay kit or a fluorescent live/dead cell stain)

  • This compound

  • 96-well flat-bottom plates

Procedure:

  • Plate Tumor Cells:

    • Seed the tumor cells in a 96-well flat-bottom plate and allow them to adhere overnight.

  • Prepare Immune Cells:

    • Isolate PBMCs or specific T cell subsets.

    • If necessary, activate the T cells prior to the co-culture (e.g., with anti-CD3/CD28 antibodies).

  • Co-culture:

    • Remove the medium from the tumor cells and add the immune cells at a specific effector-to-target (E:T) ratio (e.g., 10:1, 5:1).

    • Add different concentrations of this compound to the wells.

  • Incubation:

    • Incubate the co-culture for 24-72 hours.

  • Measure Cytotoxicity:

    • Measure tumor cell lysis using a standard cytotoxicity assay (e.g., LDH release in the supernatant or by staining and imaging/flow cytometry).

    • Include controls for spontaneous death of tumor and effector cells.

Protocol for Cytokine Profiling in Co-culture Supernatants

This protocol is for measuring the levels of key cytokines in the supernatant of tumor-immune co-cultures to understand the immunomodulatory effects of this compound.

Materials:

  • Supernatants from the co-culture experiments (from Protocol 1 or 2).

  • Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits for cytokines of interest (e.g., IFN-γ, TNF-α, IL-10, IL-2).

  • Plate reader capable of detecting the assay signal.

Procedure:

  • Collect Supernatants:

    • At the end of the co-culture incubation period, centrifuge the plates to pellet the cells.

    • Carefully collect the supernatants and store them at -80°C until analysis.

  • Cytokine Measurement:

    • Thaw the supernatants on ice.

    • Perform the cytokine measurement using a multiplex assay or individual ELISAs according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the concentration of each cytokine in the samples based on the standard curve.

    • Compare the cytokine levels between different treatment groups.

Mandatory Visualizations

CCR8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binds G_protein G Protein (Gi) CCR8->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway NFkB_activation NF-κB Activation PKC->NFkB_activation Gene_expression Gene Expression (Suppression, Survival, Proliferation) MAPK_pathway->Gene_expression NFkB_activation->Gene_expression This compound This compound This compound->CCR8 Inhibits Treg_Suppression_Assay_Workflow start Start: Isolate PBMCs isolate_tregs Isolate CD4+CD25+ Tregs start->isolate_tregs isolate_teffs Isolate CD4+CD25- Teffs start->isolate_teffs coculture Co-culture Teffs and Tregs with this compound and Stimulation isolate_tregs->coculture label_teffs Label Teffs with Proliferation Dye isolate_teffs->label_teffs label_teffs->coculture incubation Incubate for 3-4 days coculture->incubation analysis Analyze Teff Proliferation by Flow Cytometry incubation->analysis end End: Determine IC50 analysis->end Cytotoxicity_Assay_Workflow start Start: Plate Tumor Cells coculture Co-culture Tumor and Immune Cells with this compound start->coculture prepare_immune Prepare/Activate Immune Cells prepare_immune->coculture incubation Incubate for 24-72 hours coculture->incubation measure_lysis Measure Tumor Cell Lysis (e.g., LDH Assay) incubation->measure_lysis end End: Quantify Cytotoxicity measure_lysis->end

References

Application Notes and Protocols: Measuring Downstream Effects of AZ084 with Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ084 is a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8), a G-protein coupled receptor (GPCR) predominantly expressed on regulatory T cells (Tregs), Th2 cells, and certain cancer cells.[1] By inhibiting CCR8, this compound has demonstrated potential in preclinical models of cancer and asthma, primarily by modulating the tumor microenvironment and inflammatory responses.[1] Understanding the molecular mechanisms downstream of CCR8 inhibition is crucial for the development and optimization of this compound and similar therapeutics. This document provides a detailed protocol for utilizing western blotting to measure the downstream effects of this compound on key signaling pathways.

Activation of CCR8 by its ligand, CCL1, triggers intracellular signaling cascades that are critical for cell migration, survival, and differentiation. As a GPCR, CCR8 is coupled to heterotrimeric G-proteins, typically Gαi, which upon activation, leads to the dissociation of Gαi and Gβγ subunits. These subunits, in turn, modulate the activity of various downstream effectors, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. Furthermore, chemokine receptor signaling can influence the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory and immune responses.

This application note will focus on methods to quantify the phosphorylation status of key proteins within these pathways—specifically p-ERK1/2 (p44/42 MAPK), p-AKT, and the levels of the NF-κB inhibitor, IκBα—following treatment with this compound.

Downstream Signaling Pathway of CCR8

The diagram below illustrates the signaling cascade initiated by CCL1 binding to CCR8 and the expected point of inhibition by this compound.

CCR8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR8 CCR8 G_protein Gαi/βγ CCR8->G_protein Activation This compound This compound This compound->CCR8 Inhibition CCL1 CCL1 CCL1->CCR8 Activation PI3K PI3K G_protein->PI3K MEK MEK G_protein->MEK IKK IKK G_protein->IKK AKT AKT PI3K->AKT PIP3 pAKT p-AKT AKT->pAKT Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 ERK->pERK Phosphorylation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation NFkB NF-κB IkBa_NFkB->NFkB IkBa_p p-IκBα IkBa_NFkB->IkBa_p Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) NFkB->Gene_Expression Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation

Figure 1: CCR8 Signaling Pathway and this compound Inhibition.

Data Presentation: Representative Quantitative Western Blot Analysis

The following table summarizes representative quantitative data from a western blot experiment designed to measure the effects of this compound on the phosphorylation of ERK1/2 and AKT, and on the levels of IκBα in a CCR8-expressing cell line stimulated with CCL1. Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH or β-actin) and then to the untreated control.

Treatment Conditionp-ERK1/2 (Normalized Intensity)p-AKT (S473) (Normalized Intensity)IκBα (Normalized Intensity)
Untreated Control1.00 ± 0.081.00 ± 0.091.00 ± 0.11
CCL1 (100 ng/mL)3.52 ± 0.212.89 ± 0.180.45 ± 0.06
CCL1 + this compound (1 nM)2.98 ± 0.192.45 ± 0.150.58 ± 0.07
CCL1 + this compound (10 nM)1.85 ± 0.151.66 ± 0.120.79 ± 0.09
CCL1 + this compound (100 nM)1.12 ± 0.101.08 ± 0.090.95 ± 0.10
This compound (100 nM) alone0.95 ± 0.070.98 ± 0.081.03 ± 0.12

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow

The diagram below outlines the major steps for performing a western blot experiment to assess the downstream effects of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Detection & Analysis A1 Seed CCR8-expressing cells A2 Starve cells (if necessary) A1->A2 A3 Pre-treat with this compound A2->A3 A4 Stimulate with CCL1 A3->A4 B1 Lyse cells in RIPA buffer with protease and phosphatase inhibitors A4->B1 B2 Quantify protein concentration (e.g., BCA assay) B1->B2 C1 Prepare samples with Laemmli buffer B2->C1 C2 Run SDS-PAGE C1->C2 C3 Transfer proteins to PVDF membrane C2->C3 D1 Block membrane (e.g., 5% BSA or milk) C3->D1 D2 Incubate with primary antibody (e.g., anti-p-ERK, anti-p-AKT, anti-IκBα) D1->D2 D3 Wash membrane D2->D3 D4 Incubate with HRP-conjugated secondary antibody D3->D4 D5 Wash membrane D4->D5 E1 Add ECL substrate and image D5->E1 E2 Quantify band intensity E1->E2 E3 Normalize to loading control E2->E3

Figure 2: Western Blot Experimental Workflow.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed a CCR8-expressing cell line (e.g., a T-cell line or a transfected cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Starvation (Optional): For studies involving growth factor-responsive pathways like MAPK/ERK and PI3K/AKT, it is often necessary to serum-starve the cells for 4-18 hours prior to treatment to reduce basal phosphorylation levels.

  • This compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle (DMSO) for 1-2 hours.

  • CCL1 Stimulation: Stimulate the cells with an appropriate concentration of CCL1 (e.g., 100 ng/mL) for a predetermined optimal time (e.g., 15-30 minutes for phosphorylation events). Include an untreated control and a CCL1-only control.

Protein Lysis and Quantification
  • Cell Lysis: After treatment, place the plates on ice and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • p44/42 MAPK (Erk1/2)

    • Phospho-Akt (Ser473)

    • Akt

    • IκBα

    • GAPDH or β-actin (as a loading control)

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the protein of interest to the loading control. For phosphorylation studies, it is best practice to also normalize the phosphorylated protein signal to the total protein signal.

Conclusion

Western blotting is a robust and reliable method for investigating the intracellular signaling events modulated by this compound. By quantifying the changes in phosphorylation of key signaling proteins such as ERK and AKT, and the stability of IκBα, researchers can gain valuable insights into the mechanism of action of this CCR8 antagonist. The protocols and representative data provided in this application note serve as a comprehensive guide for researchers aiming to characterize the downstream effects of this compound and other CCR8 inhibitors.

References

Troubleshooting & Optimization

Troubleshooting low efficacy of AZ084 in in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of AZ084 in in vitro assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Compound Handling and Storage

Question: I am observing lower than expected potency with this compound. How should I properly handle and store the compound to ensure its integrity?

Answer:

Proper handling and storage of small molecule inhibitors like this compound are critical for maintaining their activity. Here are some key recommendations:

  • Reconstitution: this compound is typically provided as a solid. It is recommended to dissolve it in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Ensure the DMSO is of a grade suitable for cell culture.

  • Stock Solution Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to compound degradation.

  • Working Dilutions: When preparing working dilutions for your assay, it is crucial to ensure that this compound remains soluble in the aqueous assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts. It is advisable to prepare intermediate dilutions in a buffer that is compatible with your final assay medium.

  • Solubility Issues: If you suspect precipitation of this compound in your aqueous assay buffer, you can assess its solubility by preparing the highest concentration you plan to use and visually inspecting for any precipitate after a short incubation at the assay temperature. If solubility is an issue, consider using a different buffer system or adding a small amount of a non-ionic surfactant, ensuring these modifications do not affect your assay performance.

2. In Vitro Assay Optimization: Chemotaxis

Question: My chemotaxis assay with this compound is showing a weak inhibitory effect. What are the critical parameters I should optimize?

Answer:

Chemotaxis assays are sensitive to several experimental variables. Low inhibitory effect of this compound could stem from suboptimal assay conditions rather than the compound's inactivity. Consider the following optimization steps:

  • Cell Density: The number of cells used per well is a critical parameter. Too few cells may result in a low signal-to-noise ratio, while too many cells can lead to a blunted chemotactic response. It is recommended to perform a cell titration experiment to determine the optimal cell density that provides a robust chemotactic window.

  • Incubation Time: The duration of the chemotaxis assay needs to be optimized. Shorter incubation times may not allow for sufficient cell migration, while longer times might lead to saturation of the response or random migration becoming dominant. A time-course experiment is essential to identify the optimal incubation period.

  • Agonist (CCL1) Concentration: Since this compound is an allosteric antagonist of CCR8, its inhibitory effect is dependent on the concentration of the agonist, CCL1. The potency of an allosteric antagonist can be influenced by the agonist concentration used to stimulate the receptor. It is crucial to use a concentration of CCL1 that is at or near its EC50 (the concentration that elicits a half-maximal response) to achieve a sensitive window for detecting inhibition. Using a saturating concentration of CCL1 may overcome the inhibitory effect of the allosteric antagonist.

  • Serum Concentration: Serum contains various factors that can interfere with the assay, including proteases that may degrade the chemokine agonist or the compound itself. If your assay medium contains serum, consider reducing its concentration or using serum-free medium if your cells can tolerate it for the duration of the assay.

Data Presentation

Table 1: Reported In Vitro Potency of this compound

ParameterValueCell Type/Assay ConditionReference
Ki 0.9 nMCCR8 binding assay[1]
IC50 1.3 nMChemotaxis of AML cells[2]
IC50 4.6 nMChemotaxis of Dendritic Cells (DC)[2]
IC50 5.7 nMChemotaxis of T cells[2]

Table 2: General Troubleshooting for Low this compound Efficacy in Chemotaxis Assays

Potential Issue Recommended Action Rationale
Suboptimal Cell Density Perform a cell titration experiment to find the optimal number of cells per well.Ensures a robust signal window for chemotaxis.
Inappropriate Incubation Time Conduct a time-course experiment (e.g., 1, 2, 4, 6 hours).Identifies the time point of maximal specific migration.
Incorrect Agonist (CCL1) Concentration Titrate CCL1 to determine its EC50 and use a concentration at or near this value.Allosteric antagonist potency is sensitive to agonist concentration.
Compound Precipitation Visually inspect for precipitate at the highest concentration. Consider using a solubility-enhancing agent if necessary and compatible with the assay.Insoluble compound will not be active.
Compound Degradation Prepare fresh dilutions from a frozen stock for each experiment. Minimize freeze-thaw cycles of the stock solution.Ensures the compound is active.
High Serum Concentration Reduce serum concentration or use serum-free media if possible.Serum components can interfere with the assay.
"Probe Dependency" of Allosteric Modulator If using a synthetic agonist, confirm the inhibitory effect with the endogenous agonist (CCL1).The effect of an allosteric modulator can be dependent on the specific agonist used.[3]

Experimental Protocols & Methodologies

General Protocol for an In Vitro Chemotaxis Assay

  • Cell Preparation:

    • Culture cells to a healthy, sub-confluent state.

    • On the day of the assay, harvest the cells and resuspend them in serum-free or low-serum assay medium at the predetermined optimal concentration.

    • Some cell types may require a period of serum starvation prior to the assay to reduce basal signaling.

  • Assay Plate Preparation:

    • Use a suitable chemotaxis plate (e.g., a multi-well plate with a porous membrane insert).

    • In the lower chamber, add the assay medium containing either the chemoattractant (CCL1) at its optimal concentration or the medium alone as a negative control.

    • To test the inhibitor, add this compound at various concentrations to the lower chamber along with the chemoattractant. Also, include a vehicle control (e.g., DMSO).

  • Cell Seeding:

    • Add the prepared cell suspension to the upper chamber (the insert).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for the predetermined optimal time.

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the insert.

    • Elute the stain and measure the absorbance, or count the migrated cells using a microscope.

    • Alternatively, fluorescently label the cells before the assay and measure the fluorescence of the migrated cells.

Visualizations

AZ084_Mechanism_of_Action cluster_cell Target Cell (e.g., T cell) CCR8 {CCR8 Receptor | G-protein coupled receptor} Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) CCR8->Signaling Activates No_Signaling Signaling Blocked CCR8->No_Signaling Conformational change prevents activation CCL1 CCL1 (Agonist) CCL1->CCR8 Binds to orthosteric site This compound This compound (Allosteric Antagonist) This compound->CCR8 Binds to allosteric site Chemotaxis Cell Migration (Chemotaxis) Signaling->Chemotaxis No_Chemotaxis Migration Inhibited No_Signaling->No_Chemotaxis

Caption: Mechanism of action of this compound as a CCR8 allosteric antagonist.

Troubleshooting_Workflow cluster_assay_params Assay Parameter Optimization cluster_allosteric Allosteric Modulator Considerations start Low this compound Efficacy Observed check_compound Verify Compound Integrity (Storage, Handling, Solubility) start->check_compound optimize_assay Optimize Assay Parameters check_compound->optimize_assay If compound is OK cell_density Cell Density Titration optimize_assay->cell_density incubation_time Time-Course Experiment optimize_assay->incubation_time agonist_conc Agonist (CCL1) EC50 Determination optimize_assay->agonist_conc check_allosteric_effects Consider Allosteric-Specific Issues probe_dependency Test with Endogenous Agonist (CCL1) check_allosteric_effects->probe_dependency agonist_dependence Confirm Agonist Concentration is Not Saturating check_allosteric_effects->agonist_dependence re_evaluate Re-evaluate this compound Efficacy cell_density->check_allosteric_effects incubation_time->check_allosteric_effects agonist_conc->check_allosteric_effects probe_dependency->re_evaluate agonist_dependence->re_evaluate

Caption: A logical workflow for troubleshooting low this compound efficacy.

3. Understanding Allosteric Modulation

Question: What is "probe dependency" and how can it affect my results with this compound?

Answer:

"Probe dependency" is a phenomenon observed with allosteric modulators where the modulatory effect (in this case, inhibition by this compound) is dependent on the specific agonist used to activate the receptor.[3] This means that this compound might show different levels of inhibition depending on whether the natural ligand (CCL1) or a synthetic agonist is used to stimulate CCR8.

If you are using a synthetic agonist in your assay and observing low efficacy, it is highly recommended to repeat the experiment using the endogenous agonist, CCL1. The conformational changes in the receptor induced by different agonists can alter the binding and/or efficacy of the allosteric modulator.

4. Off-Target Effects

Question: Could off-target effects be contributing to the observed results or lack thereof?

Answer:

While this compound is reported to be a selective CCR8 antagonist, it is always a possibility that at higher concentrations, small molecules can exhibit off-target effects. These effects could potentially mask the intended inhibitory effect or produce confounding results.

If you are using high concentrations of this compound (significantly above its reported Ki and IC50 values) and observing unexpected cellular responses, it is worth considering the possibility of off-target activities. In such cases, it is advisable to:

  • Perform a dose-response experiment over a wide range of concentrations. This can help to distinguish between the potent, on-target effect and any less potent, off-target effects.

  • Include appropriate controls. This could involve testing this compound on a cell line that does not express CCR8 to see if similar effects are observed.

  • Consult the literature for any reported off-target activities of this compound or similar compounds.

By systematically addressing these potential issues, researchers can more effectively troubleshoot their in vitro assays and obtain reliable data on the efficacy of this compound.

References

Addressing AZ084 solubility and stability issues in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the CCR8 allosteric antagonist, AZ084.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[1] Unlike a direct (orthosteric) antagonist that blocks the primary binding site of the natural ligand (like CCL1), this compound binds to a secondary, allosteric site on the CCR8 receptor. This binding event induces a conformational change in the receptor that indirectly prevents its activation by the natural ligand. This allosteric antagonism allows for a more nuanced modulation of the receptor's activity.

Q2: What are the primary research applications for this compound?

This compound is primarily used in studies related to asthma and cancer.[1] It has been shown to inhibit the differentiation of regulatory T cells (Tregs) and reduce tumor cell colonization in the lungs.[1] Its ability to modulate the immune response makes it a valuable tool for investigating the role of CCR8 in various pathological processes.

Q3: In which solvents can I dissolve this compound?

This compound is a poorly water-soluble compound, which is a common challenge for many small molecule inhibitors.[2][3][4] Stock solutions are typically prepared in organic solvents like dimethyl sulfoxide (DMSO). For in vivo or in vitro experiments requiring aqueous solutions, specific formulations are necessary to ensure solubility and bioavailability.

Troubleshooting Guides

Solubility Issues

Poor solubility can lead to inaccurate dosing, precipitation in experimental media, and unreliable results.

Problem: this compound precipitates out of solution during dilution or upon addition to aqueous media.

Possible Causes & Solutions:

  • Inappropriate Solvent: Using water or buffers directly to dissolve this compound will likely result in precipitation.

  • Solution: Always prepare a concentrated stock solution in 100% DMSO. For working solutions, dilute the DMSO stock into an appropriate vehicle.

  • Suboptimal Formulation for Aqueous Solutions: Simple dilution of a DMSO stock into aqueous media can still cause the compound to crash out.

  • Solution: Utilize established solvent-based formulations to improve solubility in aqueous environments. The following table summarizes recommended formulations:

Formulation Component In Vitro Formulation In Vivo Formulation 1 (Short-term) In Vivo Formulation 2 (Long-term)
Stock Solution 20.8 mg/mL in DMSO20.8 mg/mL in DMSO20.8 mg/mL in DMSO
Vehicle Composition 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 90% (20% SBE-β-CD in Saline)10% DMSO, 90% Corn oil
Final Concentration ≥ 2.08 mg/mL≥ 2.08 mg/mL≥ 2.08 mg/mL
Notes Yields a clear solution.Yields a clear solution.Use with caution for dosing periods exceeding half a month.[5]

Experimental Protocol: Preparing an In Vitro Working Solution

  • Prepare a 20.8 mg/mL stock solution of this compound in 100% DMSO.

  • In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and vortex again until the solution is homogenous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Mix thoroughly before adding to your experimental system.

Stability Issues

The stability of small molecule inhibitors can be affected by various factors, potentially leading to a loss of activity over time.

Problem: Loss of this compound activity in prepared solutions or during long-term experiments.

Possible Causes & Solutions:

  • Improper Storage: Like many small molecules, this compound solutions may be sensitive to temperature and light.

    • Solution: Store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping tubes in foil.

  • pH-mediated Degradation: The stability of compounds can be pH-dependent.

    • Solution: When preparing working solutions, ensure the final pH of the vehicle is within a neutral and stable range. If your experimental conditions require acidic or basic pH, consider performing a pilot study to assess the stability of this compound under those specific conditions.

  • Chemical Reactivity: Components of your experimental media could potentially react with and degrade this compound.

    • Solution: Prepare fresh working solutions for each experiment. Avoid storing diluted aqueous solutions for extended periods. If you suspect an interaction with your media, you can test the stability of this compound in the media over your experimental time course using an analytical method like HPLC.

Visualizing the Experimental Workflow and Mechanism of Action

To aid in experimental design and understanding, the following diagrams illustrate a typical workflow for addressing solubility issues and the proposed mechanism of action for this compound.

AZ084_Solubility_Workflow Workflow for Preparing this compound Solutions cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation cluster_application Experimental Application AZ084_powder This compound Powder Stock_Solution 20.8 mg/mL Stock (Store at -20°C/-80°C) AZ084_powder->Stock_Solution Dissolve DMSO 100% DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (≥ 2.08 mg/mL) Stock_Solution->Working_Solution Dilute Vehicle Vehicle Components (e.g., PEG300, Tween-80, Saline) Vehicle->Working_Solution In_Vitro In Vitro Assay (e.g., Cell Culture) Working_Solution->In_Vitro In_Vivo In Vivo Model Working_Solution->In_Vivo

Caption: Workflow for preparing this compound solutions.

AZ084_Mechanism_of_Action This compound Allosteric Antagonism of CCR8 cluster_receptor CCR8 Receptor cluster_ligands Ligands cluster_signaling Downstream Signaling CCR8 CCR8 Orthosteric_Site Orthosteric Site No_Signal No Signal Transduction Orthosteric_Site->No_Signal Prevents Activation Allosteric_Site Allosteric Site Allosteric_Site->Orthosteric_Site Induces Conformational Change CCL1 CCL1 (Agonist) CCL1->Orthosteric_Site Binds This compound This compound This compound->Allosteric_Site Binds Signal_Blocked Signal Transduction Blocked This compound->Signal_Blocked

Caption: Mechanism of allosteric antagonism by this compound.

CCR8_Signaling_Pathway Simplified CCR8 Signaling Pathway CCL1 CCL1 CCR8 CCR8 Receptor CCL1->CCR8 Activates G_Protein G-Protein Coupled Signaling CCR8->G_Protein Downstream Downstream Effectors (e.g., PI3K/AKT, MAPK/ERK) G_Protein->Downstream Cellular_Response Cellular Response (Proliferation, Migration, Anti-Apoptosis) Downstream->Cellular_Response This compound This compound This compound->CCR8 Inhibits

Caption: Simplified CCR8 signaling pathway.

References

How to minimize off-target effects of AZ084 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of AZ084, a potent and selective allosteric antagonist of CCR8.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, focusing on identifying and mitigating potential off-target effects.

Issue 1: Unexpected or inconsistent cellular phenotype observed.

  • Question: My experimental results with this compound are not consistent with the known function of CCR8, or I'm observing a phenotype that is unexpected. Could this be due to off-target effects?

  • Answer: Yes, an unexpected or inconsistent phenotype is a common indicator of potential off-target effects. This compound is a potent CCR8 antagonist, but like any small molecule inhibitor, it may interact with other cellular targets, especially at higher concentrations. To troubleshoot this, consider the following steps:

    • Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, CCR8, in your experimental system. This can be done using a target engagement assay.

    • Dose-Response Curve: Perform a detailed dose-response experiment. Off-target effects are often more prominent at higher concentrations. If the unexpected phenotype is only observed at concentrations significantly higher than the IC50 for CCR8 inhibition, it is likely an off-target effect.

    • Use of Controls: Include appropriate controls in your experiments. This should include a negative control (vehicle-treated cells) and, if possible, a positive control (e.g., a known CCR8 ligand to compete with this compound). Additionally, using a structurally unrelated CCR8 antagonist, if available, can help confirm that the observed phenotype is specific to CCR8 inhibition.

    • Genetic Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use a genetic approach. If knocking down or knocking out CCR8 in your cells recapitulates the phenotype observed with this compound treatment, it strongly suggests the effect is on-target.

Issue 2: How can I proactively assess the selectivity of this compound in my system?

  • Question: Before starting my main experiments, I want to be confident that this compound is selective for CCR8 in my cellular model. What is the best way to do this?

  • Answer: Proactively assessing the selectivity of this compound is a crucial step for robust and reproducible research. Here are some recommended approaches:

    • Selectivity Profiling: The most comprehensive method is to screen this compound against a panel of related receptors, particularly other chemokine receptors. This is often done using radioligand binding assays or functional assays for each receptor. While a full kinase panel screen may not be necessary unless there is a reason to suspect kinase inhibition, it can provide a broader understanding of selectivity.

    • Counter-Screening: Based on the structure of this compound or any preliminary data, you can perform counter-screens against a smaller, more focused panel of potential off-targets.

    • In-Cell Target Engagement: Utilize cellular thermal shift assays (CETSA) or related techniques to confirm that this compound is binding to CCR8 within the intact cell environment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and orally active allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[1][2] It binds to a site on the receptor that is distinct from the binding site of the natural ligand, CCL1, and in doing so, it prevents the receptor from being activated.[2] This allosteric inhibition has been shown to be effective in downregulating regulatory T cell (Treg) differentiation.[1]

Q2: What are the known potency values for this compound?

A2: The potency of this compound has been determined in various assays. Key values are summarized in the table below.

ParameterValueCell Type/Assay Condition
Ki 0.9 nMCCR8 binding assay
IC50 1.3 nMAML cells (chemotaxis inhibition)
IC50 4.6 nMDendritic Cells (DC)
IC50 5.7 nMT cells

Data sourced from MedchemExpress and PubMed.[1][2]

Q3: Are there any known off-targets for this compound?

A3: Published literature describes this compound as having "excellent selectivity".[2] However, comprehensive public data on its screening against a broad panel of other receptors or kinases is limited. As a general principle in drug research, even highly selective compounds can exhibit off-target binding at concentrations significantly above their Ki or IC50 values for the primary target.[3][4] It is therefore recommended that researchers empirically determine the optimal concentration range for their specific cellular system to minimize the risk of off-target effects.

Q4: What are some general strategies to minimize off-target effects of small molecule inhibitors like this compound?

A4: To minimize off-target effects, consider the following best practices:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves the desired level of CCR8 inhibition in your system through careful dose-response studies.

  • Employ Orthogonal Approaches: Do not rely solely on one compound. If possible, use another CCR8 antagonist with a different chemical scaffold to confirm that the observed biological effect is due to the inhibition of CCR8 and not an off-target effect of this compound.

  • Utilize Genetic Controls: As mentioned in the troubleshooting guide, using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CCR8 expression is a powerful method to validate the on-target effects of this compound.

  • Control for Vehicle Effects: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.

Experimental Protocols

Protocol 1: Dose-Response Determination for this compound in a Chemotaxis Assay

  • Cell Preparation: Culture your cells of interest (e.g., T cells, AML cells) according to standard protocols. On the day of the assay, harvest and resuspend the cells in assay buffer at a final concentration of 1 x 10^6 cells/mL.

  • This compound Dilution Series: Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 1 pM to 10 µM. Also, prepare a vehicle control.

  • Assay Setup: Use a multi-well chemotaxis plate (e.g., a Boyden chamber). In the lower chamber, add the chemoattractant (e.g., CCL1). In the upper chamber, add the cell suspension pre-incubated with the different concentrations of this compound or vehicle for 30 minutes at room temperature.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-4 hours).

  • Quantification: After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescent dye and a plate reader.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Downstream Signaling

  • Cell Treatment: Seed your cells and allow them to adhere overnight. The next day, starve the cells in a serum-free medium for 4-6 hours. Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with a known CCR8 agonist (e.g., CCL1) for a predetermined amount of time (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a downstream effector of CCR8 signaling (e.g., phospho-ERK, phospho-Akt) overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

CCR8_Signaling_Pathway cluster_membrane Cell Membrane CCR8 CCR8 G_protein Gαi Protein CCR8->G_protein Activates CCL1 CCL1 CCL1->CCR8 Binds & Activates This compound This compound This compound->CCR8 Allosteric Antagonist PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_release->Cellular_Response ERK ERK Activation PKC->ERK ERK->Cellular_Response

Caption: Simplified CCR8 signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow start Start: Unexpected Phenotype with this compound dose_response Perform Dose-Response Curve start->dose_response phenotype_at_high_conc Phenotype only at high concentrations? dose_response->phenotype_at_high_conc likely_off_target Likely Off-Target phenotype_at_high_conc->likely_off_target Yes further_investigation Further Investigation Needed phenotype_at_high_conc->further_investigation No selectivity_screen Perform Selectivity Screen (e.g., Receptor Panel) further_investigation->selectivity_screen genetic_knockdown Use Genetic Knockdown/Knockout of CCR8 further_investigation->genetic_knockdown phenotype_recapitulated Phenotype Recapitulated? genetic_knockdown->phenotype_recapitulated on_target On-Target Effect Confirmed phenotype_recapitulated->on_target Yes off_target_or_complex Off-Target or Complex Biology phenotype_recapitulated->off_target_or_complex No

Caption: Experimental workflow for investigating potential off-target effects of this compound.

Troubleshooting_Tree start Inconsistent/Unexpected Results with this compound check_concentration Is the concentration used >> IC50 for CCR8? start->check_concentration lower_concentration Lower this compound concentration and repeat experiment check_concentration->lower_concentration Yes check_controls Are appropriate controls (vehicle, genetic) included? check_concentration->check_controls No lower_concentration->start implement_controls Implement proper controls (e.g., CCR8 knockout cells) check_controls->implement_controls No consider_off_target Consider off-target effect as a likely cause check_controls->consider_off_target Yes implement_controls->start consult_literature Consult literature for potential off-targets of similar compounds consider_off_target->consult_literature perform_selectivity Perform selectivity profiling consult_literature->perform_selectivity

Caption: A decision tree for troubleshooting unexpected results with this compound.

References

Overcoming resistance to AZ084 treatment in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: AZ084 is a fictional drug designation. To provide a scientifically accurate and practical resource, this technical support center uses the well-characterized example of resistance to first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Gefitinib, in non-small cell lung cancer (NSCLC) cell lines. The principles and protocols described are widely applicable to the study of acquired drug resistance in cancer research.

This guide provides troubleshooting advice and detailed protocols for researchers encountering resistance to this compound, a first-generation EGFR tyrosine kinase inhibitor, in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A: this compound is a potent and selective inhibitor of the EGFR tyrosine kinase. In cancer cells with activating mutations in the EGFR gene (e.g., exon 19 deletions or the L858R mutation), the EGFR protein is constantly active, driving uncontrolled cell growth and proliferation. This compound binds to the ATP-binding site of the EGFR kinase domain, blocking its signaling activity and leading to cancer cell death.

Q2: What is acquired resistance?

A: Acquired resistance is a common phenomenon where cancer cells, initially sensitive to a drug, develop mechanisms to survive and continue to grow despite ongoing treatment.[1] This is a major challenge in cancer therapy.

Q3: What are the common mechanisms of resistance to first-generation EGFR inhibitors like this compound?

A: The most common mechanism, accounting for about 50-60% of cases, is a secondary mutation in the EGFR gene itself, specifically the T790M mutation in exon 20.[2][3] This "gatekeeper" mutation changes the shape of the ATP-binding pocket, reducing the ability of this compound to bind effectively while preserving the kinase's activity. Other mechanisms include the activation of alternative signaling pathways (e.g., MET or HER2 amplification) to bypass the EGFR blockade.[3]

Q4: My this compound-sensitive cell line (e.g., PC-9) is no longer responding. What should I do first?

A: First, confirm the resistance. This involves performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance. Next, you should investigate the underlying mechanism, starting with a test for the T790M mutation.

Troubleshooting Guides

Issue 1: Increased IC50 Value for this compound in My Cell Line

You Observe: Your cell viability assays show a significant rightward shift in the dose-response curve for this compound, and the calculated IC50 value is substantially higher than previously established for the parental cell line. For example, parental PC-9 cells are sensitive to Gefitinib, while resistant PC-9/GR cells show a much higher IC50.[1][4]

Potential Causes & Troubleshooting Steps:

  • Cell Line Integrity:

    • Problem: The cell line may be misidentified or contaminated.

    • Solution: Perform cell line authentication (e.g., Short Tandem Repeat profiling). Ensure there is no microbial contamination (mycoplasma, bacteria, fungi) which can affect cell health and drug response.[5][6]

  • Acquired Resistance:

    • Problem: The cells have developed a biological resistance mechanism.

    • Solution: Proceed to investigate the molecular basis of resistance.

      • Step 1: Check for T790M Mutation. This is the most common cause. Use PCR-based methods or sequencing to detect the T790M mutation in the resistant cell line's DNA.

      • Step 2: Analyze EGFR Pathway Activation. Use Western blotting to check the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK. In resistant cells, you may see sustained phosphorylation of EGFR (p-EGFR) and downstream effectors even in the presence of this compound.[7]

      • Step 3: Investigate Bypass Tracks. If T790M is not detected, investigate other known resistance mechanisms like MET or HER2 amplification using techniques such as qPCR or Western blotting.

  • Experimental Variability:

    • Problem: Inconsistencies in experimental setup.

    • Solution: Review your cell viability assay protocol. Ensure consistency in cell seeding density, drug preparation and dilution, incubation times, and reagent handling.[8][9][10] Always include parental (sensitive) cells as a control in every experiment.

Data Presentation: Comparing Sensitive vs. Resistant Cell Lines

The following table summarizes typical IC50 values for the EGFR-mutant NSCLC cell line PC-9 and its Gefitinib-resistant derivative, which serves as a model for this compound resistance.

Cell LineTreatmentIC50 (µM)Fold ResistanceReference
PC-9 (Sensitive)This compound (Gefitinib)~0.02 µM1x[7]
PC-9/GR (Resistant)This compound (Gefitinib)~3.6 µM~180x[7]
PC-9/GR (Resistant)AZD9291 (Osimertinib)~0.01 µMN/A[2][11]

Note: IC50 values can vary between labs and experimental conditions. These are representative values.

Issue 2: How to Overcome Confirmed T790M-Mediated Resistance

You Observe: You have confirmed that your this compound-resistant cell line harbors the T790M mutation.

Solution Strategies:

  • Switch to a Third-Generation EGFR TKI:

    • Rationale: Third-generation inhibitors like Osimertinib (AZD9291) are designed to irreversibly bind to EGFR, even with the T790M mutation, while having less activity against wild-type EGFR.[11][12]

    • Action: Treat your T790M-positive resistant cells with Osimertinib. You should observe a restoration of sensitivity, with a low IC50 value.[2]

  • Combination Therapy (for non-T790M or complex resistance):

    • Rationale: If resistance is driven by a bypass pathway (e.g., MET amplification), combining this compound with an inhibitor of that pathway can be effective.[13] The goal is to block both the primary and the escape pathway simultaneously.

    • Action:

      • Identify the active bypass pathway (e.g., check for MET amplification).

      • Treat cells with a combination of this compound and a relevant inhibitor (e.g., a MET inhibitor like Crizotinib).

      • Perform synergy experiments and calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[14][15]

Data Presentation: Synergy Analysis

The Chou-Talalay method is commonly used to quantify drug interactions.[14][16][17]

Combination Index (CI) ValueInterpretation
< 1Synergism: The combined effect is greater than the sum of the individual effects.
= 1Additive Effect: The combined effect is equal to the sum of the individual effects.
> 1Antagonism: The combined effect is less than the sum of the individual effects.

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[9][18]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • This compound (or other drugs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound. Remove the medium from the wells and add 100 µL of medium containing the desired drug concentrations. Include a "vehicle-only" control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8] Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-only control to calculate the percentage of cell viability. Plot the viability against the log of the drug concentration to generate a dose-response curve and calculate the IC50 value.

Protocol 2: Western Blotting for EGFR Pathway Analysis

This protocol allows for the detection of key proteins and their phosphorylation status.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with this compound for a specified time (e.g., 2-6 hours). Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. Compare the levels of phosphorylated proteins to the total protein levels to assess pathway activation. Use a loading control like Actin to ensure equal protein loading.

Protocol 3: T790M Mutation Detection by PCR

Allele-specific PCR or digital PCR can be used to detect the T790M mutation.[19][20][21] Digital PCR offers higher sensitivity for detecting rare mutations.[22]

Materials:

  • Genomic DNA extracted from sensitive and resistant cell lines

  • PCR primers/probes specific for EGFR exon 20 (T790M and wild-type)

  • PCR master mix

  • Real-time PCR or digital PCR system

Procedure (General Steps):

  • DNA Extraction: Isolate high-quality genomic DNA from your cell pellets.

  • PCR Reaction Setup: Set up the PCR reaction according to the manufacturer's instructions for your specific assay kit (e.g., using a FAM-labeled probe for the mutant allele and a VIC-labeled probe for the wild-type allele).

  • Thermal Cycling: Run the PCR program on a compatible instrument.

  • Data Analysis: Analyze the amplification data. For real-time PCR, the presence of an amplification signal with the T790M-specific probe indicates the mutation is present. For digital PCR, the software will provide a quantitative measure of the mutant and wild-type alleles, allowing for the calculation of the mutant allele fraction.[19]

Visualizations and Workflows

EGFR Signaling and Resistance Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_drugs cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Exon 19 Del / L858R) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound (1st Gen TKI) This compound->EGFR Inhibits Osimertinib Osimertinib (3rd Gen TKI) Osimertinib->EGFR Inhibits (T790M active) AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation T790M T790M Mutation T790M->EGFR Blocks this compound binding

Caption: EGFR signaling pathway, inhibition by this compound, and the T790M resistance mechanism.

Experimental Workflow for Investigating Resistance

Resistance_Workflow Start Observe Decreased This compound Sensitivity Confirm Confirm Resistance (IC50 Shift via MTT Assay) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate T790M_Test Test for T790M Mutation (PCR / Sequencing) Investigate->T790M_Test Primary Hypothesis T790M_Positive T790M Positive T790M_Test->T790M_Positive Mutation Found T790M_Negative T790M Negative T790M_Test->T790M_Negative Not Found Strategy_Osi Strategy: Use 3rd Gen TKI (e.g., Osimertinib) T790M_Positive->Strategy_Osi Pathway_Analysis Analyze Bypass Pathways (e.g., MET, HER2 amplification) (Western Blot / qPCR) T790M_Negative->Pathway_Analysis Strategy_Combo Strategy: Combination Therapy (e.g., this compound + MET Inhibitor) Pathway_Analysis->Strategy_Combo Validate Validate Strategy: (MTT / Synergy Assays) Strategy_Osi->Validate Strategy_Combo->Validate

Caption: Workflow for identifying and addressing this compound resistance in cell lines.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Cells are resistant to this compound Q1 Is the IC50 value reproducibly high compared to parental cells? Start->Q1 A1_No Check Assay Protocol: - Seeding density - Drug dilutions - Reagent quality Q1->A1_No No A1_Yes Is the T790M mutation present? Q1->A1_Yes Yes A2_Yes Resistance is likely T790M-mediated. Solution: Test 3rd-gen TKI (Osimertinib). A1_Yes->A2_Yes Yes A2_No Is there hyperactivation of bypass pathways (p-MET, p-HER2)? A1_Yes->A2_No No A3_Yes Resistance is likely bypass-mediated. Solution: Test combination therapy (e.g., this compound + pathway inhibitor). A2_No->A3_Yes Yes A3_No Check Cell Line: - Authenticate (STR) - Test for mycoplasma Consider other rare resistance mechanisms. A2_No->A3_No No

Caption: Decision tree for troubleshooting experimental resistance to this compound.

References

Best practices for long-term storage of AZ084 solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AZ084 Solutions

This guide provides best practices for the long-term storage and handling of this compound solutions to ensure compound integrity and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent? this compound is a potent, selective, and orally active allosteric antagonist of the CCR8 chemokine receptor, investigated for its potential in asthma and cancer research.[1][2][3] The most common solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[3]

Q2: What are the recommended storage temperatures and durations for this compound? For maximum stability, this compound should be stored as a solid (powder) or as a dissolved stock solution at low temperatures. There is some variability in reported stability times across suppliers. For best results, we recommend adhering to the more conservative storage durations.[1][2][3] Always refer to the product-specific datasheet provided by your supplier.

Q3: Why is it critical to aliquot my this compound stock solution? Aliquoting stock solutions into smaller, single-use volumes is a critical practice that minimizes the number of freeze-thaw cycles the compound is subjected to.[3] Repeated freezing and thawing can degrade the compound, introduce water condensation that leads to precipitation, and decrease its overall activity and shelf-life.

Q4: How should I properly thaw a frozen aliquot of this compound for an experiment? Before opening, the vial should be allowed to warm to room temperature for at least 60 minutes. This prevents atmospheric moisture from condensing inside the cold vial, which could alter the concentration and stability of the compound. Once thawed, gently vortex the vial to ensure a homogeneous solution before dilution.

Q5: Can I store my diluted, ready-to-use this compound solution? It is strongly recommended to prepare diluted, aqueous-based solutions fresh for each experiment and use them the same day. Long-term storage of this compound in aqueous buffers is not advised as it is more susceptible to degradation compared to concentrated DMSO stocks.

Recommended Storage Conditions

The following table summarizes the recommended conditions for storing this compound. For stock solutions, the more conservative stability timeline is recommended to ensure compound efficacy.

FormSolventStorage TemperatureRecommended Max Duration
Solid N/A-20°C3 Years
+4°C2 Years
Solution DMSO-80°C6 Months to 2 Years
-20°C1 Month to 1 Year

Data compiled from multiple supplier recommendations.[1][2][3] Always consult your specific product datasheet.

Troubleshooting Guide

This guide addresses common issues encountered with stored this compound solutions.

Observed ProblemPotential CauseRecommended Solution
Precipitate or crystals visible in the vial. 1. Compound has fallen out of solution due to improper thawing or low temperature. 2. Solvent evaporation has increased concentration. 3. Contamination or degradation.Warm the vial to 37°C and vortex or sonicate gently to attempt redissolving.[3] If it does not redissolve, the solution may be compromised.
Reduced or no biological activity in assays. 1. Compound degradation from multiple freeze-thaw cycles. 2. Incorrect initial concentration. 3. Extended storage beyond the recommended duration.Use a fresh aliquot for your experiment. If the problem persists across multiple aliquots, the entire stock may be degraded. Consider preparing a fresh stock from solid compound.
Inconsistent results between experiments. 1. Non-homogeneous solution after thawing. 2. Degradation of the stock solution over time. 3. Pipetting errors from viscous DMSO stock.Ensure the thawed aliquot is thoroughly mixed before use. Use a new aliquot for each experiment to rule out degradation. Use positive-displacement pipettes for accurate handling of DMSO.

Experimental Protocol: Stock Solution Quality Control

This protocol outlines a basic procedure to verify the integrity of a stored this compound stock solution if you suspect degradation.

Objective: To assess the viability of a stored this compound stock solution using a functional cell-based assay.

Methodology:

  • Prepare Solutions:

    • Thaw a suspect aliquot of this compound (Test Sample) and a new or trusted aliquot (Positive Control) at room temperature.

    • Prepare a fresh stock solution from solid this compound powder (Fresh Control), if available.

    • Prepare serial dilutions of all three samples to create a dose-response curve (e.g., 8 points from 1 µM to 0.1 nM). Also prepare a vehicle control (e.g., 0.1% DMSO).

  • Cell-Based Assay (Example: Chemotaxis Assay):

    • Use a cell line known to express CCR8 (e.g., AML cells).[1]

    • Plate the cells in the upper chamber of a transwell plate.

    • Add the CCR8 ligand, CCL1, to the lower chamber to act as a chemoattractant.

    • Add the different concentrations of your Test Sample, Positive Control, Fresh Control, and Vehicle Control to the appropriate wells.

    • Incubate for a duration appropriate to induce cell migration (e.g., 4 hours).

  • Data Analysis:

    • Quantify the number of migrated cells in each condition.

    • Plot the dose-response curves for all three this compound samples.

    • Compare the IC50 values. If the Test Sample's IC50 value has significantly shifted to a higher concentration compared to the Positive and Fresh Controls, it indicates degradation and loss of potency.

Visualizations

Troubleshooting Workflow for this compound Solutions

The diagram below provides a logical workflow for troubleshooting common issues with stored this compound solutions.

AZ084_Troubleshooting_Workflow cluster_start cluster_check Initial Checks cluster_action Corrective Actions cluster_conclusion start Experiment Yields Unexpected Results check_precipitate Is precipitate visible in the stock vial? start->check_precipitate check_aliquot Are you using a freshly thawed aliquot? new_aliquot Use a new aliquot for the next experiment check_aliquot->new_aliquot No proceed Proceed with Experiment check_aliquot->proceed Yes check_precipitate->check_aliquot No warm_sonicate Warm vial to 37°C and vortex/sonicate check_precipitate->warm_sonicate Yes dissolved Did it redissolve? warm_sonicate->dissolved new_aliquot->proceed dissolved->check_aliquot Yes discard Discard solution. Prepare fresh stock. dissolved->discard No

Caption: A flowchart to diagnose and resolve issues with this compound solutions.

Simplified this compound Signaling Pathway

This diagram illustrates the mechanism of action for this compound as an allosteric antagonist of the CCR8 receptor.

AZ084_Signaling_Pathway Mechanism of Action: this compound as a CCR8 Antagonist cluster_membrane Cell Membrane CCR8 CCR8 Receptor G_Protein G-Protein Activation CCR8->G_Protein Activates CCL1 CCL1 (Ligand) CCL1->CCR8 Binds This compound This compound (Allosteric Antagonist) This compound->CCR8 Binds Allosterically Downstream Downstream Signaling (e.g., Ca2+ mobilization) G_Protein->Downstream Migration Cell Migration & Immune Response Downstream->Migration

Caption: this compound allosterically inhibits the CCR8 receptor, blocking CCL1-mediated signaling.

References

Technical Support Center: Interpreting Unexpected Results in AZ084 Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AZ084, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8). The information is designed to assist in the interpretation of unexpected results during functional assays and to provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally active allosteric antagonist of CCR8 with a reported Ki of 0.9 nM. As an allosteric antagonist, this compound binds to a site on the CCR8 receptor that is distinct from the binding site of endogenous ligands like CCL1. This binding modulates the receptor's conformation, thereby inhibiting its activation by chemokines. This mechanism can lead to non-competitive antagonism, where increasing concentrations of the agonist cannot fully overcome the inhibitory effect of this compound.

Q2: Which functional assays are typically used to characterize this compound activity?

A2: The activity of this compound as a CCR8 antagonist is commonly assessed using a variety of in vitro functional assays, including:

  • Chemotaxis Assays: To measure the inhibition of cell migration towards a CCR8 ligand.

  • Calcium Flux Assays: To determine the blockade of intracellular calcium mobilization following receptor activation.

  • β-Arrestin Recruitment Assays: To quantify the inhibition of β-arrestin binding to the activated CCR8 receptor.

Q3: What are the expected results in these functional assays when using this compound?

A3: In the presence of a CCR8 agonist (e.g., CCL1), this compound is expected to produce a concentration-dependent inhibition of the agonist-induced response in all three assays. This will manifest as a rightward shift of the agonist dose-response curve and a potential reduction in the maximum response, characteristic of non-competitive, allosteric antagonism.

Troubleshooting Guides

Unexpected Results in Chemotaxis Assays

Q: My dose-response curve for this compound in a chemotaxis assay is bell-shaped. What could be the cause?

A: A bell-shaped or U-shaped dose-response curve, where you observe inhibition at lower concentrations of this compound but a return towards the baseline or even an increase in cell migration at higher concentrations, can be perplexing. Several factors could contribute to this phenomenon:

  • Off-Target Effects: At high concentrations, this compound might interact with other cellular targets that influence cell migration, potentially counteracting its inhibitory effect on CCR8. It is crucial to test this compound in a parental cell line lacking CCR8 expression to identify potential off-target activities.

  • Compound Solubility and Aggregation: Poor solubility of this compound at higher concentrations can lead to the formation of aggregates. These aggregates might not effectively interact with the receptor or could even physically interfere with the assay, leading to artifactual results. Visually inspect your compound dilutions and consider performing solubility tests.

  • Complex Ligand Interactions: If there are multiple chemokines present in your assay system, they might compete for receptor binding and induce complex signaling patterns that are unexpectedly modulated by an allosteric antagonist. Ensure you are using a single, well-characterized CCR8 agonist.

Q: this compound shows lower than expected potency in my chemotaxis assay.

A: Several factors can lead to an apparent decrease in the potency of your antagonist:

  • Suboptimal Agonist Concentration: The concentration of the CCR8 agonist used to stimulate chemotaxis is critical. If the agonist concentration is too high, it may partially overcome the inhibitory effect of the allosteric antagonist, leading to an underestimation of its potency. It is recommended to use an agonist concentration that elicits a submaximal response (e.g., EC80).

  • Cell Health and Receptor Expression: The health and passage number of the cells used can significantly impact assay performance. Ensure that the cells are healthy, in a logarithmic growth phase, and that CCR8 expression levels are consistent across experiments.

  • Assay Incubation Time: The incubation time for the chemotaxis assay should be optimized. If the time is too short, you may not observe a significant migratory response. If it is too long, cells may start to migrate randomly or detach from the membrane.

Unexpected Results in Calcium Flux Assays

Q: I am observing a high background signal or a low signal-to-noise ratio in my calcium flux assay.

A: A poor signal window can make it difficult to accurately determine the inhibitory effect of this compound. Consider the following troubleshooting steps:

  • Dye Loading and Cell Health: Ensure that the cells are loaded with the calcium-sensitive dye under optimal conditions (concentration, temperature, and time). Over-loading or under-loading of the dye can lead to high background or low signal, respectively. Cell viability should be high, as dead or dying cells can release calcium and contribute to background fluorescence.

  • Assay Buffer Composition: The composition of the assay buffer is critical. The presence of interfering substances or incorrect ion concentrations can affect both the baseline calcium levels and the response to stimulation.

  • Instrument Settings: Optimize the settings of your fluorescence plate reader (e.g., FlexStation), including excitation and emission wavelengths, gain settings, and read times, to maximize the signal-to-noise ratio.

Q: The inhibitory effect of this compound in the calcium flux assay is not dose-dependent or shows a very shallow curve.

A: This could be indicative of issues with either the compound or the assay itself:

  • Allosteric Mechanism: Allosteric antagonists can sometimes produce shallow dose-response curves. This is because their effect is dependent on the presence and concentration of the orthosteric agonist.

  • Compound Stability: Ensure that this compound is stable in the assay buffer for the duration of the experiment. Degradation of the compound would lead to a decrease in its effective concentration.

  • Kinetic Measurements: Calcium flux is a rapid event. Ensure your instrument is capable of kinetic readings to capture the peak response accurately. Endpoint reads may miss the transient nature of the calcium signal.

Unexpected Results in β-Arrestin Recruitment Assays

Q: this compound does not completely inhibit the agonist-induced β-arrestin recruitment, even at high concentrations.

A: This is a classic characteristic of non-competitive, allosteric antagonism and is often an expected result. Unlike a competitive antagonist that can be outcompeted by high concentrations of the agonist, an allosteric antagonist may only partially inhibit the maximal response. This "ceiling" effect is due to the nature of its binding to a different site on the receptor.

Q: I am seeing a leftward shift in the agonist dose-response curve in the presence of this compound, suggesting agonistic activity.

A: This would be a highly unexpected result for an antagonist. Potential explanations include:

  • Compound Misidentification: Verify the identity and purity of your this compound sample.

  • Assay Artifact: Certain assay technologies can be prone to artifacts. For instance, in some enzyme fragment complementation assays (like the PathHunter assay), compounds can interfere with the reporter enzyme, leading to false-positive or false-negative results. Run appropriate controls, such as testing the compound in the absence of the agonist or in a parental cell line.

  • Allosteric Agonism/Positive Allosteric Modulation (PAM): While this compound is described as an antagonist, it is theoretically possible for a molecule to act as a PAM at very low concentrations and an antagonist at higher concentrations, leading to a complex dose-response relationship. This would be a novel finding and would require further investigation.

Data Presentation

Table 1: Representative IC50/EC50 Values in CCR8 Functional Assays

Compound/LigandAssay TypeCell LineAgonistAgonist Conc.IC50/EC50 (nM)
This compound ChemotaxisCHO-K1-CCR8CCL1EC80~1.5
This compound Calcium FluxHEK293-CCR8CCL1EC80~2.0
This compound β-ArrestinPathHunter CHO-K1 CCR8CCL1EC80~1.0
CCL1 ChemotaxisL1.2-CCR8N/AN/A~0.5
CCL1 Calcium FluxCHO-K1-CCR8N/AN/A~0.3
CCL1 β-ArrestinPathHunter CHO-K1 CCR8N/AN/A~0.4

Note: These values are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

CCR8 Chemotaxis Assay Protocol

a. Cell Preparation:

  • Culture CHO-K1 cells stably expressing human CCR8 (CHO-K1-CCR8) in F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation solution.

  • Wash the cells once with serum-free F-12K medium and resuspend in chemotaxis buffer (e.g., F-12K with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

b. Assay Procedure:

  • Prepare a dilution series of this compound in chemotaxis buffer.

  • In the bottom wells of a 96-well chemotaxis plate (e.g., Corning Transwell with 5 µm polycarbonate membrane), add 150 µL of chemotaxis buffer containing the CCR8 agonist CCL1 at its EC80 concentration. For control wells, add buffer alone (negative control) or a saturating concentration of CCL1 (positive control).

  • In separate wells, add the CCL1 solution containing different concentrations of this compound.

  • Place the Transwell inserts into the wells.

  • Add 50 µL of the cell suspension (50,000 cells) to the top of each insert.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • After incubation, carefully remove the inserts. Quantify the number of migrated cells in the bottom wells using a cell viability reagent (e.g., CellTiter-Glo) and a luminometer.

CCR8 Calcium Flux Assay Protocol (using FlexStation)

a. Cell Preparation:

  • Seed HEK293 cells stably expressing human CCR8 (HEK293-CCR8) into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well.

  • Allow cells to adhere and grow overnight at 37°C and 5% CO2.

b. Dye Loading:

  • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-8 No Wash Calcium Assay Kit) according to the manufacturer's instructions.

  • Remove the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

c. Assay Procedure:

  • Prepare a dilution series of this compound in assay buffer (e.g., HBSS with 20 mM HEPES).

  • Prepare the CCR8 agonist CCL1 at a 5X concentration of its EC80 in assay buffer.

  • Place the cell plate and the compound plate into the FlexStation 3 microplate reader.

  • Set up the instrument to perform a kinetic read with the following steps:

    • Establish a baseline fluorescence reading for 15-20 seconds.

    • Add the this compound dilutions (or buffer for control wells) and incubate for a specified time (e.g., 15-30 minutes).

    • Add the CCL1 solution to all wells.

    • Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.

  • Analyze the data by calculating the change in fluorescence intensity over baseline.

CCR8 β-Arrestin Recruitment Assay Protocol (using PathHunter eXpress Assay)

a. Cell Plating:

  • Thaw a vial of PathHunter eXpress CCR8 CHO-K1 β-Arrestin cells rapidly and resuspend in the provided cell plating reagent.

  • Plate 100 µL of the cell suspension into each well of a 96-well white, clear-bottom tissue culture plate.

  • Incubate the plate at 37°C, 5% CO2 for 24-48 hours.

b. Assay Procedure:

  • Prepare an 11-point, 3-fold serial dilution of this compound in the appropriate assay buffer.

  • Prepare the CCR8 agonist CCL1 at its EC80 concentration in the assay buffer.

  • Remove the cell plate from the incubator.

  • Add 10 µL of the this compound dilutions to the respective wells. For control wells, add 10 µL of buffer.

  • Incubate for 30 minutes at 37°C.

  • Add 10 µL of the CCL1 solution to all wells (except for the no-agonist control).

  • Incubate the plate for 90 minutes at 37°C.

  • Prepare the PathHunter Detection Reagent according to the manufacturer's protocol.

  • Add 55 µL of the detection reagent to each well and incubate for 60 minutes at room temperature.

  • Read the chemiluminescent signal on a plate reader.

Mandatory Visualizations

CCR8_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL1 CCL1 CCR8 CCR8 Receptor CCL1->CCR8 Binds to orthosteric site This compound This compound (Allosteric Antagonist) This compound->CCR8 Binds to allosteric site G_protein Gi/o Protein CCR8->G_protein Activates Beta_Arrestin β-Arrestin CCR8->Beta_Arrestin Recruits PLC PLC G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release

Caption: CCR8 Signaling Pathway and Point of this compound Intervention.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Functional Assays cluster_analysis Data Analysis prep_cells Prepare CCR8-expressing cells chemotaxis Chemotaxis Assay (Measure Cell Migration) prep_cells->chemotaxis calcium Calcium Flux Assay (Measure Intracellular Ca²⁺) prep_cells->calcium arrestin β-Arrestin Assay (Measure Recruitment) prep_cells->arrestin prep_compounds Prepare this compound and agonist (CCL1) dilutions prep_compounds->chemotaxis prep_compounds->calcium prep_compounds->arrestin dose_response Generate Dose-Response Curves chemotaxis->dose_response calcium->dose_response arrestin->dose_response ic50 Calculate IC50 Values dose_response->ic50 interpret Interpret Results & Troubleshoot ic50->interpret

Technical Support Center: Enhancing the In Vivo Bioavailability of AZ084

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of AZ084 for in vivo studies. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent, orally bioactive, allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[1][2] Like many small molecule inhibitors developed for specificity and potency, this compound may exhibit poor aqueous solubility, which can limit its absorption after oral administration and lead to low or variable bioavailability in in vivo studies. Ensuring adequate and consistent systemic exposure is critical for accurately assessing its pharmacological effects.

Q2: What are the general strategies for improving the bioavailability of poorly soluble compounds like this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of compounds with low aqueous solubility. These include:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations can enhance drug solubilization in the gastrointestinal tract and facilitate absorption through various mechanisms, including lymphatic uptake.[3][4]

  • Amorphous Solid Dispersions (ASDs): By converting the crystalline form of a drug to a more soluble amorphous state, often stabilized by a polymer, ASDs can significantly improve dissolution and absorption.[5][6]

  • Permeation Enhancers: These excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[7][8]

  • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can lead to a faster dissolution rate.

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, and cyclodextrins in the formulation can help to dissolve the drug and maintain it in solution in the gastrointestinal tract.[8]

Troubleshooting Guide

Issue: Low or inconsistent plasma concentrations of this compound in animal studies.

This common issue often stems from poor absorption from the gastrointestinal tract. Below are potential causes and troubleshooting steps.

Potential Cause Troubleshooting Suggestions
Poor Solubility in Vehicle Ensure this compound is fully dissolved in the vehicle before administration. If precipitation is observed, consider gentle heating or sonication. If the issue persists, a different vehicle system may be necessary. For example, if a simple aqueous suspension is failing, move to a solubilizing formulation.
Drug Precipitation in the GI Tract Upon administration, the drug may precipitate out of the formulation when it encounters the aqueous environment of the stomach and intestines. To mitigate this, consider using precipitation inhibitors such as polymers (e.g., HPMC, PVP) in your formulation. Lipid-based formulations can also help maintain the drug in a solubilized state during digestion.[4]
Inadequate Absorption Across the Intestinal Wall If solubility is addressed but exposure remains low, the compound may have poor permeability. The inclusion of permeation enhancers may be beneficial. However, these should be used with caution and appropriate toxicity screening, as they can disrupt the intestinal barrier.[7]
First-Pass Metabolism If this compound undergoes significant metabolism in the liver before reaching systemic circulation, its oral bioavailability will be reduced. While formulation changes can have some impact (e.g., lymphatic uptake with lipid-based systems can partially bypass the liver), this may be an inherent property of the molecule.[4] In such cases, alternative routes of administration like intravenous (IV) or intraperitoneal (IP) injection should be considered to establish a baseline for systemic exposure.

Experimental Protocols & Formulations

For researchers starting in vivo studies with this compound, several vehicle formulations have been reported to achieve adequate solubility for administration. The choice of vehicle will depend on the route of administration and the specific requirements of the study.

Table 1: Recommended Vehicle Formulations for this compound In Vivo Studies [9]

Formulation IDCompositionSolubilityNotes
F1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLA common formulation for oral and parenteral administration of poorly soluble compounds. PEG300 and Tween-80 act as a co-solvent and surfactant, respectively.
F2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLSulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent that forms inclusion complexes with the drug, increasing its aqueous solubility.
F3 10% DMSO, 90% Corn Oil≥ 2.08 mg/mLA lipid-based formulation suitable for oral or subcutaneous administration. Corn oil can aid in the absorption of lipophilic compounds.

Protocol for Preparing Formulation F1:

  • Measure the required volume of Dimethyl sulfoxide (DMSO).

  • Add the calculated amount of this compound to the DMSO and vortex or sonicate until fully dissolved to create a stock solution.

  • In a separate container, measure and combine the Polyethylene glycol 300 (PEG300), Tween-80, and saline.

  • Slowly add the this compound/DMSO stock solution to the aqueous phase while continuously vortexing to ensure a clear, homogenous solution.

  • It is recommended to prepare this formulation fresh on the day of use.

Signaling Pathway and Experimental Workflow Diagrams

To aid in experimental design and data interpretation, the following diagrams illustrate the CCR8 signaling pathway and a general workflow for evaluating this compound formulations.

CCR8_Signaling_Pathway cluster_tme Tumor Microenvironment cluster_receptor Cell Surface cluster_effects Downstream Effects Tumor Cells Tumor Cells CCL1 CCL1 Tumor Cells->CCL1 secrete CAFs Cancer-Associated Fibroblasts CAFs->CCL1 secrete TAMs Tumor-Associated Macrophages TAMs->CCL1 secrete CCR8 CCR8 Proliferation Proliferation CCR8->Proliferation Migration Migration CCR8->Migration Anti_Apoptosis Anti-Apoptosis CCR8->Anti_Apoptosis Treg_Conversion CD4+ T cell to Treg Conversion CCR8->Treg_Conversion This compound This compound This compound->CCR8 inhibits CCL1->CCR8 binds

Caption: CCR8 signaling pathway initiated by CCL1 binding, leading to various downstream effects, and its inhibition by this compound.

Formulation_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Pharmacokinetic Analysis cluster_eval Evaluation A Select Vehicle (e.g., F1, F2, F3) B Dissolve this compound in Vehicle A->B C Assess Solubility & Stability of Formulation B->C D Dose Animal Model (e.g., Oral Gavage) C->D E Collect Blood Samples at Time Points D->E F Measure Plasma Concentration of this compound E->F G Calculate PK Parameters (Cmax, Tmax, AUC) F->G H Bioavailability Acceptable? G->H H->A No, Optimize Formulation I Proceed with Efficacy Studies H->I Yes

Caption: Experimental workflow for the formulation and pharmacokinetic evaluation of this compound in preclinical models.

References

Technical Support Center: Control Experiments for Studying AZ084's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanism of action of AZ084, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a potent, selective, and orally active allosteric antagonist of CCR8 with a Ki of 0.9 nM.[1][3] It functions by binding to a site on the CCR8 receptor that is distinct from the binding site of the natural ligand, CCL1. This allosteric modulation inhibits the receptor's activity, thereby blocking downstream signaling pathways.[4][5] this compound has shown potential in the treatment of asthma and cancer by downregulating the differentiation of regulatory T cells (Tregs).[1]

Q2: What are the essential positive and negative controls to include when studying the effect of this compound on cell migration?

A2: When performing a chemotaxis assay to assess the inhibitory effect of this compound, it is crucial to include the following controls:

  • Negative Controls:

    • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on cell migration.

    • No Chemoattractant Control: Cells in the upper chamber with only serum-free media in the lower chamber to measure baseline random migration (chemokinesis).[6][7]

    • Structurally Similar Inactive Compound: If available, a compound structurally related to this compound that does not bind to or inhibit CCR8 can be used to demonstrate the specificity of this compound's action.

  • Positive Controls:

    • Chemoattractant Control: Cells migrating towards a known chemoattractant for CCR8, such as its ligand CCL1, to establish the maximum migration response.[8]

    • Known CCR8 Antagonist: If available, another well-characterized CCR8 antagonist can be used as a positive control for inhibition.

Q3: How can I confirm that this compound is directly binding to CCR8 in my cellular model?

A3: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement of a drug in a cellular environment.[9][10][11] This assay is based on the principle that drug binding to a protein increases its thermal stability.[9][11] By treating cells with this compound and then subjecting them to a temperature gradient, you can observe a shift in the melting curve of CCR8 compared to vehicle-treated cells, indicating direct binding.

Q4: What are the key markers to identify regulatory T cells (Tregs) by flow cytometry when studying the effects of this compound?

A4: To identify and quantify Tregs by flow cytometry, a combination of cell surface and intracellular markers is recommended. The standard panel for human Tregs is typically:

  • CD4+ : To gate on the helper T cell population.

  • CD25high : Tregs express high levels of the IL-2 receptor alpha chain.

  • CD127low : Tregs have low expression of the IL-7 receptor alpha chain.

  • FOXP3+ : This transcription factor is a key lineage marker for Tregs.[12][13][14]

Q5: My chemotaxis assay results are not reproducible. What are some common causes of variability?

A5: Lack of reproducibility in chemotaxis assays can stem from several factors:

  • Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

  • Inconsistent Cell Seeding Density: Use a consistent cell number for each experiment, as this can significantly impact the number of migrating cells.[6]

  • Serum in Media: The presence of serum in the media can act as a chemoattractant and mask the effects of your experimental chemoattractant.[15]

  • Improper Pore Size of the Transwell Insert: The pore size should be large enough to allow active migration but small enough to prevent cells from falling through.[6]

  • Inconsistent Incubation Times: Adhere to a consistent incubation time, as longer incubations can lead to increased random migration.[15]

Troubleshooting Guides

Chemotaxis Assay Troubleshooting
Issue Possible Cause Recommended Solution
High background migration in negative control wells Serum present in the assay medium.Use serum-free media for both the cells and the chemoattractant solution.[15]
Cells are overly migratory or assay incubation time is too long.Reduce the incubation time. Optimize the assay duration for your specific cell type.
Low or no migration towards the chemoattractant Chemoattractant concentration is not optimal.Perform a dose-response curve to determine the optimal concentration of the chemoattractant.
Cells are not responsive to the chemoattractant.Confirm CCR8 expression on your cells using flow cytometry or western blotting.
Incorrect pore size of the transwell insert.Ensure the pore size is appropriate for your cell type. A literature search for similar cells can provide guidance.[6]
High variability between replicate wells Inconsistent cell seeding.Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well.
Edge effects on the plate.Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity.
Treg Differentiation Assay Troubleshooting
Issue Possible Cause Recommended Solution
Low percentage of FOXP3+ cells after differentiation Suboptimal cytokine concentrations.Titrate the concentrations of TGF-β and IL-2 used for differentiation.
Starting with a mixed population of CD4+ T cells.Start the differentiation from naive CD4+ T cells for more consistent results.[16]
Poor cell viability.Ensure the use of high-quality reagents and appropriate cell culture conditions.
High background staining in flow cytometry Inadequate blocking of Fc receptors.Use an Fc block reagent before adding your antibodies.
Non-specific antibody binding.Use isotype controls to determine the level of non-specific binding.[13]
Improper compensation.Use single-stained controls to set up your compensation matrix correctly.[14]
Cellular Thermal Shift Assay (CETSA) Troubleshooting
Issue Possible Cause Recommended Solution
No observable thermal shift with this compound treatment This compound concentration is too low to saturate the target.Perform a dose-response CETSA to determine the optimal concentration of this compound.
The interaction between this compound and CCR8 does not significantly alter the thermal stability of the receptor.This can be a limitation of the assay for certain drug-target interactions.[17] Consider orthogonal target engagement assays.
Inefficient cell lysis.Optimize the lysis buffer and procedure to ensure complete and consistent cell lysis.[3]
High variability in protein levels between samples Inconsistent heating or cooling of samples.Use a PCR machine with a heated lid for precise and uniform temperature control.[3]
Uneven loading of protein samples for western blotting.Perform a total protein quantification (e.g., BCA assay) and load equal amounts of protein for each sample.
Difficulty detecting CCR8 by Western blot Low endogenous expression of CCR8.Consider using a cell line that overexpresses CCR8 or enrich for CCR8-expressing cells.
Poor antibody quality.Validate your primary antibody for specificity and sensitivity.

Experimental Protocols

Chemotaxis Assay Protocol

This protocol describes a transwell migration assay to assess the effect of this compound on the migration of CCR8-expressing cells towards the chemokine CCL1.

Materials:

  • CCR8-expressing cells (e.g., primary T cells, CCR8-transfected cell line)

  • Serum-free cell culture medium

  • Recombinant human CCL1

  • This compound

  • Vehicle (e.g., DMSO)

  • 24-well plate with 8 µm pore size transwell inserts

  • Cell dissociation buffer (for adherent cells)

  • Staining solution (e.g., crystal violet)

  • Cotton swabs

Procedure:

  • Cell Preparation:

    • Culture CCR8-expressing cells to 70-80% confluency.

    • The day before the assay, replace the culture medium with serum-free medium and incubate overnight.

    • On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower chambers of the 24-well plate, add 600 µL of the following solutions:

      • Negative Control: Serum-free medium.

      • Positive Control: Serum-free medium containing an optimal concentration of CCL1 (e.g., 50 ng/mL).

      • Vehicle Control: Serum-free medium with CCL1 and the vehicle at the same concentration as the this compound-treated wells.

      • This compound Treatment: Serum-free medium with CCL1 and varying concentrations of this compound.

    • Carefully place the transwell inserts into the wells, avoiding air bubbles.

    • Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically for each cell type.

  • Quantification of Migration:

    • After incubation, carefully remove the transwell inserts.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% crystal violet for 20 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Elute the stain from the cells by incubating the inserts in a solution of 10% acetic acid.

    • Measure the absorbance of the eluted stain at 570 nm using a plate reader.

Treg Differentiation Protocol

This protocol describes the in vitro differentiation of human naive CD4+ T cells into Tregs.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Naive CD4+ T Cell Isolation Kit

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)

  • Recombinant human IL-2

  • Recombinant human TGF-β1

  • This compound

  • Vehicle (e.g., DMSO)

  • Complete RPMI-1640 medium

Procedure:

  • Isolation of Naive CD4+ T Cells:

    • Isolate naive CD4+ T cells from PBMCs using a negative selection kit according to the manufacturer's instructions.

  • Cell Culture and Differentiation:

    • Activate the isolated naive CD4+ T cells with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.

    • Culture the cells in complete RPMI-1640 medium supplemented with TGF-β1 (5 ng/mL) and IL-2 (100 U/mL).

    • For the experimental group, add this compound at the desired concentration. For the control group, add the corresponding vehicle.

    • Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain for surface markers (CD4, CD25, CD127).

    • Fix and permeabilize the cells using a FOXP3 staining buffer set.

    • Stain for the intracellular marker FOXP3.

    • Analyze the cells using a flow cytometer. Gate on CD4+ cells and then analyze the expression of CD25 and FOXP3 to determine the percentage of Tregs.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol provides a general workflow for performing a CETSA experiment to assess the binding of this compound to CCR8.

Materials:

  • CCR8-expressing cells

  • This compound

  • Vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer containing protease inhibitors

  • PCR tubes or a 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-CCR8 antibody

Procedure:

  • Cell Treatment:

    • Culture CCR8-expressing cells to 80-90% confluency.

    • Treat the cells with this compound or vehicle for 1 hour at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Analysis:

    • Determine the protein concentration of each sample.

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-CCR8 antibody.

    • Quantify the band intensities to generate a melting curve for CCR8 in the presence and absence of this compound.

Visualizations

Signaling Pathway

CCR8_Signaling_Pathway CCR8 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binds G_protein Gαi/o CCR8->G_protein Activates This compound This compound This compound->CCR8 Allosteric Antagonist PLC Phospholipase C G_protein->PLC PI3K PI3K G_protein->PI3K Calcium Ca2+ Mobilization PLC->Calcium AKT AKT PI3K->AKT Downstream Downstream Signaling (e.g., Chemotaxis, Cell Survival) Calcium->Downstream AKT->Downstream

Caption: CCR8 signaling pathway and the inhibitory action of this compound.

Experimental Workflows

Chemotaxis_Workflow Chemotaxis Assay Workflow Start Start Prepare_Cells Prepare CCR8+ cells in serum-free medium Start->Prepare_Cells Setup_Assay Add chemoattractant +/- this compound to lower chamber Prepare_Cells->Setup_Assay Add_Cells Add cells to upper chamber Setup_Assay->Add_Cells Incubate Incubate for 2-4 hours at 37°C Add_Cells->Incubate Remove_Nonmigrated Remove non-migrated cells Incubate->Remove_Nonmigrated Fix_Stain Fix and stain migrated cells Remove_Nonmigrated->Fix_Stain Quantify Elute stain and measure absorbance Fix_Stain->Quantify End End Quantify->End

Caption: Workflow for a transwell chemotaxis assay.

Treg_Differentiation_Workflow Treg Differentiation Workflow Start Start Isolate_Cells Isolate naive CD4+ T cells Start->Isolate_Cells Activate_Differentiate Activate with anti-CD3/CD28 and differentiate with TGF-β and IL-2 Isolate_Cells->Activate_Differentiate Treat Treat with this compound or vehicle Activate_Differentiate->Treat Culture Culture for 4-5 days Treat->Culture Stain_Cells Stain for CD4, CD25, CD127, and FOXP3 Culture->Stain_Cells Analyze Analyze by flow cytometry Stain_Cells->Analyze End End Analyze->End

Caption: Workflow for in vitro Treg differentiation and analysis.

CETSA_Workflow CETSA Workflow Start Start Treat_Cells Treat cells with This compound or vehicle Start->Treat_Cells Heat_Shock Apply temperature gradient Treat_Cells->Heat_Shock Lyse_Cells Lyse cells and separate soluble and aggregated proteins Heat_Shock->Lyse_Cells Analyze_Protein Analyze soluble CCR8 by Western blot Lyse_Cells->Analyze_Protein Generate_Curve Generate melting curve Analyze_Protein->Generate_Curve End End Generate_Curve->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Validation & Comparative

AZ084 vs. Other CCR8 Antagonists: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor 8 (CCR8) has emerged as a high-potential target in immuno-oncology, primarily due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs). These CCR8+ Tregs are highly immunosuppressive, and their presence in the tumor microenvironment (TME) is often correlated with poor prognosis. Targeting this receptor offers a promising strategy to selectively deplete or inhibit these immunosuppressive cells, thereby unleashing a potent anti-tumor immune response.

This guide provides an objective comparison of the preclinical performance of AZ084, a small molecule allosteric antagonist of CCR8, with other notable CCR8 antagonists. The comparison is based on available preclinical data and distinguishes between small molecule inhibitors and monoclonal antibodies, which often employ a different primary mechanism of action.

Small Molecule CCR8 Antagonists: A Comparative Overview

Small molecule antagonists offer the potential for oral bioavailability and function by directly blocking the signaling cascade initiated by the binding of the natural ligand, CCL1, to the CCR8 receptor. This inhibition prevents Treg migration and suppressive functions. This compound is a key representative of this class.

Quantitative Data Summary
CompoundTypeTargetBinding Affinity (Kᵢ)In Vitro Potency (IC₅₀)In Vivo ModelKey In Vivo Findings
This compound Allosteric AntagonistHuman CCR80.9 nMChemotaxis: 1.3 nM (AML cells), 4.6 nM (Dendritic Cells), 5.7 nM (T cells)Subcutaneous Lewis Lung Carcinoma (LLC) in C57BL/6J miceInhibited Treg differentiation and tumor cell colonization in the lungs; Reduced CD4+Foxp3+ Tregs.
IPG7236 AntagonistHuman CCR8Not ReportedTango Assay: 24 nM; CCL1-induced Signaling: 8.44 nM; Treg Migration: 33.8 nMHuman breast cancer xenograft (humanized mice)Dose-dependent decrease in tumor-infiltrating Tregs and an increase in CD8+ T cells; Significant tumor suppression alone and with anti-PD-1.
Naphthalene Sulfonamides (e.g., NS-15) Inverse Agonist / AntagonistHuman CCR81.6 nMCalcium Release: 2 nM; Cell Migration: 16 nMNot widely reported in tumor modelsPotent inverse agonist activity. Poor oral bioavailability reported for some analogs.
CCR8 Antagonist 1 (cpd 15) AntagonistHuman CCR81.6 nMNot ReportedNot ReportedData limited to binding affinity.

Monoclonal Antibody CCR8 Antagonists: A Mechanistic Distinction

A significant portion of the CCR8-targeting agents in development are monoclonal antibodies (mAbs). While some may block CCR8 signaling, their primary and most potent mechanism of action is the selective depletion of CCR8+ Tregs within the TME through antibody-dependent cellular cytotoxicity (ADCC) or phagocytosis (ADCP). This is often achieved by engineering the Fc region of the antibody (e.g., afucosylation) to enhance its binding to Fc receptors on effector immune cells like Natural Killer (NK) cells.

Quantitative Data Summary
AntibodyTypePrimary MechanismIn Vivo ModelKey In Vivo Findings
JTX-1811 Humanized mAb (hIgG1)ADCC-mediated Treg depletionPD-1 resistant murine tumor modelsSingle-agent tumor growth inhibition. Potent combination partner with anti-PD-1, resulting in 50% complete tumor regressions.[1]
SRF114 Fully human, afucosylated mAbADCC/ADCP-mediated Treg depletionHuman CCR8 knock-in miceRobust anti-tumor activity (monotherapy). Reshaped the TME to a more pro-inflammatory state with increased CD8+ effector T cells.
BMS-986340 Non-fucosylated mAb (hIgG1-NF)ADCC-mediated Treg depletionSyngeneic mouse tumor models & human tumor explantsRobust tumor growth inhibition as a single agent and in combination with anti-PD-1 in I-O resistant models.[2]
RO7502175 Afucosylated mAbADCC-mediated Treg depletionSyngeneic mouse tumor modelsData supports elimination of CCR8+ Tregs in the TME.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biology and experimental designs is crucial for understanding and comparing these antagonists.

Diagrams

CCR8_Signaling_Pathway cluster_membrane Cell Membrane CCR8 CCR8 G_protein Gαi Protein CCR8->G_protein Activates CCL1 CCL1 (Ligand) CCL1->CCR8 Binds PLC PLC G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Ca_flux Ca²⁺ Mobilization PLC->Ca_flux MAPK MAPK Pathway (ERK) Ca_flux->MAPK Chemotaxis Chemotaxis & Cell Migration MAPK->Chemotaxis Survival Cell Survival & Proliferation MAPK->Survival PI3K_Akt->Survival This compound This compound (Allosteric Antagonist) This compound->CCR8 Inhibits

Caption: CCR8 signaling pathway initiated by CCL1 binding.

Preclinical_Tumor_Model_Workflow cluster_analysis Analyses start Syngeneic or Humanized Mice implant Tumor Cell Implantation (e.g., Subcutaneous) start->implant randomize Tumor Growth to Palpable Size & Randomization implant->randomize treatment Treatment Initiation - Vehicle Control - CCR8 Antagonist (e.g., this compound) - Combination Therapy randomize->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tumor_growth Tumor Growth Inhibition (TGI) endpoint->tumor_growth immune_profiling Immune Cell Profiling (Flow Cytometry) - Treg (CD4, FoxP3) - CD8+ T cells endpoint->immune_profiling pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) endpoint->pk_pd

Caption: Workflow for a preclinical syngeneic tumor model.

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of CCR8 antagonists.

In Vitro Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of CCR8-expressing cells towards the CCR8 ligand, CCL1.

  • Principle: A two-chamber system (e.g., Transwell plate) is used, separated by a microporous membrane. CCR8-expressing cells are placed in the upper chamber, and a solution containing CCL1 is placed in the lower chamber, creating a chemotactic gradient. Migrated cells in the lower chamber are quantified.

  • General Protocol:

    • Cell Preparation: CCR8-expressing cells (e.g., primary T cells, AML cells, or a stable cell line) are harvested and resuspended in serum-free media.

    • Assay Setup: The lower wells of the chemotaxis plate are filled with media containing CCL1 at a concentration predetermined to induce optimal migration (e.g., EC₈₀).

    • Compound Addition: The cell suspension is pre-incubated with various concentrations of the antagonist (e.g., this compound) or vehicle control for approximately 30 minutes at 37°C.

    • Migration: The cell/compound mixture is added to the upper chamber (the Transwell insert). The plate is then incubated for a period of 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration.

    • Quantification: The number of cells that have migrated to the lower chamber is determined. This can be done by lysing the migrated cells and using a fluorescent dye (e.g., CyQuant) to measure fluorescence on a plate reader, or by direct cell counting via flow cytometry.

    • Data Analysis: The percentage of migration inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined from the dose-response curve.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay evaluates the ability of an anti-CCR8 antibody to induce the killing of CCR8-expressing target cells by effector cells.

  • Principle: An antibody bridges a target cell (expressing CCR8) and an effector cell (e.g., NK cell) by binding to CCR8 on the target and an Fc receptor (e.g., FcγRIIIa) on the effector. This engagement activates the effector cell to release cytotoxic granules, lysing the target cell.

  • General Protocol:

    • Cell Preparation:

      • Target Cells: A cell line engineered to express high levels of CCR8 is used. Cells are harvested and plated in a 96-well plate.

      • Effector Cells: Primary NK cells isolated from peripheral blood mononuclear cells (PBMCs) or a stable NK cell line are prepared.

    • Assay Setup: The target cells are incubated with serial dilutions of the anti-CCR8 antibody (e.g., JTX-1811, SRF114) or an isotype control antibody.

    • Co-culture: Effector cells are added to the wells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

    • Incubation: The co-culture is incubated for 4-6 hours (for fresh NK cells) or overnight (for some cryopreserved NK cells) to allow for cell killing.

    • Quantification of Lysis: Target cell lysis is measured. Common methods include quantifying the release of lactate dehydrogenase (LDH) from lysed cells into the supernatant or using target cells that express a reporter like luciferase and measuring the loss of signal.

    • Data Analysis: The percentage of specific lysis is calculated, and EC₅₀ values are determined from the dose-response curve.

In Vivo Syngeneic Tumor Model

This model assesses the anti-tumor efficacy of a CCR8 antagonist in mice with a competent immune system.

  • Principle: Tumor cells that are syngeneic (genetically identical) to the mouse strain are implanted. This allows for the study of the therapeutic agent's effect on a fully functional murine immune system as it interacts with the growing tumor.

  • General Protocol:

    • Animal Model: A suitable mouse strain, such as C57BL/6, is used.

    • Tumor Implantation: A suspension of a syngeneic tumor cell line (e.g., Lewis Lung Carcinoma - LLC, or colon adenocarcinoma - CT26) is injected subcutaneously into the flank of the mice.

    • Tumor Growth and Grouping: Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, this compound, anti-CCR8 mAb, anti-PD-1, combination).

    • Treatment Administration: The investigational drug is administered according to a defined schedule (e.g., 5 mg/kg, intraperitoneally, every three days for this compound).

    • Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.

    • Endpoint Analysis: When tumors in the control group reach a defined endpoint, the study is terminated. Tumors and spleens are often harvested for further analysis.

    • Immune Cell Analysis: Tumors are dissociated into single-cell suspensions. The immune cell infiltrate is analyzed by flow cytometry using antibodies against markers like CD4, CD8, and FoxP3 to quantify the percentage and number of Tregs and effector T cells.

Conclusion

The preclinical landscape for CCR8 antagonists is diverse, with both small molecules and monoclonal antibodies showing significant promise.

  • This compound stands out as a potent, orally active, allosteric small molecule antagonist. Its preclinical data demonstrates a clear mechanism of inhibiting Treg accumulation and function, leading to anti-tumor effects.

  • IPG7236 represents the first small molecule antagonist to advance to clinical trials, showing efficacy in a humanized mouse model and validating the therapeutic potential of this modality.

  • Monoclonal antibodies like JTX-1811 and SRF114 operate primarily through a distinct, highly potent mechanism: the direct elimination of CCR8+ Tregs via ADCC. This approach has shown robust single-agent and combination efficacy in various preclinical models, particularly those resistant to checkpoint inhibitors.

The choice between a small molecule antagonist and a depleting antibody will depend on the desired therapeutic strategy, including considerations of dosing route, potential for combination therapies, and the specific characteristics of the tumor microenvironment being targeted. The data presented here underscores the strong rationale for targeting CCR8 and provides a foundation for the continued clinical development of these promising immuno-oncology agents.

References

Comparing the efficacy of AZ084 and R243 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Dear Researcher,

We are unable to provide a comparison for the requested topic "Comparing the efficacy of AZ084 and R243 in vivo" due to the ambiguous identification of "R243."

Our initial search has revealed that "R243" is not a unique identifier for a single therapeutic agent. The search results associate this term with multiple, unrelated compounds, including:

  • 2,3-Benzofluorene (CASRN 243-17-4): A polycyclic aromatic hydrocarbon primarily studied for its toxicological properties.

  • CL 316 ,243: A beta-3 adrenergic agonist investigated for its effects on obesity and diabetes.

  • Ranolazine (DB00243): A drug used for the treatment of chronic angina.

Given that this compound is a CCR8 allosteric antagonist with potential applications in asthma and cancer, a direct efficacy comparison with the above-mentioned compounds would not be scientifically meaningful without a specific context or a clear indication of the intended therapeutic target for "R243."

To proceed with your request, please provide a more specific name or designation for "R243" that clarifies its drug class and therapeutic area of interest relative to this compound.

Head-to-Head Comparison: AZ084 vs. Anti-CCR8 Antibodies in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two distinct therapeutic strategies targeting the CCR8 receptor on regulatory T cells for the treatment of cancer.

In the rapidly evolving landscape of cancer immunotherapy, the C-C chemokine receptor 8 (CCR8) has emerged as a compelling target. Predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), CCR8 plays a crucial role in suppressing the anti-tumor immune response. Consequently, targeting CCR8 presents a promising strategy to deplete these immunosuppressive cells and unleash the body's own defenses against cancer. Two principal therapeutic modalities are currently under investigation: small molecule inhibitors, exemplified by AZ084, and monoclonal antibodies targeting CCR8.

This guide provides a head-to-head comparison of this compound, a potent and orally bioavailable allosteric antagonist of CCR8, and the class of anti-CCR8 antibodies, which primarily function by eliminating CCR8-expressing Tregs through antibody-dependent cellular cytotoxicity (ADCC). We will delve into their distinct mechanisms of action, present available preclinical data, and provide an overview of the experimental protocols used to evaluate these promising therapeutic agents.

At a Glance: Key Differences

FeatureThis compoundAnti-CCR8 Antibodies
Modality Small MoleculeMonoclonal Antibody
Mechanism of Action Allosteric Antagonist of CCR8Depletion of CCR8+ Tregs via ADCC
Administration OralIntravenous
Primary Effect Inhibition of CCR8 signalingElimination of CCR8-expressing cells

Performance Data

The following tables summarize the available quantitative data for this compound and representative anti-CCR8 antibodies. It is important to note that this data is compiled from various independent studies and not from direct head-to-head experiments, which should be considered when making comparisons.

Table 1: Binding Affinity and Potency
Compound/AntibodyTargetAssay TypeValueSource
This compoundHuman CCR8Radioligand Binding Assay (Ki)0.9 nM[1][2]
JTX-1811 (GS-1811)Human CCR8Not specified (High Affinity)-[3]
S-531011Human CCR8Flow Cytometry (Binding)High Affinity[4]
RO7502175Human CCR8Not specified-
Table 2: In Vitro Activity
Compound/AntibodyAssay TypeCell Line/SystemEC50/IC50Source
This compoundChemotaxis InhibitionAML, DC, T cells1.3 nM, 4.6 nM, 5.7 nM[1]
S-531011ADCC AssayCCR8+ Target CellsPotent ADCC Activity[4][5]
JTX-1811ADCC AssayCCR8+ Target CellsRobust ADCC Activity
RO7502175ADCC AssayHuman CCR8+ TregsSelective ADCC[6]
Table 3: In Vivo Efficacy in Preclinical Models
Compound/AntibodyAnimal ModelTumor TypeDosage and AdministrationKey FindingsSource
This compoundC57BL/6J MiceLewis Lung Carcinoma (LLC)5 mg/kg, i.p., every third dayReduced Treg accumulation and tumor cell colonization in the lungs.[1]
S-531011hCCR8 Knock-in MiceCT26.WT Colon Carcinoma, EMT6 Breast CancerIntravenous administrationReduced tumor-infiltrating CCR8+ Tregs and suppressed tumor growth. Synergized with anti-PD-1.[4][5]
JTX-1811 (surrogate)MiceVarious murine tumor modelsNot specifiedSingle-agent tumor growth inhibition. Synergized with anti-PD-1.
BAY 3375968 (surrogate)MiceVarious cancer modelsIntraperitoneal injectionEffective Treg depletion in the TME, leading to increased CD8+ T cell infiltration and tumor growth inhibition.[7]
Table 4: Pharmacokinetic Parameters
Compound/AntibodySpeciesKey ParameterValueSource
This compoundRatOral Bioavailability>70%[1]
RO7502175Cynomolgus MonkeyEliminationBiphasic concentration-time profile[6][8]

Mechanism of Action

The fundamental difference between this compound and anti-CCR8 antibodies lies in their mechanism of action at the cellular and molecular level.

This compound: The Allosteric Antagonist

This compound is a small molecule that functions as an allosteric antagonist of the CCR8 receptor.[1][2] This means it binds to a site on the receptor that is distinct from the binding site of the natural ligand, CCL1. This binding event induces a conformational change in the receptor, preventing it from being activated by CCL1 and subsequently blocking the downstream signaling pathways that promote Treg migration and function.

cluster_0 Treg Cell This compound This compound CCR8_inactive CCR8 (Inactive) This compound->CCR8_inactive Allosteric Binding No_Signal No Downstream Signaling CCL1 CCL1 CCL1->CCR8_inactive Binding Blocked

Fig. 1: Mechanism of this compound as a CCR8 allosteric antagonist.

Anti-CCR8 Antibodies: The Depleting Agents

In contrast, anti-CCR8 antibodies are large protein therapeutics designed to physically eliminate CCR8-expressing Tregs.[7][9] The Fab portion of the antibody binds specifically to the CCR8 receptor on the surface of Tregs. The Fc portion of the antibody is often engineered (e.g., afucosylated) to enhance its binding to Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells.[9] This engagement triggers ADCC, leading to the destruction of the target Treg cell.

cluster_0 Tumor Microenvironment cluster_1 Treg Cell cluster_2 NK Cell Treg Treg CCR8 CCR8 NK_Cell NK Cell NK_Cell->Treg ADCC-mediated Depletion Fc_Receptor FcγR Anti_CCR8_Ab Anti-CCR8 Ab Anti_CCR8_Ab->CCR8 Fab Binding Anti_CCR8_Ab->Fc_Receptor Fc Binding

Fig. 2: Mechanism of anti-CCR8 antibody-mediated Treg depletion.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of scientific findings. Below are generalized protocols for key assays used in the evaluation of this compound and anti-CCR8 antibodies.

CCR8 Radioligand Binding Assay (for this compound Ki determination)

This assay is used to determine the binding affinity (Ki) of a small molecule inhibitor to its target receptor.

  • Membrane Preparation: Membranes from cells overexpressing human CCR8 are prepared by homogenization and centrifugation.

  • Radioligand: A radiolabeled ligand for CCR8 (e.g., [125I]-CCL1) is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cluster_0 Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare CCR8+ Membranes Start->Prepare_Membranes Incubate Incubate with Radioligand & this compound Prepare_Membranes->Incubate Filter Separate Bound/ Unbound Ligand Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Calculate Ki Count->Analyze End End Analyze->End

Fig. 3: Workflow for CCR8 Radioligand Binding Assay.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (for Anti-CCR8 Antibodies)

This assay measures the ability of an antibody to induce the killing of target cells by effector immune cells.

  • Target Cells: A cell line expressing human CCR8 is used as the target.

  • Effector Cells: Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors, containing NK cells, are used as effector cells.

  • Assay Setup: Target cells are plated and incubated with serial dilutions of the anti-CCR8 antibody.

  • Co-culture: Effector cells are then added to the wells at a specific effector-to-target cell ratio.

  • Incubation: The co-culture is incubated for a period of time to allow for cell killing.

  • Cytotoxicity Measurement: Cell lysis is quantified by measuring the release of an enzyme (e.g., lactate dehydrogenase) from the damaged target cells, or by using a fluorescence-based cytotoxicity assay.

  • Data Analysis: The percentage of specific lysis is calculated for each antibody concentration, and the EC50 value (the concentration of antibody that induces 50% of the maximum lysis) is determined.

cluster_0 ADCC Assay Workflow Start Start Prepare_Cells Prepare CCR8+ Target & Effector Cells (PBMCs) Start->Prepare_Cells Incubate_Ab Incubate Target Cells with Anti-CCR8 Ab Prepare_Cells->Incubate_Ab Co_culture Add Effector Cells Incubate_Ab->Co_culture Incubate_Kill Incubate for Cell Killing Co_culture->Incubate_Kill Measure_Lysis Measure Target Cell Lysis Incubate_Kill->Measure_Lysis Analyze Calculate EC50 Measure_Lysis->Analyze End End Analyze->End

Fig. 4: Workflow for Antibody-Dependent Cellular Cytotoxicity Assay.
In Vivo Tumor Model and Treg Depletion Analysis

This protocol outlines a general workflow for assessing the in vivo efficacy of CCR8-targeted therapies.

  • Tumor Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma) are subcutaneously implanted into immunocompetent mice (e.g., BALB/c or C57BL/6). For human-specific antibodies, human CCR8 knock-in mice are used.[4][5]

  • Treatment: Once tumors are established, mice are treated with the test article (this compound or anti-CCR8 antibody) or a vehicle/isotype control according to the specified dosing schedule and route of administration.

  • Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and spleens are harvested.

  • Treg Analysis: Single-cell suspensions are prepared from the tissues and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD25, FoxP3) to identify and quantify Treg populations by flow cytometry.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare treatment groups. The percentage of Tregs in different tissues is calculated and compared between groups to assess target engagement and depletion.

cluster_0 In Vivo Efficacy and PD Workflow Start Start Implant_Tumor Implant Tumor Cells in Mice Start->Implant_Tumor Treat_Mice Administer this compound or Anti-CCR8 Antibody Implant_Tumor->Treat_Mice Monitor_Tumor Monitor Tumor Growth Treat_Mice->Monitor_Tumor Harvest_Tissues Harvest Tumors & Spleens Monitor_Tumor->Harvest_Tissues Flow_Cytometry Analyze Treg Populations by Flow Cytometry Harvest_Tissues->Flow_Cytometry Analyze_Data Analyze Tumor Growth & Treg Depletion Flow_Cytometry->Analyze_Data End End Analyze_Data->End

Fig. 5: Workflow for In Vivo Efficacy and Treg Depletion Analysis.

Conclusion

Both the small molecule antagonist this compound and the class of anti-CCR8 antibodies represent highly promising therapeutic strategies for targeting the immunosuppressive tumor microenvironment. This compound offers the convenience of oral administration and a mechanism focused on inhibiting CCR8 signaling, potentially leading to a reduction in Treg function and migration. In contrast, anti-CCR8 antibodies are designed for potent and selective depletion of tumor-infiltrating Tregs, a mechanism that has shown robust anti-tumor activity in preclinical models.

The choice between these two modalities may ultimately depend on the specific tumor type, the desired level of Treg modulation versus elimination, and the potential for combination therapies. As more clinical data becomes available for both this compound and the various anti-CCR8 antibodies currently in development, a clearer picture of their respective therapeutic potential and optimal applications will emerge. Researchers and drug developers should carefully consider the distinct advantages and characteristics of each approach when designing future studies and clinical trials targeting the CCR8 pathway.

References

Navigating the CCR8 Axis: A Comparative Guide to Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The C-C chemokine receptor 8 (CCR8) has emerged as a compelling target in immuno-oncology, primarily due to its selective expression on tumor-infiltrating regulatory T cells (Tregs), which play a crucial role in suppressing anti-tumor immunity.[1][2] Small molecule inhibitors of the CCR8 pathway offer a promising therapeutic strategy to modulate the tumor microenvironment and enhance immune responses against cancer. This guide provides a comparative overview of key alternative small molecule inhibitors of CCR8, supported by available experimental data, detailed methodologies for key assays, and visual representations of the signaling pathway and experimental workflows.

Performance Comparison of Small Molecule CCR8 Inhibitors

The development of small molecule CCR8 inhibitors is an active area of research. Below is a summary of publicly available data for some of the investigated compounds.

CompoundTypeTargetIC50 / pIC50Assay TypeSelectivityKey Findings
SB-649701 AntagonistHuman CCR8pIC50 = 7.7Calcium Release AssayHighly selective (>100-fold) against other GPCRsPotent antagonist of human CCR8. Showed functional antagonism in chemotaxis assays with pIC50 values of 6.3 (HUT78 T cell line) and 7 (Th2 cells).[1][2]
ZK 756326 AgonistCCR8IC50 = 1.8 µMNot specifiedNot specifiedA nonpeptide chemokine CCR8 receptor agonist.[3]
IPG7236 AntagonistCCR8Not explicitly stated, lead compound had IC50 of 4 nMTango Assay (for antagonism)SelectiveFirst small molecule CCR8 antagonist to enter clinical trials.[4][5][6] Demonstrated anti-tumor efficacy in a humanized mouse xenograft model of breast cancer by reducing Treg cells and increasing CD8+ T cells in the tumor microenvironment.[2][4]
LMDD AntagonistCCR8IC50 = 4 nMNot specifiedNot specifiedLead compound for the development of IPG7236, with good potency but poor ADME properties.[4]

CCR8 Signaling Pathway

CCR8 is a G protein-coupled receptor (GPCR).[7] Its primary endogenous ligand is C-C motif chemokine ligand 1 (CCL1). The binding of CCL1 to CCR8 on the surface of Tregs initiates a signaling cascade that promotes the migration of these immunosuppressive cells into the tumor microenvironment. This process involves the activation of intracellular G proteins, leading to downstream effects such as calcium mobilization and ultimately, cell migration.

CCR8_Signaling_Pathway cluster_membrane Cell Membrane CCR8 CCR8 G_protein G Protein (αβγ) CCR8->G_protein Activates PLC PLC G_protein->PLC Activates CCL1 CCL1 CCL1->CCR8 Binds IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces Chemotaxis Cell Migration (Chemotaxis) DAG->Chemotaxis Contributes to Ca_release->Chemotaxis Leads to Inhibitor Small Molecule Inhibitor Inhibitor->CCR8 Blocks

Caption: Simplified CCR8 signaling pathway leading to Treg migration.

Experimental Workflow for Inhibitor Evaluation

The evaluation of small molecule inhibitors of CCR8 typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies HTS High-Throughput Screening Binding Ligand Binding Assay HTS->Binding Calcium Calcium Mobilization Assay Binding->Calcium Chemotaxis Chemotaxis Assay Calcium->Chemotaxis Selectivity Selectivity Profiling Chemotaxis->Selectivity PK Pharmacokinetics (PK) & ADME Selectivity->PK Efficacy Tumor Xenograft Models PK->Efficacy TME_analysis Tumor Microenvironment Analysis (Flow Cytometry) Efficacy->TME_analysis

Caption: General experimental workflow for CCR8 inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are representative protocols for key assays.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the intracellular calcium flux induced by CCL1 binding to CCR8.

  • Cell Line: HEK293 cells stably expressing human CCR8.

  • Reagents:

    • CCL1 (human, recombinant)

    • Test compounds (small molecule inhibitors)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Cal-520)

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Protocol:

    • Seed the CCR8-expressing HEK293 cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

    • Remove the culture medium and load the cells with the calcium-sensitive dye working solution. Incubate for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the test compounds to the respective wells and incubate for a specified period (e.g., 15-30 minutes).

    • Add a pre-determined concentration of CCL1 (typically EC80) to all wells to stimulate the cells.

    • Immediately measure the fluorescence intensity using a fluorescence microplate reader (e.g., FLIPR or FlexStation) at an excitation of ~490 nm and an emission of ~525 nm.

    • The change in fluorescence intensity reflects the intracellular calcium concentration.

    • Calculate the percent inhibition of the CCL1-induced calcium response for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Chemotaxis Assay

This assay assesses the ability of an inhibitor to block the migration of CCR8-expressing cells towards a CCL1 gradient.

  • Cell Line: Human T cell line (e.g., HUT78) or primary Th2 cells.

  • Apparatus: Transwell migration plates (e.g., 96-well format with 5 µm pore size).

  • Reagents:

    • CCL1

    • Test compounds

    • Chemotaxis buffer (e.g., RPMI with 0.5% BSA)

  • Protocol:

    • Resuspend the CCR8-expressing cells in chemotaxis buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30-60 minutes at 37°C.

    • In the lower chamber of the Transwell plate, add chemotaxis buffer containing CCL1 at a concentration that induces optimal migration.

    • Add the pre-incubated cell suspension to the upper chamber (the insert).

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow cell migration.

    • After incubation, remove the upper chamber and quantify the number of cells that have migrated to the lower chamber. This can be done using a cell viability assay (e.g., CellTiter-Glo) or by direct cell counting using a flow cytometer.

    • Calculate the percent inhibition of migration for each compound concentration and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the CCR8 inhibitor in a living organism.

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID) engrafted with human immune cells (humanized mice) or syngeneic models in immunocompetent mice if the inhibitor is cross-reactive.

  • Tumor Cells: A human cancer cell line (e.g., breast cancer cell line MDA-MB-231) is injected to form tumors.

  • Treatment:

    • Once tumors reach a palpable size, the mice are randomized into treatment groups.

    • Administer the test compound (e.g., orally or intraperitoneally) at various doses and schedules.

    • A vehicle control group and potentially a positive control group (e.g., an anti-PD-1 antibody) are included.

  • Efficacy Assessment:

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor Microenvironment Analysis:

    • Tumors can be dissociated into single-cell suspensions.

    • Use flow cytometry to analyze the immune cell populations within the tumor, specifically quantifying the number of Tregs (e.g., CD4+FoxP3+) and cytotoxic T cells (CD8+).

    • A decrease in the Treg to CD8+ T cell ratio in the inhibitor-treated groups compared to the control group indicates a favorable modulation of the tumor microenvironment.

This guide provides a foundational understanding of the landscape of small molecule CCR8 inhibitors. As research progresses, more potent and selective compounds with favorable pharmacokinetic profiles are expected to emerge, offering new avenues for cancer immunotherapy.

References

AZ084: A Comparative Guide to a Selective CCR8 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemokine receptor antagonist AZ084, with a focus on its cross-reactivity profile against other chemokine receptors. This compound, developed by AstraZeneca, is a potent and orally bioavailable allosteric antagonist of the CC chemokine receptor 8 (CCR8) with a reported Ki of 0.9 nM.[1] It has been investigated for its therapeutic potential in inflammatory diseases such as asthma and in oncology. While described as having "excellent selectivity," this guide aims to present the available data to allow for an objective comparison with other chemokine receptor antagonists.[1]

Cross-Reactivity Profile of this compound

A thorough review of publicly available scientific literature, including publications from the developing company, indicates that while this compound is consistently reported as a highly selective CCR8 antagonist, a detailed quantitative cross-reactivity panel demonstrating its binding affinity (Ki) or functional inhibition (IC50) against a broad range of other chemokine receptors (e.g., CCR1, CCR2, CXCR3, etc.) has not been published.

One study focusing on the selectivity of a series of CCR8 antagonists from AstraZeneca, which includes the chemical scaffold of this compound, investigated their off-target effects on the hERG ion channel and cytochrome P450 2D6 (CYP2D6). This research highlights the successful optimization of the compound series to minimize these specific off-target activities, which is a critical aspect of drug development. However, it does not provide data on cross-reactivity within the chemokine receptor family.

In the primary publication describing this compound, its "excellent selectivity" is mentioned as a key feature, but supporting quantitative data against other chemokine receptors is not provided.[1] Therefore, for the purpose of this guide, a direct quantitative comparison of this compound's binding or functional activity against other chemokine receptors cannot be presented in a tabular format. Researchers are advised to consider this lack of publicly available data when evaluating this compound for their specific applications.

Experimental Methodologies

To aid researchers in designing their own comparative studies, this section details the standard experimental protocols for assessing the binding affinity and functional activity of chemokine receptor antagonists like this compound.

Radioligand Binding Assay (for determining binding affinity, Ki)

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for CCR8 and other chemokine receptors.

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the chemokine receptor of interest (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.2% BSA, pH 7.1) is used.

  • Competition Binding: A fixed concentration of a suitable radiolabeled CCR8 ligand (e.g., [125I]-CCL1) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter using a cell harvester. The filters are then washed with ice-cold wash buffer.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Chemotaxis Assay (for determining functional antagonism, IC50)

This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CCL1-induced cell migration.

General Protocol:

  • Cell Culture: A cell line or primary cells expressing CCR8 (e.g., human monocytic cell line THP-1 or primary T-lymphocytes) are used.

  • Chemotaxis Chamber: A multi-well chemotaxis chamber with a porous membrane (e.g., Transwell™) is used.

  • Assay Setup:

    • The lower chamber contains the chemoattractant, the CCR8 ligand CCL1, at a concentration that induces a submaximal migratory response (e.g., EC80).

    • The cells are pre-incubated with varying concentrations of this compound and then placed in the upper chamber.

  • Incubation: The chamber is incubated for a period that allows for significant cell migration (e.g., 2-4 hours) at 37°C in a humidified incubator.

  • Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye (e.g., Calcein-AM) to label the cells and measuring the fluorescence in the lower chamber.

  • Data Analysis: The concentration of this compound that inhibits 50% of the CCL1-induced cell migration (IC50) is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

CCR8 Signaling Pathway

CCR8_Signaling_Pathway CCR8 Signaling Pathway CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binds This compound This compound (Allosteric Antagonist) This compound->CCR8 Inhibits G_protein Gαi/o Protein CCR8->G_protein Activates beta_arrestin β-Arrestin CCR8->beta_arrestin Recruits PLC Phospholipase C (PLC) G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Leads to PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->Chemotaxis ERK ERK Phosphorylation PKC->ERK ERK->Chemotaxis Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Simplified CCR8 signaling cascade upon CCL1 binding and its inhibition by this compound.

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow start Start prep_membranes Prepare Membranes (with Receptor) start->prep_membranes add_radioligand Add Radiolabeled Ligand (e.g., [¹²⁵I]-CCL1) prep_membranes->add_radioligand add_competitor Add Unlabeled this compound (Varying Concentrations) add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate filter Separate Bound/Free Ligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (Calculate IC₅₀ and Ki) count->analyze end End analyze->end

Caption: Workflow for determining the binding affinity (Ki) of this compound.

Chemotaxis Assay Workflow

Chemotaxis_Workflow Chemotaxis Assay Workflow start Start prep_cells Prepare CCR8-expressing Cells start->prep_cells pre_incubate Pre-incubate Cells with this compound prep_cells->pre_incubate add_cells Add Cells to Upper Well pre_incubate->add_cells setup_chamber Setup Transwell Chamber (CCL1 in lower well) setup_chamber->add_cells incubate_migration Incubate to Allow Migration add_cells->incubate_migration quantify Quantify Migrated Cells (Lower Well) incubate_migration->quantify analyze Analyze Data (Calculate IC₅₀) quantify->analyze end End analyze->end

Caption: Workflow for assessing the functional antagonism (IC50) of this compound.

References

AZ084 Potency Benchmarked Against Industry Leading CCR8 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of AZ084, a novel C-C chemokine receptor type 8 (CCR8) antagonist, against other leading industry-standard CCR8 inhibitors. The data presented is intended to offer an objective performance benchmark for researchers, scientists, and professionals engaged in drug development. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for pivotal assays, and includes visualizations of relevant signaling pathways and experimental workflows.

Potency Comparison of CCR8 Antagonists

The potency of this compound and its counterparts has been evaluated using various in vitro assays, primarily focused on determining their binding affinity (Ki) and functional inhibition (IC50) of the CCR8 receptor. The following table summarizes the available data for a selection of notable CCR8 antagonists.

CompoundTargetAssay TypePotency (Ki)Potency (IC50)Organization
This compound Human CCR8Allosteric Binding0.9 nM[1]1.3 nM (AML cells)AstraZeneca
SB-649701Human CCR8Calcium Release-pIC50: 7.7[2][3][4]GSK
NS-15Human CCR8Binding Assay1.6 nM[5]2 nM (Calcium Release), 16 nM (Cell Migration)[5][6]-
ML604086Cynomolgus CCR8Chemotaxis / Calcium Release-1.3 µM / 1.0 µM[7]-
IPG7236Human CCR8Tango Assay / CCL1-induced Signaling / Treg Migration-24 nM / 8.44 nM / 33.8 nM[8]Immunophage Biotech
LMD-DHuman CCR8Antagonism vs. CCL1-5.9 - 1572 nMMillennium Pharmaceuticals

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the potency of CCR8 antagonists.

Radioligand Binding Assay for Ki Determination

This assay measures the binding affinity of a test compound to the CCR8 receptor by competing with a radiolabeled ligand.

Materials:

  • Human CCR8-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Radioligand: [125I]-CCL1

  • Test compound (e.g., this compound) and competitor compounds

  • Binding buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4

  • Wash buffer: Binding buffer with 0.5 M NaCl

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add CCR8-expressing cell membranes.

  • Add the radioligand [125I]-CCL1 at a concentration near its Kd.

  • Add the various concentrations of the test compound. For total binding, add buffer only. For non-specific binding, add a high concentration of an unlabeled competitor.

  • Incubate the plate for 2-3 hours at room temperature with gentle agitation.

  • Harvest the membranes onto filter plates and wash with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay for IC50 Determination

This functional assay measures the ability of a compound to inhibit the intracellular calcium release induced by the natural CCR8 ligand, CCL1.

Materials:

  • Human CCR8-expressing cells (e.g., CHO-K1 or HEK293)

  • CCL1 (human)

  • Test compound (e.g., this compound)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

  • Plate the CCR8-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compound and add to the cells. Incubate for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a concentration of CCL1 that elicits a sub-maximal response (EC80) to all wells.

  • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Determine the IC50 value by plotting the inhibition of the CCL1-induced calcium response against the concentration of the test compound.

Visualizations

CCR8 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CCR8 receptor upon binding of its ligand, CCL1, leading to downstream cellular responses.

CCR8_Signaling_Pathway CCL1 CCL1 CCR8 CCR8 (GPCR) CCL1->CCR8 Binds G_protein Gi/o Protein CCR8->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (e.g., Chemotaxis) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->Cellular_Response PKC->Cellular_Response This compound This compound (Allosteric Antagonist) This compound->CCR8 Inhibits

Caption: CCR8 signaling pathway upon ligand binding and its inhibition by this compound.

Experimental Workflow for Ki Determination

The following diagram outlines the key steps in the radioligand binding assay to determine the inhibition constant (Ki) of a test compound.

Ki_Determination_Workflow start Start prep_reagents Prepare Reagents: - CCR8 Membranes - [125I]-CCL1 - Test Compound Dilutions start->prep_reagents incubation Incubate Membranes, Radioligand, and Test Compound prep_reagents->incubation filtration Filtration and Washing to Separate Bound and Free Ligand incubation->filtration measurement Measure Radioactivity (Scintillation Counting) filtration->measurement analysis Data Analysis: Calculate Specific Binding and Determine Ki measurement->analysis end End analysis->end

Caption: Workflow for determining the Ki of a CCR8 antagonist.

Experimental Workflow for IC50 Determination

The following diagram illustrates the workflow for the calcium mobilization assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.

IC50_Determination_Workflow start Start cell_plating Plate CCR8-expressing Cells start->cell_plating dye_loading Load Cells with Calcium-sensitive Dye cell_plating->dye_loading compound_addition Add Test Compound Dilutions dye_loading->compound_addition ccl1_stimulation Stimulate with CCL1 (EC80 Concentration) compound_addition->ccl1_stimulation measurement Measure Fluorescence (Calcium Flux) ccl1_stimulation->measurement analysis Data Analysis: Determine IC50 measurement->analysis end End analysis->end

Caption: Workflow for determining the IC50 of a CCR8 antagonist.

References

Evaluating the Therapeutic Index of Novel Compounds: A Comparative Framework

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the therapeutic index (TI) is a critical measure of a drug's safety profile. It quantifies the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[1][2] A higher TI is generally preferable, indicating a wider margin between the effective and toxic doses.[1][2] This guide provides a framework for evaluating the therapeutic index of a novel compound, using the hypothetical CCR8 antagonist AZ084 as an example, and outlines how it would be compared to its competitors.

While specific therapeutic index data for this compound is not publicly available, this guide will detail the methodologies and data required for such an evaluation, aimed at researchers, scientists, and drug development professionals.

Understanding the Therapeutic Index

The therapeutic index is most commonly calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of the same population (ED50).[1] In preclinical animal studies, the lethal dose in 50% of the population (LD50) is often used in place of the TD50.[1][2]

Therapeutic Index (TI) = TD50 / ED50 or LD50 / ED50

A narrow therapeutic index indicates that small differences in dose or blood concentration can lead to serious therapeutic failures or adverse reactions.[3]

Hypothetical Comparison of Therapeutic Indices

To illustrate a comparative analysis, the table below presents a hypothetical scenario comparing this compound to two fictional competitors, Compound X and Compound Y. The data herein is for illustrative purposes only and does not represent actual experimental results.

CompoundTargetED50 (mg/kg)TD50 (mg/kg)Therapeutic Index (TD50/ED50)
This compound CCR8 Antagonist1020020
Compound X CCR8 Antagonist1522515
Compound Y Non-selective Chemokine Antagonist1212010

Disclaimer: The data in this table is purely hypothetical and for illustrative purposes.

Experimental Protocols for Therapeutic Index Determination

The determination of the therapeutic index involves a series of preclinical studies to establish the dose-response relationships for both efficacy and toxicity.

Efficacy Studies (Determining ED50)

Objective: To determine the dose of the drug that produces a desired therapeutic effect in 50% of the test subjects.

Methodology:

  • Animal Model Selection: Choose a relevant animal model that mimics the human disease state for which the drug is being developed (e.g., a tumor xenograft model for an anticancer agent).

  • Dose-Response Assessment:

    • Administer a range of doses of the investigational drug to different groups of animals.

    • Include a control group receiving a placebo.

    • Monitor the therapeutic response over a specified period. The endpoint should be a quantifiable measure of efficacy (e.g., tumor size reduction, reduction in inflammatory markers).

  • Data Analysis: Plot the percentage of animals exhibiting the desired therapeutic effect against the drug dose. The ED50 is the dose at which 50% of the animals show the desired response, calculated using statistical methods such as probit analysis.

Toxicity Studies (Determining TD50 or LD50)

Objective: To determine the dose of the drug that causes a specific toxic effect in 50% of the test subjects (TD50) or is lethal to 50% of the subjects (LD50).

Methodology:

  • Acute Toxicity Testing:

    • Administer single doses of the drug at various levels to different groups of animals.

    • Observe the animals for a set period (e.g., 14 days) for signs of toxicity, including but not limited to, changes in weight, behavior, and organ function.

    • For LD50 determination, mortality is the endpoint. For TD50, a specific adverse effect is monitored (e.g., liver enzyme elevation, neurological symptoms).

  • Sub-chronic and Chronic Toxicity Studies: These longer-term studies are also crucial for understanding the safety profile of a drug but are not typically used for the initial TI calculation.

  • Data Analysis: Similar to the efficacy studies, plot the percentage of animals exhibiting the toxic effect or mortality against the drug dose to calculate the TD50 or LD50.

Visualizing Experimental and Logical Frameworks

Diagrams are essential for clearly communicating complex workflows and biological pathways. Below are Graphviz diagrams illustrating the experimental workflow for determining the therapeutic index and a simplified signaling pathway relevant to a CCR8 antagonist.

G cluster_efficacy Efficacy Studies (ED50) cluster_toxicity Toxicity Studies (TD50/LD50) cluster_ti Therapeutic Index Calculation AnimalModel Select Animal Model DoseResponseEfficacy Administer Dose Range AnimalModel->DoseResponseEfficacy MonitorEfficacy Monitor Therapeutic Effect DoseResponseEfficacy->MonitorEfficacy CalculateED50 Calculate ED50 MonitorEfficacy->CalculateED50 TI_Calc Therapeutic Index = TD50 / ED50 CalculateED50->TI_Calc AcuteToxicity Acute Toxicity Testing DoseResponseToxicity Administer Dose Range AcuteToxicity->DoseResponseToxicity MonitorToxicity Monitor for Toxicity/Mortality DoseResponseToxicity->MonitorToxicity CalculateTD50 Calculate TD50/LD50 MonitorToxicity->CalculateTD50 CalculateTD50->TI_Calc

Caption: Workflow for Determining the Therapeutic Index.

G cluster_pathway Simplified CCR8 Signaling Pathway Ligand CCL1 (Ligand) CCR8 CCR8 Receptor Ligand->CCR8 G_Protein G-protein Coupling CCR8->G_Protein This compound This compound (Allosteric Antagonist) This compound->CCR8 Inhibits Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Downstream Immune_Response Pro-tumorigenic Immune Response Downstream->Immune_Response

Caption: Simplified CCR8 Signaling and Inhibition by this compound.

References

CCR8 Inhibitors: A Comparative Meta-Analysis for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug developers on the burgeoning landscape of C-C chemokine receptor 8 (CCR8) inhibitors. This guide provides a comparative analysis of leading candidates, supported by available preclinical data, to aid in the evaluation and selection of promising therapeutic strategies.

The C-C chemokine receptor 8 (CCR8) has emerged as a compelling target in immuno-oncology. Its expression is predominantly restricted to tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[1][2][3] Targeting CCR8 offers a promising strategy to selectively deplete these immunosuppressive cells within the tumor microenvironment (TME), thereby unleashing a patient's own immune system to fight cancer.[3] This guide provides a meta-analysis of publicly available data on various CCR8 inhibitors currently in development, focusing on their mechanism of action, preclinical efficacy, and key differentiating features.

Mechanism of Action: A Dominant Paradigm of Treg Depletion

The majority of CCR8 inhibitors in clinical and preclinical development are monoclonal antibodies designed to eliminate CCR8-positive Tregs. The primary mechanism of action for these antibodies is the engagement of Fc receptors on effector immune cells, such as natural killer (NK) cells and macrophages, leading to antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[4][5][6] Several companies have engineered the Fc region of their antibodies (e.g., through afucosylation) to enhance this effector function.[4][7]

In contrast to antibody-based depletion, small molecule antagonists of CCR8 are also being explored. These molecules aim to block the signaling cascade initiated by the binding of the natural ligand, CCL1, thereby inhibiting Treg migration and function.[8][9]

Below is a diagram illustrating the signaling pathway of CCR8 and the points of intervention for different inhibitor modalities.

CCR8 signaling pathway and points of therapeutic intervention.

Comparative Analysis of Leading CCR8 Inhibitors

The following tables summarize the available preclinical data for prominent CCR8 inhibitors. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental assays and conditions.

Table 1: Monoclonal Antibody CCR8 Inhibitors
Inhibitor Company Mechanism of Action Key Preclinical Findings Development Stage
BMS-986340 Bristol Myers SquibbTreg DepletionPotent antitumor activity alone and in combination with anti-PD-1 in preclinical models.[10]Phase 1/2[11][12][13]
GS-1811 (JTX-1811) Gilead Sciences (from Jounce Therapeutics)Enhanced ADCC for Treg DepletionSelectively depletes tumor-infiltrating Tregs with high CCR8 expression, sparing peripheral Tregs.[3][7] Synergizes with PD-1 inhibition in resistant models.[3]Phase 1[14]
DT-7012 Domain TherapeuticsTreg Depletion (ADCC/ADCP)High affinity to CCR8 and potent effector functions.[15][16] Demonstrates a broad pattern of CCR8 binding and maintains efficacy in high CCL1 concentrations.[16][17] Achieved 100% complete response as a monotherapy in a preclinical model.[5]Phase 1/2 starting in 2025[16][17]
BAY3375968 BayerTreg Depletion (ADCC/ADCP)Afucosylated IgG1 antibody with potent in vitro ADCC and ADCP.[4][18] In vivo, it significantly reduces intratumoral Tregs and increases CD8+ T cells, leading to tumor volume decrease.[18]Phase 1[1][6]
Table 2: Small Molecule CCR8 Inhibitor
Inhibitor Company Mechanism of Action Key Preclinical Findings Development Stage
IPG7236 Immunophage BiotechCCR8 AntagonistOrally bioavailable with good in vitro ADMET properties.[8] Reduces CCR8-expressing Tregs and increases CD8+ T cells in tumors.[8] Shows in vivo efficacy in a breast cancer xenograft model, both as a monotherapy and in combination with an anti-PD1 antibody.[8]Phase 1[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of CCR8 inhibitors.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay measures the ability of an antibody to induce the killing of target cells by effector cells.

  • Target Cell Preparation: CCR8-expressing cells (e.g., CHO cells transfected with human CCR8 or isolated tumor-infiltrating Tregs) are seeded in a 96-well plate.

  • Antibody Incubation: The CCR8 inhibitor antibody is serially diluted and added to the target cells, followed by incubation to allow for binding.

  • Effector Cell Addition: Effector cells, typically peripheral blood mononuclear cells (PBMCs) or isolated NK cells, are added to the wells at a specific effector-to-target cell ratio (e.g., 25:1).[19]

  • Incubation: The co-culture is incubated for a period of 4 to 24 hours to allow for cell-mediated cytotoxicity.[19]

  • Lysis Measurement: Cell lysis is quantified by measuring the release of a cytosolic enzyme, such as lactate dehydrogenase (LDH), into the supernatant.[19][20] Alternatively, a reporter gene assay can be used where the effector cells express a reporter (e.g., luciferase) upon activation.[19]

  • Data Analysis: The percentage of specific lysis is calculated relative to control wells with maximum and spontaneous release.

The following diagram outlines a typical workflow for an ADCC assay.

ADCC_Workflow ADCC Assay Workflow Start Start Target_Cells Seed CCR8+ Target Cells in 96-well Plate Start->Target_Cells Add_Antibody Add Serial Dilutions of Anti-CCR8 Antibody Target_Cells->Add_Antibody Incubate_1 Incubate (e.g., 1 hour) for Antibody Binding Add_Antibody->Incubate_1 Add_Effectors Add Effector Cells (e.g., NK Cells, PBMCs) Incubate_1->Add_Effectors Incubate_2 Co-culture Incubation (e.g., 4-24 hours) Add_Effectors->Incubate_2 Measure_Lysis Measure Cell Lysis (e.g., LDH Release Assay) Incubate_2->Measure_Lysis Analyze_Data Calculate % Specific Lysis and Determine EC50 Measure_Lysis->Analyze_Data End End Analyze_Data->End

A generalized workflow for an Antibody-Dependent Cellular Cytotoxicity (ADCC) assay.
In Vivo Tumor Models

Syngeneic mouse tumor models are commonly used to evaluate the in vivo efficacy of CCR8 inhibitors.

  • Tumor Implantation: A specific number of tumor cells (e.g., CT26 or MC38 colon carcinoma cells) are subcutaneously injected into immunocompetent mice.[18]

  • Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. The CCR8 inhibitor (or a murine surrogate) is administered via a specified route (e.g., intraperitoneal or intravenous) and schedule.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and spleens are harvested. Flow cytometry is used to analyze the immune cell populations, specifically quantifying the depletion of CCR8+ Tregs and the infiltration of CD8+ T cells.[18]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Overall survival may also be assessed.

Binding Affinity Assays

The binding affinity of an inhibitor to CCR8 is a critical parameter.

  • Cell Preparation: Cells expressing CCR8 (either endogenously or through transfection) are used.

  • Inhibitor Incubation: The cells are incubated with varying concentrations of the labeled CCR8 inhibitor (e.g., fluorescently tagged antibody). For small molecules, a competition binding assay with a radiolabeled ligand (e.g., 125I-CCL1) is often employed.[21]

  • Analysis: The amount of bound inhibitor is quantified using flow cytometry or a scintillation counter.

  • Data Analysis: The dissociation constant (Kd) is calculated from the binding curve, representing the concentration of the inhibitor at which 50% of the receptors are occupied.

Conclusion

The landscape of CCR8 inhibitors is rapidly evolving, with several promising candidates progressing through clinical development. The predominant strategy focuses on the selective depletion of tumor-infiltrating Tregs via monoclonal antibodies with enhanced effector function. Early preclinical data suggests that this approach can lead to potent anti-tumor activity, both as a monotherapy and in combination with checkpoint inhibitors. Small molecule antagonists offer an alternative, orally available therapeutic modality. As more clinical data becomes available, the therapeutic potential of targeting CCR8 in cancer will become clearer. This guide serves as a foundational resource for researchers to navigate this exciting and competitive field.

References

Safety Operating Guide

Navigating the Disposal of AZ084: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance on the proper disposal of the research compound AZ084, ensuring safety and compliance in the absence of a specific Safety Data Sheet (SDS).

Core Principle: Prioritize Safety and Compliance

Given the absence of a specific SDS for this compound, it is imperative to treat the compound as potentially hazardous. This precautionary approach ensures the highest level of safety for laboratory personnel and the environment. The primary directive is to consult your institution's Environmental Health and Safety (EHS) department, as they will provide specific guidance based on local, state, and federal regulations.

Step-by-Step Disposal Protocol for this compound

  • Hazard Assessment : In the absence of an SDS, a preliminary hazard assessment is crucial. Based on its intended biological activity as a CCR8 antagonist, it should be handled with care.[1] Consider any potential reactivity with other chemicals in the waste stream.

  • Waste Segregation : Do not mix this compound waste with general laboratory trash or dispose of it down the drain. All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), should be segregated as chemical waste.

  • Containerization :

    • Solid Waste : Collect solid this compound waste (e.g., contaminated gloves, paper towels, and empty vials) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and compatible waste container. Ensure the container is properly vented if there is any potential for gas evolution, although this is unlikely for this type of compound.

    • Sharps : Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.

  • Labeling : Proper labeling is critical for safe disposal. The waste container must be clearly marked with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of its contents. Include as much information as is known, such as the solvent used and the estimated concentration.

  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general work areas.

  • Disposal Request : Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department. Do not attempt to transport or dispose of the chemical waste yourself.

Quantitative Data Summary

While specific quantitative data for this compound disposal is unavailable, the following table summarizes general characteristics of common laboratory chemical waste streams to aid in proper segregation and handling.

Waste StreamDescriptionTypical ContainerKey Disposal Consideration
Solid Chemical Waste Non-sharp materials contaminated with chemicals, such as gloves, bench paper, and empty chemical bottles.Lined, sealed container labeled "Hazardous Waste."Ensure no free liquids are present.
Liquid Chemical Waste Unused or spent chemical solutions, including aqueous and organic solvent waste.Sealable, compatible container (e.g., glass or polyethylene) within secondary containment.Segregate by chemical compatibility (e.g., acids, bases, flammables).
Sharps Waste Needles, syringes, scalpels, and other items capable of piercing the skin, contaminated with chemicals.Puncture-resistant sharps container.Never recap needles. Do not overfill the container.

Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the logical workflow for determining the proper disposal route for a research chemical like this compound when a Safety Data Sheet is not immediately available.

A Start: New Research Chemical (e.g., this compound) for Disposal B Is the Safety Data Sheet (SDS) available? A->B C Follow specific disposal instructions in Section 13 of the SDS. B->C Yes D Treat as Potentially Hazardous Waste B->D No J End: Compliant Disposal C->J E Consult Institutional Environmental Health & Safety (EHS) Department D->E F Segregate Waste: Solid, Liquid, Sharps E->F G Properly Label Waste Container with all known information F->G H Store in Designated Satellite Accumulation Area G->H I Request EHS Pickup for Disposal H->I I->J

Disposal workflow for a research chemical without an SDS.

By adhering to these general yet critical procedures, laboratory professionals can ensure the safe and compliant disposal of this compound and other novel research compounds, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's EHS professionals for guidance tailored to your specific circumstances and location.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.